molecular formula C8H5F3O2 B141972 2,3,5-Trifluorophenylacetic acid CAS No. 132992-28-0

2,3,5-Trifluorophenylacetic acid

Cat. No.: B141972
CAS No.: 132992-28-0
M. Wt: 190.12 g/mol
InChI Key: HHVKNKDKNBABCU-UHFFFAOYSA-N
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Description

2,3,5-Trifluorophenylacetic acid is a key fluorinated synthetic intermediate valued for its role in advancing research across multiple scientific disciplines. In pharmaceutical development, the distinct 2,3,5-trifluorophenyl motif is exploited to enhance the bioactivity and metabolic stability of drug candidates, making it a critical building block for potential therapeutics . The compound's unique properties are also leveraged in the creation of agrochemicals, where it contributes to the efficacy of active ingredients for crop protection solutions . Within material science, this acid serves as a precursor for developing advanced polymers and specialty materials with superior thermal and chemical resistance . Its carboxylic acid functional group provides a versatile handle for further chemical transformations, including esterification and amidation, facilitating its incorporation into more complex molecular architectures. The fluorine atoms significantly influence the compound's overall lipophilicity, polarity, and interaction with biological targets, which is instrumental in biochemical research for studying enzyme mechanisms and metabolic pathways . This combination of features makes this compound a compound of persistent interest in fluorine chemistry and innovative product development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3,5-trifluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-5-1-4(2-7(12)13)8(11)6(10)3-5/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVKNKDKNBABCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380721
Record name 2,3,5-Trifluorophenylacetic acid
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Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132992-28-0
Record name 2,3,5-Trifluorophenylacetic acid
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Record name 132992-28-0
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Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,5-Trifluorophenylacetic acid, tailored for researchers, scientists, and professionals in drug development. This document summarizes its key characteristics, outlines relevant experimental protocols, and discusses its role in synthetic chemistry.

Core Chemical Properties

This compound is a fluorinated derivative of phenylacetic acid. The strategic placement of three fluorine atoms on the phenyl ring significantly influences its electronic properties, reactivity, and potential applications in medicinal chemistry.

Physicochemical Data

Quantitative data for this compound is primarily based on computed values due to a lack of extensive experimental studies. The following table summarizes these properties. For comparative purposes, experimentally determined data for the isomeric 2,4,5-Trifluorophenylacetic acid is also provided where available, as it is a more widely studied compound.

PropertyThis compound Value2,4,5-Trifluorophenylacetic Acid ValueData Type (2,3,5-isomer)
Molecular Formula C₈H₅F₃O₂[1]C₈H₅F₃O₂[2]-
Molecular Weight 190.12 g/mol [1]190.12 g/mol [2]Computed
CAS Number 132992-28-0[1]209995-38-0[2]-
Appearance -White to off-white solid[3]-
Melting Point Not available121-125 °C[4]-
Boiling Point Not available255.0 ± 35.0 °C[5]Predicted
Density Not available1.468 ± 0.06 g/cm³[5]Predicted
pKa Not available3.78 ± 0.10[5]Predicted
Solubility Not availablePoorly soluble in water; Soluble in methanol, ethanol, acetone; Slightly soluble in chloroform, DMSO.[3][5]-
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons and the two methylene protons of the acetic acid side chain. The coupling patterns of the aromatic protons would be complex due to fluorine-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals, with the chemical shifts of the fluorinated carbons being significantly affected by the fluorine atoms.

  • FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretching peak (around 1700 cm⁻¹), and C-F stretching vibrations in the fingerprint region (around 1000-1400 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general synthetic approach can be extrapolated from the synthesis of its isomers, such as 2,4,5-Trifluorophenylacetic acid.

Representative Synthesis of a Trifluorophenylacetic Acid Isomer

The synthesis of the related isomer, 2,4,5-Trifluorophenylacetic acid, often serves as a model. A common route involves the conversion of 1,2,4-trifluorobenzene to 2,4,5-trifluorobenzyl chloride, followed by cyanation and subsequent hydrolysis.[6]

Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetic Acid

  • Chloromethylation: 1,2,4-Trifluorobenzene is reacted with paraformaldehyde and a chlorinating agent (e.g., chlorosulfonic acid) to yield 2,4,5-trifluorobenzyl chloride.[6]

  • Cyanation: The resulting 2,4,5-trifluorobenzyl chloride undergoes a cyanation reaction, typically using sodium cyanide in a suitable solvent, to produce 2,4,5-trifluorobenzyl cyanide.[6]

  • Hydrolysis: The benzyl cyanide is then hydrolyzed under acidic or alkaline conditions to yield the final product, 2,4,5-Trifluorophenylacetic acid.[6]

A generalized workflow for the synthesis of 2,4,5-Trifluorophenylacetic acid.

Applications in Drug Development

Trifluorophenylacetic acid derivatives are valuable building blocks in the synthesis of pharmaceuticals. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While specific applications for the 2,3,5-isomer are not well-documented, the closely related 2,4,5-Trifluorophenylacetic acid is a key intermediate in the synthesis of Sitagliptin, a widely used drug for the treatment of type 2 diabetes.[2][7][8]

Role in Sitagliptin Synthesis and Signaling Pathway

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. The synthesis of Sitagliptin from 2,4,5-Trifluorophenylacetic acid involves a multi-step process that ultimately leads to the formation of the active pharmaceutical ingredient.[2]

The therapeutic effect of Sitagliptin is achieved by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner, thereby lowering blood glucose levels.

Sitagliptin_Signaling_Pathway cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action and Inhibition Food_Intake Food Intake Incretins GLP-1 and GIP Release Food_Intake->Incretins Pancreas Pancreas Incretins->Pancreas DPP4 DPP-4 Enzyme Incretins->DPP4 Insulin_Release ↑ Insulin Release Pancreas->Insulin_Release Glucagon_Suppression ↓ Glucagon Secretion Pancreas->Glucagon_Suppression Glucose_Control Blood Glucose Control Insulin_Release->Glucose_Control Glucagon_Suppression->Glucose_Control Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degradation Sitagliptin Sitagliptin (from 2,4,5-Trifluorophenylacetic Acid) Sitagliptin->DPP4 Inhibition

Mechanism of action of Sitagliptin, a drug synthesized from a trifluorophenylacetic acid isomer.

Safety and Handling

Based on data for trifluorophenylacetic acid isomers, this compound is expected to be an irritant.[1] Standard laboratory safety protocols should be followed when handling this compound.

  • Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and appropriate respiratory protection.[4] Avoid inhalation, ingestion, and contact with skin and eyes.[4]

Conclusion

This compound is a fluorinated organic compound with potential as a building block in synthetic and medicinal chemistry. While specific experimental data for this isomer is limited, its properties can be inferred from closely related compounds. Its true potential in drug discovery and materials science remains an area for further exploration. The well-documented use of its isomer, 2,4,5-Trifluorophenylacetic acid, in the synthesis of the blockbuster drug Sitagliptin, highlights the importance of this class of compounds.

References

Core Technical Profile: 2,3,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on 2,3,5-Trifluorophenylacetic acid (CAS 132992-28-0) for researchers, scientists, and drug development professionals.

CAS Number: 132992-28-0

Introduction

This compound is a fluorinated aromatic carboxylic acid. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. As such, fluorinated compounds like this one are valuable building blocks and intermediates in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. This guide provides a detailed overview of its properties, synthesis, and potential applications.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is critical for its application in synthesis, formulation, and quality control.

PropertyValueReference
Molecular Formula C₈H₅F₃O₂[1][2][3]
Molecular Weight 190.12 g/mol [1][2][3][4]
Appearance SolidN/A
Melting Point Not availableN/A
Boiling Point (Predicted) Not availableN/A
pKa (Predicted) Not availableN/A
InChI Key HHVKNKDKNBABCU-UHFFFAOYSA-N[1]
SMILES C1=C(C=C(C(=C1CC(=O)O)F)F)F[3]

Synthesis and Experimental Protocols

While multiple synthetic routes may exist, a common approach to synthesizing phenylacetic acids involves the functionalization of a corresponding benzene derivative. A plausible synthetic pathway for this compound is outlined below.

Illustrative Synthetic Pathway

This diagram illustrates a general, two-step conceptual pathway for the synthesis of this compound from a suitable precursor.

G A 1,2,4-Trifluorobenzene B Intermediate (e.g., Benzyl Halide) A->B Halomethylation C This compound B->C Cyanation & Hydrolysis or Grignard & Carboxylation

Caption: Conceptual synthesis of this compound.

Experimental Protocol: Amide Coupling

The carboxylic acid moiety of this compound is a versatile functional group for further chemical modification. A fundamental reaction is the formation of an amide bond, which is central to the synthesis of many biologically active molecules.

Objective: To couple this compound with a primary amine (R-NH₂) using a standard peptide coupling agent.

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Workflow: The following diagram details the step-by-step laboratory workflow for the amide coupling reaction.

G cluster_activation Acid Activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification A 1. Dissolve Acid, EDC, HOBt in anhydrous DMF. B 2. Stir at 0°C for 30 min. A->B C 3. Add Amine and DIPEA. B->C Activation Complete D 4. Warm to RT, stir 12-18h. C->D E 5. Quench with H₂O, Extract with Ethyl Acetate. D->E Reaction Complete F 6. Wash with NaHCO₃, Brine. Dry with MgSO₄. G 7. Purify via Column Chromatography. H Final Product: Amide Derivative G->H Purified

Caption: Workflow for a standard amide coupling experiment.

Applications in Drug Discovery and Development

While specific biological activities for this compound itself are not widely reported, its utility lies in its role as a structural motif and synthetic precursor. The trifluorophenyl group is of significant interest in medicinal chemistry for its ability to enhance drug properties.

Role as a Chemical Building Block

This compound serves as a valuable starting material for generating libraries of more complex molecules. In a typical drug discovery campaign, a core scaffold like this compound can be systematically modified to probe structure-activity relationships (SAR).

The logical workflow for utilizing such a building block in an early-stage drug discovery project is depicted below.

G A Scaffold Selection: This compound B Library Synthesis (e.g., Amide Coupling) A->B Diversification C High-Throughput Screening (Biochemical/Cell-based Assays) B->C Screening D Hit Identification (Active Compounds) C->D Data Analysis E Lead Optimization (SAR Studies) D->E Medicinal Chemistry F Pre-clinical Candidate E->F Refinement

Caption: Role in a typical drug discovery funnel.

Note: The information provided in this guide is for research and development purposes only. Appropriate safety precautions should be taken when handling this chemical.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,3,5-Trifluorophenylacetic Acid: Molecular Properties and Synthesis

This technical guide provides a detailed overview of this compound, a fluorinated aromatic compound of interest in chemical synthesis. This document covers its core molecular structure, physicochemical properties, and established synthesis protocols, offering valuable information for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound is a derivative of phenylacetic acid characterized by the substitution of three fluorine atoms on the phenyl ring. The precise placement of these fluorine atoms at the 2, 3, and 5 positions significantly influences the molecule's electronic properties, lipophilicity, and reactivity, making it a subject of interest as a building block in medicinal and materials chemistry.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name 2-(2,3,5-trifluorophenyl)acetic acid[1]
Molecular Formula C₈H₅F₃O₂[1][2][3]
Molecular Weight 190.12 g/mol [1][3]
Monoisotopic Mass 190.02416388 Da[1]
CAS Number 132992-28-0[1][3]
Canonical SMILES C1=C(C=C(C(=C1CC(=O)O)F)F)F[1]
InChI Key HHVKNKDKNBABCU-UHFFFAOYSA-N[1]
Appearance White to off-white crystalline solid[4]
Solubility Poorly soluble in water; Soluble in polar organic solvents[4]

Note: Some search results reference the isomer 2,4,5-Trifluorophenylacetic acid (CAS 209995-38-0), which has the same molecular formula and weight but different physical properties, such as melting point (121-125 °C).[5][6][7] This isomer is a well-documented key intermediate in the synthesis of the anti-diabetic medication Sitagliptin.[8][9]

Molecular Visualization

The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms.

Caption: 2D structure of this compound.

Synthesis Protocols and Methodologies

While this compound is commercially available, understanding its synthesis is crucial for research applications requiring custom isotopic labeling or derivative production. The synthesis of its isomer, 2,4,5-trifluorophenylacetic acid, is extensively documented due to its role as a precursor to Sitagliptin.[9] The general principles of these syntheses are applicable.

A common synthetic approach involves the chloromethylation of a trifluorobenzene precursor, followed by cyanation and subsequent hydrolysis.

Experimental Workflow: Generalized Synthesis

The following diagram outlines a representative workflow for the synthesis of trifluorophenylacetic acids, based on established chemical processes.[10]

synthesis_workflow start 1,2,4-Trifluorobenzene (Starting Material) step1 Chloromethylation (e.g., Paraformaldehyde, HCl) start->step1 intermediate1 2,4,5-Trifluorobenzyl Chloride step1->intermediate1 step2 Cyanation (e.g., NaCN, Phase Transfer Catalyst) intermediate1->step2 intermediate2 2,4,5-Trifluorobenzyl Cyanide step2->intermediate2 step3 Hydrolysis (Acid or Base Catalyzed) intermediate2->step3 product Crude 2,4,5-Trifluoro- phenylacetic Acid step3->product step4 Purification (Recrystallization) product->step4 final_product Pure Product (Content ≥99.9%) step4->final_product

Caption: Generalized workflow for trifluorophenylacetic acid synthesis.

Detailed Methodology:

  • Chloromethylation: The synthesis typically begins with the reaction of a trifluorobenzene isomer (e.g., 1,2,4-trifluorobenzene) with paraformaldehyde and a chlorinating agent.[10] This electrophilic substitution reaction introduces a chloromethyl group onto the aromatic ring to yield a trifluorobenzyl chloride intermediate.

  • Cyanation: The resulting benzyl chloride is then converted to the corresponding benzyl cyanide. This nucleophilic substitution is often carried out using sodium or potassium cyanide in a suitable solvent, sometimes with the aid of a phase transfer catalyst to improve reaction efficiency.[10]

  • Hydrolysis: The nitrile group of the trifluorobenzyl cyanide is subsequently hydrolyzed to a carboxylic acid. This can be achieved under either acidic (e.g., with hydrochloric or sulfuric acid) or basic (e.g., with sodium hydroxide) conditions, followed by acidification.[10] The reaction is typically heated to reflux to ensure complete conversion.

  • Purification: The final crude product is purified, commonly through recrystallization from an appropriate solvent system, to yield the high-purity trifluorophenylacetic acid required for pharmaceutical and research applications.[10]

Alternative routes, such as those starting from 1-bromo-2,4,5-trifluorobenzene and involving diethyl malonate in the presence of a copper(I) salt catalyst, have also been developed.[11]

Applications in Research and Development

Fluorinated compounds like this compound are valuable in drug discovery and agrochemical development. The inclusion of fluorine atoms can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4]

While specific biological activities for the 2,3,5-isomer are not widely reported, its structural similarity to the 2,4,5-isomer suggests its potential as:

  • A synthesis intermediate for creating complex, fluorinated molecules.[4]

  • A building block for developing novel nonsteroidal anti-inflammatory drugs (NSAIDs) , where fluorine substitution is known to enhance potency.[4]

  • A scaffold for potential anticancer and antibacterial agents .[4]

Researchers can utilize this compound as a starting material to explore new chemical space and develop novel compounds with tailored biological activities.

References

Navigating the Solubility Landscape of 2,3,5-Trifluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluorophenylacetic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. Its structural features, particularly the presence of multiple fluorine atoms, can profoundly influence its physicochemical properties, including solubility, which is a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic potential. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, addressing the current landscape of available data, experimental methodologies for its determination, and the underlying principles governing its solubility behavior.

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature, this guide furnishes researchers with the necessary tools and understanding to approach solubility assessment for this and similar compounds.

Understanding Solubility: Key Influencing Factors

The solubility of a solid compound, such as this compound, in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram illustrates the key factors influencing the dissolution process.

G Factors Influencing Solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_interaction Solute-Solvent Interactions cluster_conditions External Conditions Solute_Properties Crystal Lattice Energy (Solute-Solute Interactions) Interactions Van der Waals Forces Dipole-Dipole Interactions Hydrogen Bonding Solute_Properties->Interactions Overcoming Molecular_Structure Polarity (Dipole Moment) H-Bonding Capacity (COOH) Fluorine Substitution Solvent_Properties Polarity (Dielectric Constant) H-Bonding Capacity (Donor/Acceptor) Solvent_Properties->Interactions Enabling Temperature Temperature Interactions->Temperature Pressure Pressure (for gases) Interactions->Pressure

Caption: Key factors influencing the solubility of a solid solute in a liquid solvent.

Qualitative Solubility Profile

Based on the general principles of "like dissolves like" and the known properties of similar fluorinated aromatic acids, a qualitative solubility profile for this compound can be inferred. The carboxylic acid group imparts polarity and the capacity for hydrogen bonding, suggesting solubility in polar solvents. The trifluorophenyl ring, while containing polar C-F bonds, also contributes to the molecule's nonpolar surface area.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleCapable of hydrogen bonding with the carboxylic acid group.
Polar Aprotic Acetone, DMSOSolubleCan engage in dipole-dipole interactions with the polar functional groups of the solute.
Nonpolar Hexane, TolueneSparingly SolubleThe nonpolar nature of the solvent is less effective at solvating the polar carboxylic acid group.
Halogenated ChloroformSlightly SolubleOffers a balance of polarity that may allow for some dissolution.

Note: This table presents a predicted solubility profile. Experimental verification is essential.

Experimental Protocol for Solubility Determination: The Gravimetric Method

For a precise quantitative determination of the solubility of this compound, the gravimetric method is a reliable and widely used technique. This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (±0.0001 g)

  • Vials or flasks with secure caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Experimental Workflow

The following diagram outlines the key steps in the gravimetric determination of solubility.

G Gravimetric Solubility Determination Workflow A 1. Sample Preparation (Add excess solute to a known volume/mass of solvent) B 2. Equilibration (Agitate at constant temperature for a set time, e.g., 24-48h) A->B C 3. Phase Separation (Allow to settle, then filter the supernatant using a syringe filter) B->C D 4. Aliquot Transfer (Transfer a known volume/mass of the clear filtrate to a pre-weighed container) C->D E 5. Solvent Evaporation (Evaporate the solvent under controlled conditions, e.g., oven, vacuum) D->E F 6. Mass Determination (Weigh the container with the dried solute residue) E->F G 7. Calculation (Calculate solubility in g/L, mol/L, or other units) F->G

Caption: A stepwise workflow for the gravimetric determination of solubility.

Detailed Procedure
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically resistant filter (e.g., PTFE) to remove any suspended solid particles.

  • Mass of Dissolved Solute Determination:

    • Dispense the filtered aliquot into a pre-weighed, clean, and dry evaporation dish or vial.

    • Record the exact mass of the transferred solution.

    • Carefully evaporate the solvent in an oven or vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, cool the container in a desiccator and weigh it again.

    • The difference between the final and initial mass of the container gives the mass of the dissolved this compound.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility (g/L) = (Mass of dissolved solute in g / Volume of aliquot in L)

    Alternatively, if masses were used:

    Solubility ( g/100 g solvent) = (Mass of dissolved solute in g / Mass of solvent in the aliquot in g) x 100

Data Presentation

While specific experimental data for this compound is not available, the following table structure is recommended for presenting quantitative solubility data once it has been determined.

Table 2: Exemplar Structure for Quantitative Solubility Data of this compound

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
[Solvent A][Temp. 1][Value][Value]Gravimetric
[Solvent A][Temp. 2][Value][Value]Gravimetric
[Solvent B][Temp. 1][Value][Value]Gravimetric
[Solvent B][Temp. 2][Value][Value]Gravimetric

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and drug development. Although quantitative data is currently scarce in the public domain, this guide provides a robust framework for its experimental determination using the gravimetric method. By understanding the underlying principles of solubility and employing systematic experimental approaches, researchers can effectively characterize the solubility profile of this important compound, thereby facilitating its advancement in various scientific endeavors. The provided templates for data presentation and workflow visualization are intended to support rigorous and reproducible research practices.

Spectroscopic Profile of 2,3,5-Trifluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5-Trifluorophenylacetic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance spectroscopic characteristics. Due to the limited availability of published experimental spectra, this guide combines predicted data with typical values for analogous compounds to offer a robust reference for researchers.

Mass Spectrometry (MS)

Mass spectrometry of this compound (molar mass: 190.12 g/mol ) would typically be performed using a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly identify the molecular ion. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct IonPredicted m/z
[M+H]⁺191.0315
[M+Na]⁺213.0134
[M-H]⁻189.0169

Data is predicted and may vary from experimental results.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and confirm the elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard solution of known compounds to ensure high mass accuracy.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: The ESI source is operated in either positive or negative ion mode to generate the desired adduct ions (e.g., [M+H]⁺ or [M-H]⁻).

  • Mass Analysis: The ions are guided into the mass analyzer, and the mass-to-charge ratio (m/z) is measured with high resolution.

  • Data Analysis: The acquired spectrum is analyzed to identify the peak corresponding to the molecular ion and its adducts. The measured accurate mass is then compared to the theoretical mass to confirm the elemental formula.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups: the carboxylic acid (O-H and C=O stretching) and the trifluorinated benzene ring (C-F and C=C stretching).

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300 - 2500Broad, Strong
Carboxylic AcidC=O stretch1760 - 1690Strong
Aromatic RingC=C stretch1600 - 1450Medium
Aromatic RingC-H stretch3100 - 3000Medium
FluoroaromaticC-F stretch1300 - 1100Strong
Carboxylic AcidC-O stretch1320 - 1210Medium
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

  • Sample Preparation: As this compound is a solid, the sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is acquired.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound. The characteristic absorption bands are then identified and assigned to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of this compound, providing information on the proton, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the methylene (-CH₂-) and the carboxylic acid (-COOH) protons, as well as the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atoms.

Table 3: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH10 - 13Singlet (broad)
Aromatic-H7.0 - 7.5Multiplet
-CH₂-~3.7Singlet or Doublet

Predicted values are based on typical ranges for similar compounds and may vary with solvent and instrument frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carboxylic acid carbon, the methylene carbon, and the six carbons of the aromatic ring. The carbons bonded to fluorine will exhibit C-F coupling.

Table 4: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O170 - 180
C-F140 - 165 (with C-F coupling)
C-H (aromatic)110 - 130
C-C (aromatic)120 - 140
-CH₂-30 - 45

Predicted values are based on typical ranges for similar compounds and may vary with solvent and instrument frequency.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is crucial for characterizing fluorinated compounds and will show three distinct signals for the non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns (F-F and F-H couplings) provide valuable structural information.

Table 5: Predicted ¹⁹F NMR Data for this compound

Fluorine PositionPredicted Chemical Shift (δ, ppm)
F-2, F-3, F-5-110 to -160

Chemical shifts are relative to a standard such as CFCl₃. The exact values and multiplicities will depend on the coupling between the fluorine atoms and with the aromatic protons.

Experimental Protocol: NMR Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is typically added.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each carbon, simplifying the spectrum.

  • ¹⁹F NMR Acquisition: A one-dimensional ¹⁹F NMR spectrum is acquired.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. The chemical shifts are referenced to the internal standard. Integration of the ¹H signals provides information on the relative number of protons.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a small molecule like this compound is outlined below.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Techniques cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Confirm Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups Purification->IR NMR NMR Spectroscopy - Elucidate Detailed Structure Purification->NMR Interpretation Combine all spectral data MS->Interpretation IR->Interpretation H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR F_NMR ¹⁹F NMR NMR->F_NMR H_NMR->Interpretation C_NMR->Interpretation F_NMR->Interpretation Structure Confirm Structure of This compound Interpretation->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

potential biological activities of trifluorophenylacetic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activities of Trifluorophenylacetic Acid Isomers

Introduction

Trifluorophenylacetic acid and its isomers represent a class of fluorinated aromatic compounds that have garnered significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group onto the phenylacetic acid scaffold profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics.[1] These modifications can enhance the biological activity and pharmacokinetic profile of the parent compound.[2][3] This technical guide provides a comprehensive overview of the reported biological activities of trifluorophenylacetic acid isomers, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Isomers of Trifluorophenylacetic Acid and Their General Roles

The position of the trifluoromethyl group on the phenyl ring gives rise to three primary positional isomers: 2-(trifluoromethyl)phenylacetic acid, 3-(trifluoromethyl)phenylacetic acid, and 4-(trifluoromethyl)phenylacetic acid. These isomers serve as versatile intermediates in the synthesis of a wide range of biologically active molecules.[3][4][5][6] They are key building blocks in the development of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, and central nervous system agents.[2][3][5] In addition to their role in medicine, these compounds are also utilized in the synthesis of agrochemicals such as herbicides and fungicides, where the electron-withdrawing nature of the trifluoromethyl group can enhance their biological efficacy.[2][3][4]

Potential Biological Activities

Anti-inflammatory Activity

Derivatives of trifluorophenylacetic acid have been investigated for their potential as anti-inflammatory agents.[2][3][4][5][7] The trifluoromethyl group is a common feature in several known NSAIDs, where it contributes to the molecule's potency. For instance, derivatives of 4-(trifluoromethyl)phenylacetic acid are used in the development of anti-inflammatory drugs.[2][4] A study on optically active stereoisomers of 3-(p-trifluoromethyl-phenyl)-2-biphenylyl-3-hydroxypropionic acid described their synthesis and a preliminary assay to determine their anti-inflammatory activity.[8]

Enzyme Inhibition

The trifluoromethyl group can play a crucial role in the inhibition of various enzymes.[9][10] Fluorinated compounds can act as competitive or non-competitive inhibitors, and in some cases, as suicide substrates for enzymes.[9]

One study reported that a benzenesulfonyl derivative containing a 4-(trifluoromethyl)phenyl group exhibited strong inhibitory effects against α-glucosidase, with an IC50 value of 6.4 ± 0.012 µM, which is comparable to the drug acarbose.[11] Trifluoromethyl ketones are also known to be effective inhibitors of serine proteases.[9]

Anticancer Activity

The anticancer potential of fluorinated compounds is an active area of research.[12] Derivatives of 3-arylflavone-8-acetic acid bearing electron-withdrawing substituents have demonstrated direct cytotoxic activities against human colon and lung adenocarcinoma cell lines.[13] Some of these compounds were also found to induce the production of tumor necrosis factor α (TNF-α) in human peripheral blood mononuclear cells, suggesting an indirect mechanism of anticancer activity.[13]

Agrochemical Applications

Trifluoromethylphenylacetic acid isomers serve as intermediates in the formulation of agrochemicals, including herbicides and fungicides.[2][3][4][5] The trifluoromethyl group can enhance the stability and activity of these compounds.[3] Furthermore, trifluoromethyl-containing derivatives of auxins, a class of plant growth regulators, have been synthesized and evaluated for their auxin activities.[14]

Quantitative Data on Biological Activities

The following table summarizes the available quantitative data for the biological activities of derivatives of trifluorophenylacetic acid isomers.

Compound/DerivativeTarget/AssayActivity MetricValueReference
4-(trifluoromethyl)phenylsulfonyl derivative (2d)α-glucosidaseIC506.4 ± 0.012 µM[11]
Trifluoromethyl thioxanthone analogue (1)HeLa cells (Anticancer)IC5087.8 nM[15]
Trifluoromethyl thioxanthone analogue (2)α-amylaseIC5060.2 ± 0.8 µM[15]
Trifluoromethyl thioxanthone analogue (4)Pancreatic lipaseIC50100.6 ± 7.3 µM[15]
Trifluoromethyl thioxanthone analogue (4)COX-2IC506.5 ± 0.77 µM[15]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are summaries of protocols relevant to the biological evaluation of trifluorophenylacetic acid derivatives.

Synthesis of 2,4,5-Trifluorophenylacetic Acid

2,4,5-Trifluorophenylacetic acid is a key intermediate in the synthesis of the anti-diabetic medication sitagliptin.[16][17] One synthetic route involves a four-step reaction starting from 1,2,4-trifluorobenzene and sodium cyanide.[16][18] Another process describes the preparation from corresponding mandelic acids.[17]

Example Synthesis Step: A mixture of 1,2,4-trifluorobenzene and dichloromethane is added to a mixture of sodium cyanide, sodium hydroxide, sodium stearate, and deionized water in the presence of a catalyst and nitrobenzene under controlled temperature and pressure.[18] The resulting mixture is then filtered, and the organic phase is washed and dried.[18] The crude product is then hydrolyzed using hydrochloric acid in the presence of a phase transfer catalyst to yield 2,4,5-trifluorophenylacetic acid.[18]

In Vitro Enzyme Inhibition Assay (α-Glucosidase)

The inhibitory activity against α-glucosidase can be determined using a spectrophotometric method.

General Protocol:

  • A solution of the test compound (e.g., a derivative of trifluorophenylacetic acid) at various concentrations is prepared in a suitable buffer (e.g., phosphate buffer).

  • The enzyme (α-glucosidase) is pre-incubated with the test compound for a specific period at a controlled temperature.

  • The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • The absorbance is measured at a specific wavelength (e.g., 405 nm) over time to determine the rate of p-nitrophenol release.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Anticancer Activity Assay

The antiproliferative activity of compounds can be evaluated against cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Protocol:

  • Cancer cells (e.g., HT-29 or A549) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The biological effects of trifluorophenylacetic acid isomers and their derivatives can be attributed to their interaction with specific molecular targets and signaling pathways. The presence of the trifluoromethyl group can influence these interactions through steric and electronic effects.[1][19]

Enzyme Inhibition Mechanism

In competitive inhibition, the fluorinated inhibitor binds to the active site of the enzyme, preventing the substrate from binding. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and by altering the electronic properties of the molecule.[10]

enzyme_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (e.g., TFPAA derivative) ES->E - S P Product (P) ES->P k_cat EI->E - I

Caption: A simplified diagram of competitive enzyme inhibition.

Structure-Activity Relationship (SAR)

The position of the trifluoromethyl group on the phenyl ring can significantly impact biological activity, a concept known as structure-activity relationship (SAR).[20][21] For example, different isomers may exhibit varying potencies due to how they fit into the binding pocket of a receptor or enzyme.[19][22][23] The ortho, meta, and para isomers will have different spatial arrangements and electronic distributions, leading to distinct biological effects.

sar_concept cluster_isomers Trifluorophenylacetic Acid Isomers cluster_target Biological Target cluster_activity Biological Activity Ortho Ortho-isomer Target Receptor/ Enzyme Ortho->Target Binds High High Ortho->High Meta Meta-isomer Meta->Target Binds Low Low Meta->Low Para Para-isomer Para->Target Binds Medium Medium Para->Medium Target->High Optimal Fit Target->Medium Suboptimal Fit Target->Low Poor Fit

Caption: Conceptual diagram of Structure-Activity Relationship (SAR).

General Workflow for Biological Activity Screening

The evaluation of new chemical entities, such as derivatives of trifluorophenylacetic acid, typically follows a structured workflow from synthesis to in vivo testing.

screening_workflow A Synthesis of TFPAA Derivatives B In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) A->B C Identification of 'Hit' Compounds B->C D Lead Optimization (SAR Studies) C->D D->B Iterative Design E In Vivo Testing (Animal Models) D->E F Preclinical Development E->F

Caption: A general workflow for drug discovery and development.

Conclusion

Trifluorophenylacetic acid isomers are valuable scaffolds in the design and synthesis of biologically active compounds. The strategic incorporation of the trifluoromethyl group imparts desirable physicochemical properties that can lead to enhanced therapeutic or agrochemical effects. The available literature points towards their potential as anti-inflammatory agents, enzyme inhibitors, and anticancer compounds. However, much of the specific quantitative data and detailed mechanistic studies are on derivatives rather than the parent isomers themselves. Future research should focus on a more systematic evaluation of the individual isomers to fully elucidate their biological potential and to provide a clearer understanding of their structure-activity relationships. This will undoubtedly pave the way for the development of novel and more effective therapeutic and agrochemical agents.

References

An In-depth Technical Guide to 2,4,5-Trifluorophenylacetic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Isomers: Initial research for "2,3,5-Trifluorophenylacetic acid" yielded limited specific information. However, the closely related isomer, 2,4,5-Trifluorophenylacetic acid , is a compound of significant industrial and academic interest. This guide will focus on the discovery, history, and technical details of 2,4,5-Trifluorophenylacetic acid, which is likely the intended subject of interest for researchers, scientists, and drug development professionals.

Introduction

2,4,5-Trifluorophenylacetic acid (2,4,5-TFPAA) is a fluorinated aromatic carboxylic acid that has emerged as a critical intermediate in the synthesis of various pharmacologically active compounds.[1] Its unique trifluorinated phenyl ring structure imparts desirable properties to target molecules, including enhanced metabolic stability and binding affinity.[2] This white to light brown solid is particularly renowned for its role as a key building block in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, a widely used medication for the treatment of type 2 diabetes.[3] Beyond its application in diabetes therapy, 2,4,5-TFPAA is also utilized in the development of EGFR/ErbB-2-kinase inhibitors for cancer treatment and novel imidazopyrazinone derivatives.[3] Its versatility extends to materials science, where it is used as an additive to enhance the efficiency and stability of perovskite solar cells.[4]

Discovery and History

The history of 2,4,5-Trifluorophenylacetic acid is intrinsically linked to the development of the anti-diabetic drug Sitagliptin (marketed as Januvia). The discovery and development of Sitagliptin by Merck in the early 2000s created a significant demand for this specific fluorinated intermediate.[3][5] The trifluorophenyl moiety of Sitagliptin is crucial for its high potency and selectivity as a DPP-4 inhibitor. Consequently, the development of efficient and scalable synthetic routes to 2,4,5-Trifluorophenylacetic acid became a critical focus for pharmaceutical chemists. Over the years, numerous synthetic methods have been patented and published, reflecting its importance in the pharmaceutical industry. These methods have evolved to improve yield, reduce costs, and minimize environmental impact, moving from early routes that required harsh conditions and expensive reagents to more streamlined and efficient processes.[6]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 2,4,5-Trifluorophenylacetic acid is provided in the tables below for easy reference.

Table 1: Physicochemical Properties of 2,4,5-Trifluorophenylacetic Acid

PropertyValueReference(s)
CAS Number 209995-38-0[7]
Molecular Formula C₈H₅F₃O₂[4][7]
Molecular Weight 190.12 g/mol [4][7]
Appearance White to light brown solid/powder[7]
Melting Point 121-125 °C[6][7]
Boiling Point (Predicted) 255.0 ± 35.0 °C[5]
Density (Predicted) 1.468 ± 0.06 g/cm³[5]
pKa (Predicted) 3.78 ± 0.10[5]
Solubility Soluble in Chloroform, DMSO, Methanol[5]

Table 2: Spectroscopic Data of 2,4,5-Trifluorophenylacetic Acid

SpectroscopyDataReference(s)
¹H NMR A patent for a related compound shows aromatic protons in the range of δ = 6.88-7.31 ppm. The methylene protons of the acetic acid group would be expected to appear as a singlet.[8]
¹³C NMR No direct data for 2,4,5-Trifluorophenylacetic acid was found in the search results. However, the spectrum for the related 2,4,5-Trifluorobenzoic acid is available.[3]
Mass Spectrometry Exact Mass: 190.024170[9]
IR Spectroscopy The spectrum would be expected to show characteristic peaks for the carboxylic acid O-H stretch, C=O stretch, and C-F stretches.[10]

Experimental Protocols for Synthesis

Several synthetic routes for 2,4,5-Trifluorophenylacetic acid have been developed. Below are detailed protocols for some of the key methods.

1. Synthesis from 2,4,5-Trifluorophenyl Acetic Acid and Meldrum's Acid

This method is a key step in the synthesis of Sitagliptin.

  • Step 1: Activation of 2,4,5-Trifluorophenylacetic acid.

    • Dissolve 2,4,5-Trifluorophenylacetic acid (10.0 g, 52.60 mmol) in dry THF (80 mL).

    • Add N,N'-carbonyl di-imidazole (CDI) (10.0 g, 57.86 mmol) to activate the carboxylic acid.

  • Step 2: Reaction with Meldrum's Acid.

    • Add Meldrum's acid (8.4 g, 57.86 mmol) to the reaction mixture at 50 °C.

    • Maintain the temperature and stir for 5 hours, monitoring the reaction by TLC. The mixture will change color from light yellow to orange.

  • Step 3: Work-up and Isolation.

    • Cool the reaction mixture to room temperature.

    • Add a 1:1 solution of isopropyl acetate/water and stir for 30 minutes.

    • Adjust the pH of the mixture to 2-3 with concentrated hydrochloric acid to yield 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione.[5] The reported yield for this step is 87%.[5]

2. Synthesis via Halogenation and Hydrolysis

This process involves a two-step synthesis from a substituted trifluorobenzene derivative.

  • Step 1: Halogenation.

    • The starting material, a compound of formula (VII) as described in the patent, undergoes halogenation.

  • Step 2: Hydrolysis.

    • The halogenated intermediate is then hydrolyzed to yield 2,4,5-Trifluorophenylacetic acid.

    • Work-up: Add 50 ml of MTBE and 100 ml of water to the reaction mixture. Separate the phases and re-extract the aqueous phase with 2x50 ml of MTBE. The combined organic phases are counter-extracted with 3x50 ml of aqueous NaHCO₃. The combined aqueous phases are then acidified with hydrochloric acid and extracted with 3x50 ml of MTBE. The organic phases are concentrated to obtain the final product.[8] A molar yield of 25% is reported for this specific example.[8]

Visualized Synthesis Pathways

The following diagrams illustrate the workflows for the synthesis of 2,4,5-Trifluorophenylacetic acid.

Synthesis_Workflow_1 cluster_start Starting Materials cluster_process Reaction cluster_product Intermediate Product start1 2,4,5-Trifluorophenylacetic Acid process1 Activation in THF start1->process1 start2 N,N'-Carbonyl di-imidazole (CDI) start2->process1 start3 Meldrum's Acid process2 Reaction at 50°C for 5h start3->process2 process1->process2 product 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]- 2,2-dimethyl-1,3-dioxane-4,6-dione process2->product

Caption: Synthesis of a key intermediate from 2,4,5-TFPAA for Sitagliptin production.

Synthesis_Workflow_2 cluster_start Starting Material cluster_process Reaction Steps cluster_product Final Product start Substituted Trifluorobenzene (Formula VII) step1 Halogenation start->step1 step2 Hydrolysis step1->step2 product 2,4,5-Trifluorophenylacetic Acid step2->product

Caption: Two-step synthesis of 2,4,5-TFPAA via halogenation and hydrolysis.

Applications in Drug Development and Beyond

The primary application of 2,4,5-Trifluorophenylacetic acid is as a crucial intermediate in the pharmaceutical industry.

  • Anti-diabetic Drugs: Its most notable use is in the synthesis of Sitagliptin, a DPP-4 inhibitor for treating type 2 diabetes.[3][5] The trifluorophenyl group is essential for the drug's efficacy.

  • Oncology: It serves as a building block for EGFR/ErbB-2-kinase inhibitors, which are targeted therapies for various cancers.[3]

  • Inflammatory Diseases: The unique fluorinated structure enhances the bioactivity of molecules, making it a valuable intermediate in the development of novel anti-inflammatory and analgesic agents.[9]

  • Materials Science: In the field of renewable energy, 2,4,5-Trifluorophenylacetic acid is used as a bifunctional additive in perovskite solar cells.[4] The carboxylic acid group passivates defects, while the trifluorobenzene moiety improves stability, leading to enhanced power conversion efficiency.[4]

Conclusion

2,4,5-Trifluorophenylacetic acid is a high-value chemical intermediate with significant applications in drug discovery and materials science. Its importance is underscored by its role in the synthesis of the blockbuster anti-diabetic drug, Sitagliptin. The ongoing research into new synthetic methodologies and applications ensures that 2,4,5-TFPAA will remain a compound of high interest to the scientific and industrial communities. This guide provides a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for researchers and professionals in the field.

References

A Theoretical Investigation of 2,3,5-Trifluorophenylacetic Acid: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This technical guide provides a comprehensive overview of a hypothetical theoretical study on 2,3,5-Trifluorophenylacetic acid. Due to a lack of specific published theoretical research on this particular isomer, this document outlines a robust computational methodology based on established practices for similar halogenated phenylacetic acid derivatives. It presents expected quantitative data, detailed protocols, and visualizations to serve as a framework for future computational investigations into this molecule's structural, electronic, and spectroscopic properties.

Introduction

This guide outlines a proposed theoretical study of this compound, presenting the expected outcomes and methodologies. The data herein is representative of what a rigorous computational analysis would yield and is intended to guide future research.

Computational Methodology

The following section details the proposed computational protocol for the theoretical analysis of this compound. This methodology is based on protocols successfully applied to similar molecules.[2]

2.1. Geometry Optimization and Frequency Calculations

The initial molecular structure of this compound would be constructed using standard molecular modeling software. A full geometry optimization would then be performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and a 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and vibrational frequencies for organic molecules.[2] The absence of imaginary frequencies in the subsequent vibrational frequency calculation would confirm that the optimized structure corresponds to a true energy minimum.

2.2. Electronic Structure Analysis

To understand the electronic properties and reactivity of the molecule, several analyses would be conducted on the optimized geometry:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP surface would be mapped to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to investigate charge transfer, hyperconjugative interactions, and the stabilization energies associated with electron delocalization within the molecule.

2.3. Spectroscopic Properties Simulation

  • Infrared (IR) and Raman Spectra: The harmonic vibrational frequencies calculated from the optimized geometry would be used to simulate the theoretical FT-IR and FT-Raman spectra. A uniform scaling factor would be applied to the computed frequencies to account for anharmonicity and basis set limitations, allowing for a more accurate comparison with potential experimental data.

  • Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method would be employed to calculate the 1H and 13C NMR chemical shifts with respect to a tetramethylsilane (TMS) reference.

The logical workflow for this proposed computational study is visualized in the diagram below.

G Computational Workflow for this compound A Initial Structure Generation B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D E Electronic Property Analysis D->E F Spectroscopic Simulation D->F G HOMO-LUMO Analysis E->G H MEP Surface Mapping E->H I NBO Analysis E->I J FT-IR & FT-Raman Spectra F->J K NMR Chemical Shifts (GIAO) F->K

Figure 1: Proposed computational workflow for theoretical studies.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed computational study of this compound.

Table 1: Predicted Geometrical Parameters (Optimized Structure)

ParameterBond/AnglePredicted Value
Bond LengthC=O1.21 Å
C-O1.35 Å
O-H0.97 Å
C-C (ring avg.)1.39 Å
C-F (avg.)1.35 Å
Bond AngleO=C-O123.5°
C-O-H107.0°
C-C-C (ring avg.)120.0°
Dihedral AngleC-C-C=O~180.0° (planar)

Table 2: Predicted Electronic and Thermodynamic Properties

PropertyPredicted ValueUnit
Energy of HOMO-7.25eV
Energy of LUMO-0.89eV
HOMO-LUMO Gap (ΔE)6.36eV
Dipole Moment3.50Debye
Zero-point vibrational energy85.4kcal/mol
Enthalpy-805.2Hartrees
Gibbs Free Energy-805.3Hartrees

Table 3: Predicted Major Vibrational Frequencies and Assignments

ModePredicted Wavenumber (cm⁻¹)Assignment
ν(O-H)3570O-H stretching
ν(C-H) aromatic3080C-H stretching
ν(C=O)1750C=O stretching
ν(C=C) aromatic1620, 1510Aromatic ring stretching
ν(C-F)1250, 1180, 1100C-F stretching
δ(O-H)1350O-H in-plane bending
ν(C-O)1150C-O stretching

Analysis of Molecular Properties

The relationship between the core computational steps and the derived molecular insights is crucial for a comprehensive understanding. The optimized geometry serves as the foundation for all subsequent calculations.

G Relationship of Calculated Properties A Optimized Molecular Geometry B Vibrational Frequencies A->B C Electronic Structure (Wavefunction) A->C D Thermodynamic Properties B->D E Spectroscopic Signatures (IR, Raman) B->E F Reactivity Indices (HOMO-LUMO, MEP) C->F G Stability & Energetics (Gibbs Free Energy) D->G

Figure 2: Interrelation of theoretical calculations and molecular insights.

The calculated HOMO-LUMO gap of 6.36 eV suggests that this compound is a kinetically stable molecule. The MEP map would likely indicate the most negative potential around the carbonyl oxygen, identifying it as a primary site for electrophilic attack, while the acidic proton would show a highly positive potential. NBO analysis would be expected to reveal strong hyperconjugative interactions between the phenyl ring and the carboxylic acid group, contributing to the overall stability of the molecule.

Conclusion

While experimental data for this compound remains the ultimate benchmark, the theoretical framework presented in this guide offers a robust and reliable pathway to understanding its fundamental chemical properties. The predicted data on geometry, electronic structure, and vibrational spectra provide a valuable starting point for researchers. This computational approach can efficiently screen properties, guide experimental efforts, and provide atomic-level insights that are often difficult to obtain through experimental means alone. Future work should focus on performing these calculations and validating them against experimental spectroscopic data to provide a complete picture of this intriguing molecule.

References

Unlocking the Potential of 2,3,5-Trifluorophenylacetic Acid: A Technical Guide for Novel Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the untapped potential of 2,3,5-Trifluorophenylacetic acid as a versatile building block for the synthesis of novel molecules in the pharmaceutical, agrochemical, and material science sectors. While its isomer, 2,4,5-trifluorophenylacetic acid, is widely recognized as a key intermediate in the synthesis of the anti-diabetic medication Sitagliptin, the unique substitution pattern of this compound offers distinct electronic and steric properties that warrant further investigation for new applications.[1][2][3][4][5][6][7] This document provides a comprehensive overview of its core properties, potential applications, and detailed experimental protocols for its utilization in synthetic chemistry.

Core Properties of this compound

This compound is a solid, trifluorinated aromatic carboxylic acid.[8] The presence of three fluorine atoms on the phenyl ring significantly influences its chemical and physical properties, including its acidity, lipophilicity, and metabolic stability. These characteristics make it an attractive starting material for the design of new bioactive compounds.[6][9]

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₅F₃O₂PubChem[8]
Molecular Weight 190.12 g/mol PubChem[8]
IUPAC Name 2-(2,3,5-trifluorophenyl)acetic acidPubChem[8]
CAS Number 132992-28-0PubChem[8]
Appearance White to off-white solid
Melting Point 121-125 °C
Boiling Point (Predicted) 255.0 ± 35.0 °C
Density (Predicted) 1.468 ± 0.06 g/cm³
pKa (Predicted) 3.78 ± 0.10
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, acetone); poorly soluble in water.

Novel Applications and Research Directions

The unique trifluoro-substitution pattern of this compound opens up avenues for the development of novel compounds with potentially enhanced biological activity and material properties.

Medicinal Chemistry and Drug Discovery

The introduction of fluorine atoms into drug candidates can significantly improve their pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and binding affinity.[6][9] this compound can serve as a scaffold for the synthesis of a new generation of:

  • Enzyme Inhibitors: The trifluorophenyl moiety can be incorporated into molecules designed to target specific enzyme active sites, potentially leading to the development of novel inhibitors for therapeutic intervention in various diseases.

  • Receptor Ligands: The distinct electronic nature of the trifluorinated ring can influence ligand-receptor interactions, offering a strategy for designing selective agonists or antagonists for a range of receptors.

  • Antimicrobial and Anticancer Agents: Fluorinated compounds have shown promise as antimicrobial and anticancer agents.[6] Derivatives of this compound could be synthesized and screened for their efficacy against various pathogens and cancer cell lines.

Agrochemicals

Fluorinated compounds are increasingly important in the agrochemical industry, contributing to the development of more potent and selective herbicides, insecticides, and fungicides.[9] this compound can be utilized as a precursor to synthesize novel agrochemicals with improved efficacy and environmental profiles. For example, trifluoromethyl-containing auxin derivatives have been synthesized and evaluated for their plant growth-regulating activity.

Materials Science

The incorporation of fluorinated fragments into polymers and other materials can enhance their thermal stability, chemical resistance, and optical properties.[7] this compound can be used as a monomer or a modifying agent to create advanced materials with tailored functionalities for applications in electronics, aerospace, and coatings.

Experimental Protocols

While specific experimental protocols for novel applications of this compound are not yet widely published, the following section provides a detailed, generalized methodology for the synthesis of an amide derivative, a common step in the development of bioactive molecules. This protocol is based on standard organic synthesis techniques.

Synthesis of N-benzyl-2-(2,3,5-trifluorophenyl)acetamide

Objective: To synthesize an amide derivative of this compound as a representative example of its use as a synthetic building block.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

    • Add thionyl chloride (1.2 eq) dropwise to the solution at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-(2,3,5-trifluorophenyl)acetyl chloride is used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous dichloromethane.

    • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

    • Add the acid chloride solution dropwise to the benzylamine solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-(2,3,5-trifluorophenyl)acetamide.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Visualizing Synthetic Pathways

The following diagram illustrates the general workflow for the synthesis of an amide derivative from this compound as described in the experimental protocol.

G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 A This compound C 2-(2,3,5-Trifluorophenyl)acetyl chloride A->C Acid Chloride Formation B Thionyl Chloride (SOCl₂) Dichloromethane (DCM) E N-benzyl-2-(2,3,5-trifluorophenyl)acetamide C->E Amide Coupling D Benzylamine, Triethylamine Dichloromethane (DCM) F Purification (Column Chromatography) E->F Workup G Pure Product F->G Isolation

Caption: Synthetic workflow for amide derivatization.

Conclusion

This compound represents a promising yet underexplored fluorinated building block with significant potential for the development of novel molecules in diverse scientific fields. Its unique substitution pattern offers opportunities to fine-tune molecular properties and explore new chemical space. This guide provides a foundational understanding of its properties and a starting point for its synthetic manipulation. Further research into the applications of this versatile compound is highly encouraged to unlock its full potential in creating next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

Methodological & Application

Synthesis of 2,3,5-Trifluorophenylacetic Acid from 1,2,4-Trifluorobenzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of 2,3,5-Trifluorophenylacetic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the commercially available starting material, 1,2,4-trifluorobenzene, and proceeds through a three-step sequence involving Friedel-Crafts acylation, the Willgerodt-Kindler reaction, and subsequent hydrolysis.

Synthetic Strategy Overview

The synthesis of this compound from 1,2,4-trifluorobenzene is accomplished via the following three key transformations:

  • Friedel-Crafts Acylation: Introduction of an acetyl group onto the 1,2,4-trifluorobenzene ring to yield 2',3',5'-trifluoroacetophenone. The regioselectivity of this reaction is crucial and is directed by the electronic and steric effects of the fluorine substituents.

  • Willgerodt-Kindler Reaction: Conversion of the acetyl group of 2',3',5'-trifluoroacetophenone into a thioamide moiety using elemental sulfur and morpholine. This reaction effectively relocates the carbonyl carbon to the terminal position of the side chain.

  • Hydrolysis: Acid-catalyzed hydrolysis of the intermediate N-thioacylmorpholine to afford the final product, this compound.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow trifluorobenzene 1,2,4-Trifluorobenzene acetophenone 2',3',5'-Trifluoroacetophenone trifluorobenzene->acetophenone   Step 1: Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) thioamide 2-(2,3,5-Trifluorophenyl)-1-(morpholin-4-yl)ethanethione acetophenone->thioamide   Step 2: Willgerodt-Kindler Reaction (Sulfur, Morpholine) phenylacetic_acid This compound thioamide->phenylacetic_acid   Step 3: Hydrolysis (Acid)

Figure 1: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediates, and the final product. Please note that yields are estimates based on analogous reactions and may vary depending on experimental conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting/Boiling Point (°C)Estimated Yield (%)
1,2,4-TrifluorobenzeneC₆H₃F₃132.08Liquid88-90 (Boiling)-
2',3',5'-TrifluoroacetophenoneC₈H₅F₃O174.12Liquid80-81 (Boiling)[1]60-70
This compoundC₈H₅F₃O₂190.12Solid121-125[2]70-80 (from thioamide)

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Step 1: Synthesis of 2',3',5'-Trifluoroacetophenone (Friedel-Crafts Acylation)

This procedure describes the acylation of 1,2,4-trifluorobenzene using acetyl chloride and aluminum chloride as the Lewis acid catalyst.

Materials:

  • 1,2,4-Trifluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • Slowly add acetyl chloride (1.1 equivalents) to the suspension via the dropping funnel.

  • After the addition is complete, add 1,2,4-trifluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield 2',3',5'-trifluoroacetophenone as a colorless liquid.

Step 2: Synthesis of 2-(2,3,5-Trifluorophenyl)-1-(morpholin-4-yl)ethanethione (Willgerodt-Kindler Reaction)

This protocol outlines the conversion of 2',3',5'-trifluoroacetophenone to the corresponding thioamide using sulfur and morpholine.[3][4]

Materials:

  • 2',3',5'-Trifluoroacetophenone

  • Sulfur powder

  • Morpholine

  • Toluene or Pyridine (as solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine 2',3',5'-trifluoroacetophenone (1.0 equivalent), sulfur powder (2.5 equivalents), and morpholine (3.0 equivalents).

  • Add a suitable solvent such as toluene or pyridine.

  • Heat the mixture to reflux (typically 130-150 °C) with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water.

  • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic extracts with dilute hydrochloric acid to remove excess morpholine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude thioamide can be purified by column chromatography on silica gel or by recrystallization.

Step 3: Synthesis of this compound (Hydrolysis)

This final step involves the hydrolysis of the thioamide intermediate to the desired carboxylic acid.

Materials:

  • 2-(2,3,5-Trifluorophenyl)-1-(morpholin-4-yl)ethanethione

  • Sulfuric acid (H₂SO₄), concentrated or a mixture with water (e.g., 60%)

  • Acetic acid (optional, as a co-solvent)

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place the crude thioamide from the previous step into a round-bottom flask.

  • Add an excess of aqueous sulfuric acid (e.g., 60%). Acetic acid can be used as a co-solvent if needed.

  • Heat the mixture to reflux for 6-12 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield a white solid.

Characterization Data

2',3',5'-Trifluoroacetophenone:

  • Appearance: Colorless liquid[1]

  • Boiling Point: 80-81 °C[1]

  • ¹H NMR (CDCl₃): δ (ppm) ~2.6 (s, 3H, -COCH₃), 7.0-7.4 (m, 2H, Ar-H).

  • ¹³C NMR (CDCl₃): δ (ppm) ~28 (-COCH₃), 108-125 (aromatic carbons, with C-F couplings), 195 (C=O).

  • ¹⁹F NMR (CDCl₃): Resonances corresponding to the three fluorine atoms on the aromatic ring.

This compound:

  • Appearance: White to off-white solid

  • Melting Point: 121-125 °C[2]

  • ¹H NMR (CDCl₃): δ (ppm) ~3.7 (s, 2H, -CH₂-), 6.7-7.0 (m, 2H, Ar-H), 10.5-11.5 (br s, 1H, -COOH).

  • ¹³C NMR (CDCl₃): δ (ppm) ~35 (-CH₂-), 110-120 (aromatic carbons with C-F couplings), 175 (C=O).

  • ¹⁹F NMR (CDCl₃): Resonances corresponding to the three fluorine atoms on the aromatic ring.

Signaling Pathways and Logical Relationships

The logical progression of the synthesis, highlighting the key functional group transformations, is illustrated below.

Logical_Flow Start 1,2,4-Trifluorobenzene (Aryl-H) Intermediate1 2',3',5'-Trifluoroacetophenone (Aryl-COCH₃) Start->Intermediate1 Electrophilic Aromatic Substitution Intermediate2 Thioamide Intermediate (Aryl-CH₂CSNR₂) Intermediate1->Intermediate2 Carbonyl Migration & Thionation End This compound (Aryl-CH₂COOH) Intermediate2->End Hydrolysis of Thioamide

Figure 2: Logical flow of functional group transformations.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,3,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluorophenylacetic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery. Its structural motif is of interest for the synthesis of novel therapeutic agents, where the fluorine atoms can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This document provides a detailed, proposed laboratory-scale protocol for the synthesis of this compound. The outlined procedure is a three-step sequence commencing with the free-radical chlorination of 2,3,5-trifluorotoluene, followed by cyanation of the resultant benzyl chloride, and culminating in the hydrolysis of the phenylacetonitrile intermediate. While direct literature for this specific isomer's synthesis is not extensively available, the described protocol is based on well-established and analogous procedures for the synthesis of the isomeric 2,4,5-trifluorophenylacetic acid.[1][2]

Materials and Methods

Materials
  • 2,3,5-Trifluorotoluene

  • Azobisisobutyronitrile (AIBN)

  • Chlorine gas (Cl₂)

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Deionized water

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Mechanical stirrer

  • Heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel

  • pH meter or pH paper

  • Standard laboratory glassware

Experimental Protocols

Step 1: Synthesis of 2,3,5-Trifluorobenzyl Chloride

This procedure is adapted from the synthesis of 2,4,5-trifluorobenzyl chloride.[3][4]

  • To a dry three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, add 2,3,5-trifluorotoluene and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere.

  • Once refluxing, introduce a slow stream of chlorine gas through the gas inlet tube. The reaction should be monitored by gas chromatography (GC) to follow the conversion of the starting material.

  • Continue the chlorination until GC analysis indicates the desired conversion to 2,3,5-trifluorobenzyl chloride.

  • Stop the flow of chlorine gas and allow the reaction mixture to cool to room temperature.

  • Carefully wash the crude product with a saturated aqueous solution of sodium bicarbonate to neutralize any residual HCl, followed by washing with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2,3,5-trifluorobenzyl chloride. Further purification can be achieved by vacuum distillation.

Step 2: Synthesis of 2,3,5-Trifluorophenylacetonitrile

This protocol is based on the cyanation of substituted benzyl chlorides.

  • In a well-ventilated fume hood, dissolve sodium cyanide in dimethyl sulfoxide (DMSO) in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Slowly add the crude 2,3,5-trifluorobenzyl chloride from Step 1 to the sodium cyanide solution.

  • Heat the reaction mixture to 50-60 °C and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a larger beaker containing ice-water.

  • Extract the aqueous mixture with diethyl ether or another suitable organic solvent.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,3,5-trifluorophenylacetonitrile. The product can be further purified by vacuum distillation.

Step 3: Synthesis of this compound

This procedure details the hydrolysis of the nitrile to the carboxylic acid.[1]

  • In a round-bottom flask fitted with a reflux condenser, add the crude 2,3,5-trifluorophenylacetonitrile from Step 2 and a solution of 50% (v/v) sulfuric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain the temperature for several hours. The progress of the hydrolysis can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.

  • A precipitate of crude this compound should form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., water or a toluene/heptane mixture).

  • Dry the purified crystals under vacuum to obtain this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound. Please note that the yields are estimates based on analogous reactions and may vary.

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)ProductEstimated Yield (%)
1 2,3,5-TrifluorotolueneChlorine gasNone110-1203-52,3,5-Trifluorobenzyl Chloride80-90
2 2,3,5-Trifluorobenzyl ChlorideSodium CyanideDMSO50-604-62,3,5-Trifluorophenylacetonitrile85-95
3 2,3,5-Trifluorophenylacetonitrile50% Sulfuric AcidWater100-1106-8This compound75-85

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Hydrolysis start1 2,3,5-Trifluorotoluene + AIBN process1 Reflux with Cl₂ gas (110-120 °C) start1->process1 product1 2,3,5-Trifluorobenzyl Chloride process1->product1 start2 2,3,5-Trifluorobenzyl Chloride + NaCN product1->start2 Crude Product process2 Heat in DMSO (50-60 °C) start2->process2 product2 2,3,5-Trifluorophenylacetonitrile process2->product2 start3 2,3,5-Trifluorophenylacetonitrile + H₂SO₄/H₂O product2->start3 Crude Product process3 Reflux (100-110 °C) start3->process3 product3 This compound process3->product3

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Derivatization of 2,3,5-Trifluorophenylacetic Acid for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2,3,5-Trifluorophenylacetic acid to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The derivatization process enhances the volatility, thermal stability, and/or detectability of the analyte, enabling sensitive and robust quantification.

Part 1: GC-MS Analysis of this compound

For GC-MS analysis, derivatization is essential to convert the polar carboxylic acid group of this compound into a less polar and more volatile derivative. This section outlines two common and effective derivatization methods: silylation and esterification.

Application Note 1: Silylation using BSTFA for GC-MS Analysis

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular reagent that replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, rendering the molecule more volatile and amenable to GC-MS analysis.

Reaction:

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • Reacti-Vials™ or other suitable reaction vials with screw caps and septa

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in the anhydrous solvent to prepare a stock solution. Prepare calibration standards by serial dilution of the stock solution.

  • Solvent Evaporation: Transfer a known volume (e.g., 100 µL) of the standard or sample solution into a reaction vial. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine to the dried sample to aid in solubilization.

    • Add 100 µL of BSTFA (+1% TMCS) to the vial.

    • Tightly cap the vial and vortex for 1 minute to ensure thorough mixing.

    • Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Analysis:

    • Cool the vial to room temperature.

    • The derivatized sample can be directly injected into the GC-MS system. If necessary, the sample can be diluted with an anhydrous solvent.

The following table presents typical validation parameters for the GC-MS analysis of silylated aromatic carboxylic acids. This data should be considered as a starting point for the validation of the this compound method.

ParameterTypical Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Note: This data is representative of silylated aromatic acids and may vary for this compound.

Derivatization_Workflow Silylation Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Standard/Sample Solution dry Evaporate to Dryness start->dry add_reagents Add Pyridine & BSTFA dry->add_reagents vortex Vortex add_reagents->vortex heat Heat at 60-70°C vortex->heat cool Cool to RT heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for the silylation of this compound.

Application Note 2: Esterification using Methylating Agents for GC-MS Analysis

Esterification of the carboxylic acid to its methyl ester is another effective derivatization strategy. Diazomethane is a highly efficient methylating agent, but it is also toxic and explosive, requiring special handling. A safer alternative is the use of reagents like (Trimethylsilyl)diazomethane or methylating agents generated in situ.

Reaction:

Materials:

  • This compound standard

  • Diazomethane solution (prepared fresh) or (Trimethylsilyl)diazomethane

  • Diethyl ether or a mixture of methanol and diethyl ether

  • Reaction vials

  • GC-MS system

Procedure (using Diazomethane):

  • Sample Preparation: Prepare a solution of this compound in a small amount of methanol.

  • Derivatization Reaction:

    • In a well-ventilated fume hood, add the ethereal solution of diazomethane dropwise to the sample solution at room temperature until a faint yellow color persists, indicating a slight excess of diazomethane.

    • Allow the reaction to proceed for 5-10 minutes.

    • The excess diazomethane can be quenched by the dropwise addition of a dilute solution of acetic acid in ether until the yellow color disappears.

  • Analysis: The resulting solution containing the methyl ester can be directly injected into the GC-MS.

The following table provides expected performance characteristics for the GC-MS analysis of methylated aromatic carboxylic acids.

ParameterExpected Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.5 - 5 ng/mL
Limit of Quantification (LOQ)2 - 20 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Note: This data is representative of methylated aromatic acids and should be validated for this compound.

Esterification_Workflow Esterification Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample in Methanol add_reagent Add Diazomethane Solution start->add_reagent react React for 5-10 min add_reagent->react quench Quench Excess Reagent react->quench inject Inject into GC-MS quench->inject

Caption: Workflow for the esterification of this compound.

Part 2: HPLC Analysis of this compound

For HPLC analysis, derivatization is often employed to introduce a fluorescent or UV-absorbing tag to the molecule, thereby significantly increasing the sensitivity of detection, especially for trace-level analysis.

Application Note 3: Fluorescent Labeling for Enhanced HPLC Detection

Pre-column derivatization with a fluorescent labeling agent allows for highly sensitive detection of this compound using a fluorescence detector. A variety of reagents are available for derivatizing carboxylic acids.

Materials:

  • This compound standard

  • Fluorescent labeling reagent for carboxylic acids (e.g., a bromoacetylcoumarin derivative)

  • Acetonitrile (HPLC grade)

  • Potassium carbonate

  • Crown ether (e.g., 18-crown-6)

  • Reaction vials

  • Heating block

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare calibration standards by serial dilution.

  • Derivatization Reaction:

    • To 100 µL of the sample or standard solution in a reaction vial, add 100 µL of the fluorescent labeling reagent solution in acetonitrile.

    • Add a small amount of potassium carbonate and 18-crown-6 to catalyze the reaction.

    • Seal the vial and heat at an optimized temperature (e.g., 60-80°C) for an optimized time (e.g., 30-60 minutes).

  • Analysis:

    • Cool the reaction mixture to room temperature.

    • Filter the solution through a 0.22 µm syringe filter.

    • Inject an aliquot into the HPLC system.

The following table shows typical performance characteristics for the HPLC-fluorescence analysis of carboxylic acids after derivatization.

ParameterTypical Performance
Linearity (R²)> 0.998
Limit of Detection (LOD)10 - 100 pg/mL
Limit of Quantification (LOQ)50 - 500 pg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%

Note: This data is representative and should be validated for this compound.

HPLC_Derivatization_Workflow Fluorescent Derivatization for HPLC start Sample/Standard in Acetonitrile add_reagents Add Fluorescent Reagent, K2CO3, and 18-crown-6 start->add_reagents heat Heat to 60-80°C add_reagents->heat cool Cool to Room Temperature heat->cool filter Filter (0.22 µm) cool->filter inject Inject into HPLC-FLD filter->inject

Caption: Workflow for fluorescent derivatization for HPLC analysis.

Summary of Analytical Techniques

The choice of derivatization and analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

Analytical_Techniques Analytical Techniques for this compound cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis silylation Silylation (e.g., BSTFA) esterification Esterification (e.g., Methylation) fluorescent Fluorescent Labeling analyte This compound analyte->silylation analyte->esterification analyte->fluorescent

Caption: Overview of derivatization approaches for analysis.

Application Notes and Protocols: 2,3,5-Trifluorophenylacetic Acid as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Overview of 2,3,5-Trifluorophenylacetic Acid

This compound (CAS No. 132992-28-0) is a fluorinated aromatic carboxylic acid.[1] While its structural isomer, 2,4,5-trifluorophenylacetic acid, is a widely utilized building block in the pharmaceutical industry, publicly available information on the specific applications and detailed synthetic protocols for this compound is limited. Its physical and chemical properties are cataloged in chemical databases such as PubChem, but extensive literature detailing its use as a synthetic intermediate is not readily found.[1]

This document aims to provide a comprehensive overview of the potential utility of trifluorophenylacetic acids as building blocks in organic synthesis. Given the scarcity of specific data for the 2,3,5-isomer, we will focus on the well-documented applications and protocols of the closely related and commercially significant 2,4,5-Trifluorophenylacetic acid as a representative example. This information will serve as a valuable resource for researchers interested in the synthesis of complex molecules incorporating a trifluorophenylacetic acid moiety.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 132992-28-0[1]
Molecular Formula C₈H₅F₃O₂[1]
Molecular Weight 190.12 g/mol [1]
IUPAC Name 2-(2,3,5-trifluorophenyl)acetic acid[1]

2,4,5-Trifluorophenylacetic Acid: A Versatile Building Block in Modern Synthesis

2,4,5-Trifluorophenylacetic acid (CAS No. 209995-38-0) is a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its trifluorinated phenyl ring imparts unique properties to target molecules, including increased lipophilicity, metabolic stability, and binding affinity to biological targets.

The most prominent application of 2,4,5-trifluorophenylacetic acid is as a crucial building block in the synthesis of Sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[2] The trifluorophenyl moiety of Sitagliptin is essential for its high potency and selectivity.

Beyond its role in antidiabetic agents, 2,4,5-trifluorophenylacetic acid and its derivatives are also utilized in the development of:

  • EGFR/ErbB-2-kinase inhibitors for cancer therapy.

  • Novel imidazopyrazinone derivatives as potential DPP-IV inhibitors.

  • Anti-inflammatory and analgesic agents .[3]

The unique electronic and hydrophobic properties of the trifluorophenyl group make 2,4,5-trifluorophenylacetic acid a valuable component in the development of advanced materials. A notable application is its use as a bifunctional additive in perovskite solar cells . The carboxylic acid group passivates defects in the perovskite material, while the hydrophobic trifluorobenzene moiety enhances the stability of the solar cell. This has been shown to improve power conversion efficiency and longevity of the devices.[4]

Fluorinated phenylacetic acid derivatives are explored in the development of herbicides and pesticides . The fluorine atoms can enhance the efficacy and selectivity of these agrochemicals.[5]

Experimental Protocols for 2,4,5-Trifluorophenylacetic Acid

Below are detailed protocols for the synthesis of 2,4,5-Trifluorophenylacetic acid, which can serve as a reference for handling and reacting with trifluorophenylacetic acids.

This two-step process involves the allylation of a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene, followed by oxidative cleavage of the resulting olefin.

Step 1: Allylation of 1-Bromo-2,4,5-trifluorobenzene

  • Materials: 1-Bromo-2,4,5-trifluorobenzene, Tetrahydrofuran (THF), Isopropylmagnesium chloride (iPrMgCl, 2M in THF), Allyl bromide, Hydrochloric acid (concentrated), Ethyl acetate (EtOAc), Brine.

  • Procedure:

    • Dilute 1-bromo-2,4,5-trifluorobenzene in THF and cool to -15 °C.

    • Degas the solution.

    • Add iPrMgCl (1.02 equivalents) dropwise, maintaining the temperature between -21 °C and 1.5 °C.

    • Age the mixture for 30 minutes.

    • Cool to -13 °C and add allyl bromide (1.04 equivalents) dropwise, keeping the temperature between -13 °C and 9.7 °C.

    • Age the mixture for 1 hour at 14 °C to 20 °C.

    • Quench the reaction with water and acidify to pH 1.3 with concentrated HCl.

    • Add EtOAc and wash the organic layer with water and brine.

Step 2: Oxidative Cleavage to 2,4,5-Trifluorophenylacetic Acid

  • Materials: Product from Step 1, Ruthenium (III) chloride, Sodium periodate, Acetonitrile, Water.

  • Procedure:

    • Dissolve the product from Step 1 in a mixture of acetonitrile and water.

    • Add ruthenium (III) chloride and sodium periodate.

    • Stir the reaction at a temperature between 11 °C and 20 °C until the reaction is complete.

    • Isolate the product, 2,4,5-trifluorophenylacetic acid, through standard workup procedures.

Quantitative Data for Synthesis via Grignard Reaction

StepKey ReagentsTemperature (°C)Yield
AllylationiPrMgCl, Allyl bromide-21 to 20High (not specified)
OxidationRuCl₃, NaIO₄11 to 20High (not specified)

This method involves the chloromethylation of 1,2,4-trifluorobenzene, followed by cyanation and subsequent hydrolysis.

Step 1: Synthesis of 2,4,5-Trifluorobenzyl Chloride

  • Materials: 1,2,4-Trifluorobenzene, Paraformaldehyde, Chlorosulfonic acid.

  • Procedure:

    • To a reaction flask, add 1,2,4-trifluorobenzene and paraformaldehyde.

    • Add chlorosulfonic acid dropwise at room temperature.

    • After the addition, maintain the temperature for 1-2 hours.

    • Pour the reaction mixture into ice water for hydrolysis.

    • Separate the organic layer, wash with water until neutral, dry, and distill under reduced pressure to obtain 2,4,5-trifluorobenzyl chloride.

Step 2: Synthesis of 2,4,5-Trifluorobenzyl Cyanide

  • Materials: 2,4,5-Trifluorobenzyl chloride, Sodium cyanide, Water, Tetramethylammonium chloride, Ethanol.

  • Procedure:

    • In a reaction flask, dissolve sodium cyanide in water and heat until fully dissolved.

    • Add tetramethylammonium chloride and ethanol.

    • Add 2,4,5-trifluorobenzyl chloride dropwise at approximately 80 °C.

    • Maintain the temperature for 1-2 hours after addition.

    • After the reaction, filter the mixture. Separate the organic layer and purify by distillation under reduced pressure to yield 2,4,5-trifluorobenzyl cyanide.

Step 3: Hydrolysis to 2,4,5-Trifluorophenylacetic Acid

  • Materials: 2,4,5-Trifluorobenzyl cyanide, 10% Sodium hydroxide solution.

  • Procedure:

    • Reflux the 2,4,5-trifluorobenzyl cyanide with 10% sodium hydroxide solution at 90 °C for 3 hours.

    • After cooling, acidify the reaction mixture to precipitate the crude 2,4,5-trifluorophenylacetic acid.

    • The crude product can be purified by recrystallization.

Quantitative Data for Synthesis via Cyanation and Hydrolysis

StepKey ReagentsTemperature (°C)YieldPurity
ChloromethylationParaformaldehyde, Chlorosulfonic acidRoom Temp.65%99.3%
CyanationNaCN, Tetramethylammonium chloride~8066%99.8%
Hydrolysis10% NaOH9091%98.7%

Visualizations

G TFPAA This compound (Building Block) Derivatives Derivatives (e.g., Acid Chloride, Ester, Amide) TFPAA->Derivatives Activation Pharma Pharmaceuticals Derivatives->Pharma Coupling Reactions Agro Agrochemicals Derivatives->Agro Synthesis Materials Advanced Materials Derivatives->Materials Polymerization / Functionalization

Caption: Synthetic pathways from this compound.

G Start 1,2,4-Trifluorobenzene Step1 Chloromethylation (Paraformaldehyde, Chlorosulfonic Acid) Start->Step1 Intermediate1 2,4,5-Trifluorobenzyl Chloride Step1->Intermediate1 Step2 Cyanation (NaCN, Phase Transfer Catalyst) Intermediate1->Step2 Intermediate2 2,4,5-Trifluorobenzyl Cyanide Step2->Intermediate2 Step3 Hydrolysis (NaOH, then Acidification) Intermediate2->Step3 Product 2,4,5-Trifluorophenylacetic Acid Step3->Product

Caption: Synthesis of 2,4,5-trifluorophenylacetic acid workflow.

Conclusion

While this compound remains a less explored building block in the scientific literature, the extensive documentation for its isomer, 2,4,5-trifluorophenylacetic acid, highlights the significant potential of trifluorophenylacetic acids in organic synthesis. The protocols and applications detailed herein for the 2,4,5-isomer provide a strong foundation for researchers and professionals in drug development and material science to explore the incorporation of trifluorophenylacetic acid moieties into novel and functional molecules. The disparity in available information is likely driven by the high commercial demand for the 2,4,5-isomer as a key precursor in the pharmaceutical industry. Further research into the synthesis and applications of other isomers, such as this compound, could unveil new opportunities for chemical innovation.

References

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method for the Separation of Trifluorophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the separation and quantification of trifluorophenylacetic acid (TFPAA) positional isomers using a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method. Positional isomers of TFPAA are critical to monitor as impurities in the synthesis of active pharmaceutical ingredients (APIs), such as Sitagliptin, where 2,4,5-trifluorophenylacetic acid is a key intermediate.[1][2] The described method utilizes a pentafluorophenyl (PFP) stationary phase, which offers unique selectivity for halogenated aromatic compounds, coupled with tandem mass spectrometry for sensitive and specific detection. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Trifluorophenylacetic acid (TFPAA) and its isomers are important building blocks in organic synthesis. In the pharmaceutical industry, controlling the isomeric purity of starting materials and intermediates is crucial, as different isomers can exhibit varied reactivity, efficacy, and toxicity.[3] The separation of positional isomers, such as the 2-, 3-, and 4-substituted TFPAA, can be challenging due to their similar physicochemical properties. Standard reversed-phase columns like C18 often fail to provide adequate resolution.[4] This note describes a robust HPLC-MS method employing a PFP column, which provides alternative selectivity through a combination of hydrophobic, π-π, and dipole-dipole interactions, making it well-suited for separating these closely related fluorinated compounds.[4][5]

Experimental Protocols

Sample and Standard Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each trifluorophenylacetic acid isomer (e.g., 2-TFPAA, 3-TFPAA, 4-TFPAA, 2,4,5-TFPAA) in 10 mL of methanol.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation: Dilute samples to an expected concentration within the calibration range using the initial mobile phase.

HPLC-MS Instrumentation and Conditions

The method was developed on a standard HPLC system coupled to a triple quadrupole mass spectrometer.

ParameterCondition
HPLC System Standard LC System
Column Pentafluorophenyl (PFP) Column (e.g., 150 mm x 4.6 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetononitrile
Gradient Program 5% B to 60% B over 15 minutes, hold at 60% B for 2 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)
Mass Spectrometry - MRM Transitions

The molecular weight of trifluorophenylacetic acid (C₉H₇F₃O₂) is approximately 204.15 g/mol . The precursor ion in negative ESI mode will be the deprotonated molecule [M-H]⁻ at m/z 203.1. Product ions for MRM transitions should be optimized by infusing a standard solution of each isomer. A common loss for carboxylic acids is CO₂ (44 Da).

IsomerPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Trifluorophenylacetic Acid203.1159.15015
3-Trifluorophenylacetic Acid203.1159.15015
4-Trifluorophenylacetic Acid203.1159.15015
2,4,5-Trifluorophenylacetic Acid203.1159.15015
Note: Product ions and collision energies are illustrative and require experimental optimization for each specific isomer and instrument.

Data Presentation

The following table summarizes the expected retention times and limits of detection for the separation of four TFPAA isomers based on the described method.

AnalyteRetention Time (min)Resolution (Rs) vs. next eluting peakLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
2,4,5-Trifluorophenylacetic Acid8.22.10.51.5
2-Trifluorophenylacetic Acid9.51.80.51.5
3-Trifluorophenylacetic Acid10.82.30.51.5
4-Trifluorophenylacetic Acid12.1-0.51.5
Note: The quantitative data presented in this table is for illustrative purposes and represents typical performance. Actual values must be determined during method validation.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing stock Stock Solutions (1 mg/mL) working Working Standard Mix (10 µg/mL) stock->working hplc HPLC Separation (PFP Column) working->hplc sample Sample Dilution sample->hplc ms MS/MS Detection (Negative ESI, MRM) hplc->ms quant Quantification (Peak Area Integration) ms->quant report Reporting & Analysis quant->report G cluster_isomers Potential Impurities TFPAA 2,4,5-Trifluorophenylacetic Acid (Starting Material) Intermediate Chiral Amine Intermediate TFPAA->Intermediate Multi-step Synthesis Sitagliptin Sitagliptin (Active Pharmaceutical Ingredient) Intermediate->Sitagliptin Final Coupling & Deprotection Other_TFPAA Other TFPAA Isomers Other_TFPAA->TFPAA Must be separated from

References

Application Notes and Protocols for 2,3,5-Trifluorophenylacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trifluorophenylacetic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry. While public domain data on this specific isomer is limited, it has been identified as a precursor for pyridazine derivatives with fungicidal properties acting through the promotion of tubulin polymerization. This document provides an overview of its known applications and, for comparative purposes, details the extensive medicinal chemistry applications of its structural isomer, 2,4,5-Trifluorophenylacetic acid, which is a key building block for several marketed drugs. This document includes detailed protocols and data for the synthesis and application of these compounds, serving as a resource for researchers in drug discovery and development.

Introduction to Trifluorophenylacetic Acids in Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Trifluorophenylacetic acid and its derivatives are therefore valuable synthons in medicinal chemistry. The specific substitution pattern of the fluorine atoms on the phenyl ring can lead to distinct biological activities.

Known Medicinal Chemistry Application of this compound

Precursor for Fungicidal Pyridazine Derivatives

This compound (CAS 132992-28-0) has been identified as a building block for pyridazine derivatives that exhibit fungicidal activity.[1] These compounds function by promoting tubulin polymerization, which disrupts microtubule dynamics in fungi, leading to cell death.[1]

Signaling Pathway: Tubulin Polymerization Promotion

G Mechanism of Action for Pyridazine Fungicides cluster_0 Fungal Cell Pyridazine_Derivative Pyridazine Derivative (from this compound) Tubulin_Dimers α/β-Tubulin Dimers Pyridazine_Derivative->Tubulin_Dimers promotes Microtubules Microtubules Tubulin_Dimers->Microtubules polymerization Disrupted_Dynamics Disrupted Microtubule Dynamics Microtubules->Disrupted_Dynamics Cell_Death Fungal Cell Death Disrupted_Dynamics->Cell_Death

Caption: Mechanism of fungicidal action via tubulin polymerization.

Quantitative Data

Currently, specific EC50 or IC50 values for pyridazine derivatives synthesized directly from this compound are not available in the public domain. The primary literature indicates that special tetrasubstituted pyridazines show potent fungicidal activity against various plant pathogens.[1]

Experimental Protocol: General Synthesis of Pyridazine Derivatives

While a specific protocol starting from this compound is not detailed in the available literature, a general approach for the synthesis of pyridazine derivatives often involves the condensation of a 1,4-dicarbonyl compound with hydrazine. A plausible synthetic route could involve converting this compound into a suitable 1,4-dicarbonyl precursor.

Comparative Medicinal Chemistry Applications: The Isomer 2,4,5-Trifluorophenylacetic Acid

Due to the limited specific data on the 2,3,5-isomer, the well-documented applications of its structural isomer, 2,4,5-Trifluorophenylacetic acid , are presented here to illustrate the broader potential of this class of compounds in drug development.

Key Intermediate in the Synthesis of Sitagliptin (DPP-4 Inhibitor)

2,4,5-Trifluorophenylacetic acid is a critical intermediate in the synthesis of Sitagliptin, a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes.[2]

Signaling Pathway: DPP-4 Inhibition for Glycemic Control

G DPP-4 Inhibition Pathway cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action and Inhibition Food_Intake Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food_Intake->GLP1_GIP Pancreas Pancreas GLP1_GIP->Pancreas DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate for Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Control Improved Glucose Control Insulin_Secretion->Glucose_Control Glucagon_Secretion->Glucose_Control Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates to Sitagliptin Sitagliptin (from 2,4,5-TFPAA) Sitagliptin->DPP4 inhibits

Caption: Mechanism of Sitagliptin in enhancing glycemic control.

Intermediate for EGFR/ErbB-2 Kinase Inhibitors

2,4,5-Trifluorophenylacetic acid is also utilized in the synthesis of inhibitors targeting the epidermal growth factor receptor (EGFR) and ErbB-2 (HER2) kinases, which are important targets in cancer therapy.

Quantitative Data for Applications of the 2,4,5-Isomer
Compound/DrugTargetActivity (IC50)ApplicationReference
SitagliptinDPP-426 nMType 2 Diabetes[2] (Implied)
Gefitinib (related structure)EGFR2-37 nMCancerN/A
Lapatinib (related structure)EGFR/ErbB-210.8/9.8 nMCancerN/A

Note: IC50 values for Gefitinib and Lapatinib are provided for context on the potency of EGFR/ErbB-2 inhibitors and are not directly derived from 2,4,5-Trifluorophenylacetic acid in the provided search results.

Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetic Acid

A common laboratory-scale synthesis involves the reduction of 2,4,5-trifluoromandelic acid.

Workflow: Synthesis of 2,4,5-Trifluorophenylacetic Acid

G Synthesis Workflow Start Starting Material: 2,4,5-Trifluoromandelic Acid Reaction Reaction with H3PO3, NaI, MSA (95-105°C, 24 hrs) Start->Reaction Workup Workup: Cool, add MTBE and Water Reaction->Workup Extraction Phase Separation and Extraction with MTBE Workup->Extraction Concentration Concentration under Vacuum Extraction->Concentration Purification Recrystallization from Toluene Concentration->Purification Final_Product Final Product: 2,4,5-Trifluorophenylacetic Acid (White Crystals) Purification->Final_Product

Caption: A laboratory synthesis route for 2,4,5-Trifluorophenylacetic acid.

Detailed Protocol:

  • Reaction Setup: In a 100 mL flask, charge 10.0 g of 2,4,5-trifluoromandelic acid, 23.9 g of phosphorous acid (H3PO3), 0.73 g of sodium iodide (NaI), and 0.47 g of methanesulfonic acid (MSA).

  • Reaction: Stir the mixture at 95-105°C for 24 hours. Monitor the reaction completion by HPLC.

  • Workup: Cool the reaction mixture to room temperature. Add 20 mL of methyl tert-butyl ether (MTBE) followed by 20 mL of water and stir for 5 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 10 mL of MTBE. Combine the organic layers.

  • Concentration: Concentrate the combined organic layers under vacuum to obtain the crude product.

  • Purification: Recrystallize the crude product from toluene to yield pure 2,4,5-Trifluorophenylacetic acid as white crystals.

Conclusion and Future Perspectives

This compound is an emerging building block in medicinal chemistry, with a demonstrated potential in the development of novel fungicides. Further research is warranted to explore its utility in other therapeutic areas and to establish detailed structure-activity relationships for its derivatives. The extensive use of its isomer, 2,4,5-Trifluorophenylacetic acid, in the synthesis of blockbuster drugs highlights the immense potential held by this class of fluorinated compounds. Researchers are encouraged to investigate the unique properties conferred by the 2,3,5-fluorination pattern to discover new pharmacologically active agents.

References

Application of 2,3,5-Trifluorophenylacetic Acid in Materials Science: A Focus on a Key Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomers: Extensive research into the applications of 2,3,5-Trifluorophenylacetic acid in materials science has revealed a significant lack of documented uses for this specific isomer. However, a closely related isomer, 2,4,5-Trifluorophenylacetic acid , has demonstrated notable utility, particularly in the advancement of photovoltaic technologies. This document will focus on the application of this well-researched isomer as a key material in the development of perovskite solar cells.

Application Notes for 2,4,5-Trifluorophenylacetic Acid in Perovskite Solar Cells

Introduction:

2,4,5-Trifluorophenylacetic acid has emerged as a critical bifunctional additive in the fabrication of stable and highly efficient perovskite solar cells.[1] Its unique molecular structure, featuring both a carboxylic acid group and a hydrophobic trifluorobenzene moiety, allows it to address key challenges in perovskite solar cell technology, namely defect passivation and environmental stability.[1]

Mechanism of Action:

The primary role of 2,4,5-Trifluorophenylacetic acid in perovskite solar cells is to passivate deep-energy-level defects within the perovskite crystal structure. The carboxylic acid group (-COOH) interacts with lead (Pb) clusters, which are common defect sites, thereby reducing non-radiative recombination and enhancing the overall power conversion efficiency (PCE) of the device.[1]

Simultaneously, the hydrophobic nature of the trifluorobenzene ring helps to improve the moisture resistance of the perovskite film. This enhanced hydrophobicity contributes to the long-term stability of the solar cell by preventing water-induced degradation of the perovskite material.[1]

Key Advantages:

  • Enhanced Power Conversion Efficiency (PCE): By passivating defects, 2,4,5-Trifluorophenylacetic acid significantly boosts the efficiency of perovskite solar cells.

  • Improved Stability: The hydrophobic properties of the molecule enhance the device's resistance to moisture, leading to a longer operational lifetime.[1]

  • Bifunctional Nature: It acts as both a defect passivator and a stability enhancer, simplifying the additive engineering process.

Quantitative Data Summary

The use of 2,4,5-Trifluorophenylacetic acid as an additive has shown marked improvements in the performance and stability of perovskite solar cells.

Performance MetricWithout 2,4,5-Trifluorophenylacetic AcidWith 2,4,5-Trifluorophenylacetic AcidReference
Power Conversion Efficiency (PCE)22.95%24.56%[1]
Stability (after 3912 hours in air)Not specified93.6% of initial efficiency[1]

Experimental Protocols

Protocol for the Incorporation of 2,4,5-Trifluorophenylacetic Acid in a Perovskite Solar Cell

This protocol outlines the general steps for incorporating 2,4,5-Trifluorophenylacetic acid as an additive in the perovskite layer of a solar cell with the device structure: FTO/TiO₂/Perovskite/Spiro-OMeTAD/Au.

1. Materials and Reagents:

  • 2,4,5-Trifluorophenylacetic acid

  • Formamidinium iodide (FAI)

  • Lead iodide (PbI₂)

  • Titanium dioxide (TiO₂) compact layer on FTO-coated glass

  • Spiro-OMeTAD (hole transport material)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

  • 4-tert-Butylpyridine (tBP)

  • Gold (Au) for the back contact

  • Appropriate solvents (e.g., DMF, DMSO)

2. Perovskite Precursor Solution Preparation:

  • Prepare the perovskite precursor solution by dissolving FAI and PbI₂ in a suitable solvent mixture (e.g., DMF:DMSO 4:1 v/v).

  • Add 2,4,5-Trifluorophenylacetic acid to the perovskite precursor solution at a predetermined optimal concentration. The concentration may need to be optimized for specific perovskite compositions and processing conditions.

  • Stir the solution at room temperature until all components are fully dissolved.

3. Perovskite Film Deposition:

  • Clean the FTO/TiO₂ substrates thoroughly.

  • Spin-coat the perovskite precursor solution containing 2,4,5-Trifluorophenylacetic acid onto the TiO₂ layer.

  • During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the substrate to induce rapid crystallization and form a uniform film.

  • Anneal the perovskite film on a hotplate at a specific temperature and for a set duration to promote crystal growth and remove residual solvent.

4. Device Completion:

  • Deposit the hole transport layer (e.g., Spiro-OMeTAD with LiTFSI and tBP additives in chlorobenzene) onto the perovskite film via spin-coating.

  • Finally, deposit the gold back contact by thermal evaporation.

5. Characterization:

  • Measure the current density-voltage (J-V) characteristics of the completed solar cell under simulated sunlight (AM 1.5G) to determine the PCE.

  • Assess the long-term stability of the device by monitoring its performance over time under controlled environmental conditions (e.g., ambient air with controlled humidity).

Visualizations

Mechanism of Defect Passivation by 2,4,5-Trifluorophenylacetic Acid

G cluster_0 Perovskite Crystal Lattice cluster_1 Additive Molecule cluster_2 Resulting Properties Pb_defect Pb Cluster Defect Perovskite_Lattice Perovskite Lattice Reduced_Defects Reduced Non-Radiative Recombination Pb_defect->Reduced_Defects leads to TFPAA 2,4,5-Trifluorophenylacetic Acid Carboxylic_Acid Carboxylic Acid Group (-COOH) TFPAA->Carboxylic_Acid contains Trifluorobenzene Trifluorobenzene Moiety TFPAA->Trifluorobenzene contains Carboxylic_Acid->Pb_defect Interacts with and passivates Enhanced_Stability Improved Moisture Resistance Trifluorobenzene->Enhanced_Stability contributes to

Caption: Interaction of 2,4,5-Trifluorophenylacetic Acid with a perovskite defect.

Experimental Workflow for Perovskite Solar Cell Fabrication

G Start Start: FTO/TiO₂ Substrate Step1 Prepare Perovskite Precursor Solution (with 2,4,5-Trifluorophenylacetic Acid) Start->Step1 Step2 Spin-Coat Perovskite Layer Step1->Step2 Step3 Anneal Perovskite Film Step2->Step3 Step4 Deposit Hole Transport Layer (Spiro-OMeTAD) Step3->Step4 Step5 Deposit Gold Back Contact Step4->Step5 End Completed Perovskite Solar Cell Step5->End

Caption: Workflow for fabricating a perovskite solar cell with the additive.

References

Application Notes & Protocols: Efficacy Testing of 2,3,5-Trifluorophenylacetic Acid Derivatives as Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid and its derivatives represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes well-known agents like diclofenac. The core mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of pain, inflammation, and fever.[1] The introduction of fluorine atoms into organic molecules can enhance metabolic stability, lipophilicity, and binding affinity, potentially leading to improved potency and pharmacokinetic profiles.[2]

These application notes provide a comprehensive experimental framework for evaluating the efficacy of novel 2,3,5-Trifluorophenylacetic acid (TFPA) derivatives as potential anti-inflammatory, analgesic, and antipyretic agents. The protocols detailed herein cover essential in vitro and in vivo assays, from initial target engagement and cell-based screening to preclinical animal models of inflammation, pain, and fever. The overall objective is to establish a robust preclinical data package to determine the therapeutic potential of these novel chemical entities.

Experimental Design Overview

The evaluation of a candidate TFPA derivative, hereafter referred to as TFPA-D1 , follows a structured, multi-stage approach. This workflow is designed to efficiently assess the compound's biological activity, determine its mechanism of action, and evaluate its efficacy and preliminary safety profile.

Experimental_Workflow cluster_in_vitro In Vitro Efficacy & Safety cluster_in_vivo In Vivo Efficacy & Safety cluster_data Data Analysis & Reporting vitro_cytotoxicity Cytotoxicity Assay (MTT) vitro_target COX-1/COX-2 Inhibition Assay vitro_cytotoxicity->vitro_target Determine Non-Toxic Dose vitro_cell Anti-Inflammatory Cell Assay (LPS-Stimulated Macrophages) vitro_target->vitro_cell Confirm Mechanism vivo_inflammation Anti-Inflammatory Model (Carrageenan-Induced Paw Edema) vitro_cell->vivo_inflammation Lead Candidate Progression vivo_analgesia Analgesic Model (Acetic Acid Writhing Test) vivo_inflammation->vivo_analgesia vivo_pyrexia Antipyretic Model (Yeast-Induced Pyrexia) vivo_analgesia->vivo_pyrexia vivo_safety Acute Gastric Toxicity vivo_pyrexia->vivo_safety data_analysis Calculate IC50/ED50 Summarize in Tables Generate Report vivo_safety->data_analysis Final Evaluation COX_Pathway AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins (PGH2) (Mediate Inflammation, Pain, Fever) COX->PGs TFPA TFPA-D1 (Inhibitor) TFPA->COX

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3,5-Trifluorophenylacetic acid. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or no yield of 2,3,5-trifluorobenzyl halide 1. Incomplete conversion of the starting material (1,2,4-trifluorobenzene). 2. Inefficient chloromethylation or bromomethylation agent. 3. Side reactions, such as the formation of bis(2,3,5-trifluorophenyl)methane.1. Monitor the reaction progress using TLC or GC to ensure complete consumption of the starting material. 2. Use a more reactive halogenating agent or optimize reaction conditions (temperature, catalyst). For example, using HBr/DMSO for bromomethylation can be effective. 3. Control the stoichiometry of the reagents carefully. A slight excess of the trifluorobenzene may minimize diarylmethane formation.
Failure of Grignard reagent formation 1. Presence of moisture in the glassware or solvent. 2. Magnesium turnings are not activated. 3. The halide is not reactive enough.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 2. Activate the magnesium turnings with a small crystal of iodine or by mechanical stirring. 3. If using a chloride, consider converting it to the more reactive bromide or iodide.
Low yield in the carboxylation step 1. Inefficient trapping of the Grignard reagent with CO₂. 2. Grignard reagent has degraded over time.1. Ensure a good dispersion of dry CO₂ gas or use freshly crushed dry ice. Maintain a low temperature during the addition. 2. Use the Grignard reagent immediately after its formation.
Incomplete hydrolysis of 2,3,5-trifluorobenzyl cyanide 1. Hydrolysis conditions are too mild. 2. Formation of a stable amide intermediate.1. Increase the concentration of the acid or base, and/or increase the reaction temperature and time.[1][2][3][4][5] 2. For basic hydrolysis, ensure at least two equivalents of base are used to drive the reaction to the carboxylate salt. For acidic hydrolysis, prolonged heating is often necessary.[1][2][3][4][5]
Presence of impurities in the final product 1. Incomplete reactions from previous steps. 2. Side products from the halogenation or cyanation steps. 3. Residual starting materials.1. Purify intermediates at each step. 2. Use appropriate purification techniques such as recrystallization or column chromatography for the final product. A suitable solvent system for recrystallization might be a mixture of water and a miscible organic solvent. 3. Monitor reaction completion by TLC or GC before proceeding to the next step.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and practical synthetic pathway starts from 1,2,4-trifluorobenzene. The process generally involves:

  • Halogenation: Introduction of a methyl halide group (e.g., chloromethyl or bromomethyl) onto the benzene ring to form 2,3,5-trifluorobenzyl halide.

  • Cyanation: Displacement of the halide with a cyanide group to yield 2,3,5-trifluorobenzyl cyanide. This is a crucial step for introducing the second carbon of the acetic acid side chain.

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid under acidic or basic conditions to afford the final product, this compound.

Q2: What are the main challenges in the hydrolysis of 2,3,5-trifluorobenzyl cyanide?

The primary challenge is to ensure complete hydrolysis of the nitrile to the carboxylic acid, as the reaction can sometimes stop at the amide intermediate. This can be overcome by using sufficiently harsh conditions, such as prolonged heating with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH).[1][2][3][4][5] Careful monitoring of the reaction progress by techniques like TLC or HPLC is recommended.

Q3: How can I purify the final product, this compound?

Purification can typically be achieved through recrystallization. The choice of solvent is critical and may require some experimentation. Common solvent systems for phenylacetic acids include water, aqueous ethanol, or toluene. If significant impurities remain, column chromatography on silica gel may be necessary.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are crucial:

  • Cyanide: Sodium cyanide or potassium cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care and appropriate PPE.

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under a dry, inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Synthesis of 2,3,5-Trifluorobenzyl Cyanide
  • Chloromethylation of 1,2,4-Trifluorobenzene: In a fume hood, to a stirred solution of 1,2,4-trifluorobenzene and paraformaldehyde in a suitable solvent (e.g., glacial acetic acid), slowly add a chlorinating agent (e.g., a mixture of hydrochloric acid and zinc chloride).

  • Heat the reaction mixture under reflux and monitor its progress by GC.

  • Upon completion, cool the mixture and pour it into ice water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude 2,3,5-trifluorobenzyl chloride.

  • Cyanation: Dissolve the crude 2,3,5-trifluorobenzyl chloride in a suitable solvent (e.g., ethanol or DMSO).

  • Add a solution of sodium cyanide in water.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it, and concentrate it to yield crude 2,3,5-trifluorobenzyl cyanide. This can be purified by distillation or used directly in the next step.

Protocol 2: Hydrolysis of 2,3,5-Trifluorobenzyl Cyanide to this compound

Acidic Hydrolysis:

  • In a round-bottom flask equipped with a reflux condenser, add the crude 2,3,5-trifluorobenzyl cyanide.

  • Add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.

Basic Hydrolysis:

  • Place the crude 2,3,5-trifluorobenzyl cyanide in a round-bottom flask with a reflux condenser.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for several hours, monitoring for the evolution of ammonia gas (which indicates the reaction is proceeding).

  • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Acidify the solution with concentrated hydrochloric acid until the pH is acidic, which will precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product to obtain pure this compound.

Visualizations

Synthesis_Workflow 1,2,4-Trifluorobenzene 1,2,4-Trifluorobenzene 2,3,5-Trifluorobenzyl Halide 2,3,5-Trifluorobenzyl Halide 1,2,4-Trifluorobenzene->2,3,5-Trifluorobenzyl Halide Halogenation 2,3,5-Trifluorobenzyl Cyanide 2,3,5-Trifluorobenzyl Cyanide 2,3,5-Trifluorobenzyl Halide->2,3,5-Trifluorobenzyl Cyanide Cyanation This compound This compound 2,3,5-Trifluorobenzyl Cyanide->this compound Hydrolysis

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic cluster_hydrolysis Troubleshooting: Incomplete Nitrile Hydrolysis Incomplete Hydrolysis Incomplete Hydrolysis Mild Conditions Mild Conditions Incomplete Hydrolysis->Mild Conditions Amide Intermediate Amide Intermediate Incomplete Hydrolysis->Amide Intermediate Increase Temp/Time Increase Temp/Time Mild Conditions->Increase Temp/Time Increase Acid/Base Conc. Increase Acid/Base Conc. Mild Conditions->Increase Acid/Base Conc. Use >2 eq. Base Use >2 eq. Base Amide Intermediate->Use >2 eq. Base

Caption: Logic diagram for troubleshooting incomplete nitrile hydrolysis.

References

Technical Support Center: Synthesis of 2,3,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental protocols and yield optimization data specifically for the synthesis of 2,3,5-trifluorophenylacetic acid are not widely available in published literature. This guide is constructed based on established synthetic routes for the closely related and more commercially significant isomer, 2,4,5-trifluorophenylacetic acid, as well as general principles of organic synthesis for substituted phenylacetic acids. The provided protocols and troubleshooting advice should be considered as a general framework and may require optimization for the specific 2,3,5-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic routes to prepare this compound?

A1: Based on analogous syntheses, two primary routes are most feasible:

  • From 2,3,5-trifluorobenzyl cyanide: This involves the cyanation of a suitable 2,3,5-trifluorobenzyl halide, followed by the hydrolysis of the resulting nitrile to the carboxylic acid.

  • Via a Grignard Reagent: This route typically starts with 2,3,5-trifluorobromobenzene, which is converted to a Grignard reagent. This reagent is then reacted with carbon dioxide (carboxylation) to form the corresponding carboxylate, which is subsequently acidified to yield the final product.

Q2: I am experiencing low yields in the hydrolysis of the precursor nitrile. What are the common causes?

A2: Low yields in nitrile hydrolysis can stem from several factors:

  • Incomplete reaction: The hydrolysis of nitriles, especially sterically hindered or electron-deficient ones, can be sluggish. Insufficient reaction time or temperature can lead to incomplete conversion.

  • Side reactions: Under harsh acidic or basic conditions, side reactions such as decarboxylation of the product or polymerization of starting materials can occur.

  • Work-up issues: The product may be lost during the extraction process if the pH is not properly adjusted to ensure the carboxylic acid is in its neutral, organic-soluble form.

Q3: My Grignard reaction is not initiating. What should I do?

A3: Difficulty in initiating a Grignard reaction is a common issue. Here are some troubleshooting steps:

  • Ensure anhydrous conditions: Grignard reagents are highly reactive with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Activate the magnesium: The surface of the magnesium turnings can be coated with an oxide layer that prevents reaction. Gentle crushing of the magnesium turnings or the addition of a small crystal of iodine can help to activate the surface.

  • Local heating: A small amount of localized heating with a heat gun at the start of the reaction can sometimes provide the activation energy needed for initiation. Once the reaction starts, it is typically exothermic.

Q4: What are the main impurities I should expect in my final product?

A4: Depending on the synthetic route, common impurities may include:

  • From the nitrile hydrolysis route: Unreacted nitrile, the corresponding amide (from partial hydrolysis), or by-products from side reactions.

  • From the Grignard route: Biphenyl (from the coupling of two Grignard reagents), unreacted starting halide, or by-products from the reaction of the Grignard reagent with any residual moisture or air.

Troubleshooting Guides

Route 1: Hydrolysis of 2,3,5-Trifluorobenzyl Cyanide
Issue Possible Cause(s) Suggested Solution(s)
Low Conversion of Nitrile 1. Insufficient reaction time or temperature.2. Inadequate acid or base concentration.1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC.2. Use a more concentrated acid (e.g., 70% H₂SO₄) or base (e.g., 20% NaOH).
Formation of Amide By-product Partial hydrolysis of the nitrile.1. Prolong the reaction time or increase the temperature to drive the hydrolysis to completion.
Product Loss During Work-up Incorrect pH during extraction. The carboxylate salt is water-soluble, while the carboxylic acid is organic-soluble.1. Ensure the aqueous layer is acidified to a pH of ~1-2 before extracting with an organic solvent.
Dark-colored Product Decomposition of starting material or product under harsh reaction conditions.1. Consider using milder hydrolysis conditions (e.g., lower temperature for a longer duration).2. Purify the final product by recrystallization, possibly with the use of activated charcoal.
Route 2: Grignard Reaction and Carboxylation
Issue Possible Cause(s) Suggested Solution(s)
Grignard Reagent Fails to Form 1. Presence of moisture in glassware or solvent.2. Inactive magnesium surface.1. Flame-dry all glassware before use. Use freshly distilled anhydrous ether or THF.2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
Low Yield of Carboxylic Acid 1. Inefficient carboxylation.2. Reaction with atmospheric CO₂ before the addition of the CO₂ source.1. Use freshly crushed dry ice and add the Grignard solution to an excess of the dry ice.2. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Formation of Biphenyl By-product Wurtz-type coupling of the Grignard reagent with the starting halide.1. Add the halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Product is an Oil Instead of a Solid Presence of impurities.1. Purify by column chromatography or recrystallization from a suitable solvent system (e.g., toluene/heptane).

Experimental Protocols (Based on Analogy to 2,4,5-Trifluorophenylacetic Acid Synthesis)

Protocol 1: Synthesis via Hydrolysis of 2,4,5-Trifluorobenzyl Cyanide

This protocol describes the acid-catalyzed hydrolysis of the nitrile.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,5-trifluorobenzyl cyanide (1 equivalent).

  • Hydrolysis: Add a mixture of concentrated sulfuric acid (e.g., 3 volumes) and water (e.g., 2 volumes).

  • Heating: Heat the mixture to reflux (typically 100-110°C) with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction may take several hours.[1]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.

  • Purification: Dry the crude product. Recrystallize from a suitable solvent (e.g., toluene) to obtain pure 2,4,5-trifluorophenylacetic acid.

Protocol 2: Synthesis via Grignard Reagent and Carboxylation

This protocol outlines the formation of the Grignard reagent and its subsequent reaction with carbon dioxide.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of 2,4,5-trifluorobromobenzene (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate (cloudiness, gentle reflux). If not, add a crystal of iodine.

    • Once the reaction has started, add the remaining bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[2]

  • Carboxylation:

    • Cool the Grignard solution in an ice bath.

    • In a separate flask, place an excess of freshly crushed dry ice.

    • Slowly pour the Grignard solution onto the dry ice with stirring.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Work-up:

    • Slowly add dilute hydrochloric acid (e.g., 10% HCl) to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation and Purification:

    • Remove the solvent under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from a suitable solvent to obtain pure 2,4,5-trifluorophenylacetic acid.

Quantitative Data (Illustrative, based on 2,4,5-isomer)

Table 1: Comparison of Hydrolysis Conditions for 2,4,5-Trifluorobenzyl Cyanide

Conditions Yield (%) Purity (%) Reference
HCl, Acetic Acid, Reflux, 3h99.599[1]
10% NaOH, 90°C, 3h9198.7[1]

Table 2: Yields in the Synthesis of 2,4,5-Trifluorobenzyl Cyanide (Precursor)

Cyanating Agent Solvent/Catalyst Yield (%) Purity (%) Reference
Sodium CyanideIonic Liquid83.699.8[3]
Potassium CyanideIonic Liquid76.699.2[3]

Visualizations

Workflow for Synthesis via Nitrile Hydrolysis

G start Start: 2,3,5-Trifluorobenzyl Halide cyanation Cyanation (e.g., NaCN, KCN) start->cyanation nitrile Intermediate: 2,3,5-Trifluorobenzyl Cyanide cyanation->nitrile hydrolysis Hydrolysis (Acid or Base Catalyzed) nitrile->hydrolysis crude_acid Crude this compound hydrolysis->crude_acid purification Purification (Recrystallization) crude_acid->purification final_product Final Product: Pure this compound purification->final_product

Caption: Synthetic workflow from a benzyl halide to the final acid via a nitrile intermediate.

Troubleshooting Logic for Grignard Reaction Initiation

G start Grignard Reaction Not Starting check_moisture Are all reagents and glassware strictly anhydrous? start->check_moisture dry_system Action: Flame-dry glassware, use fresh anhydrous solvent. check_moisture->dry_system No check_mg Is the magnesium surface activated? check_moisture->check_mg Yes dry_system->start activate_mg Action: Add a crystal of iodine or crush Mg turnings. check_mg->activate_mg No gentle_heat Action: Apply gentle, localized heating. check_mg->gentle_heat Yes activate_mg->start success Reaction Initiates gentle_heat->success

Caption: Decision-making process for troubleshooting a non-starting Grignard reaction.

References

Technical Support Center: 2,3,5-Trifluorophenylacetic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5-Trifluorophenylacetic acid. The information provided is based on general chemical principles and data available for structurally related compounds, and is intended to serve as a starting point for experimental optimization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent system is not optimal for separating the target compound from impurities.- Single-Solvent Recrystallization: Test a range of solvents with varying polarities. A good solvent will dissolve the compound at elevated temperatures but result in low solubility at room temperature or below.[1][2] - Two-Solvent Recrystallization: Use a primary solvent in which the compound is soluble and a secondary solvent (in which the compound is less soluble) to induce crystallization.[3] - For the related compound, 2,4,5-Trifluorophenylacetic acid, toluene has been used for recrystallization. [4] This could be a reasonable starting point for solvent screening.
Oiling Out During Recrystallization The compound's melting point may be lower than the boiling point of the solvent, or the solution may be supersaturated.- Use a lower-boiling point solvent. - Cool the solution more slowly to encourage crystal formation over oiling. - Add a small seed crystal to induce crystallization.
Poor Separation in Column Chromatography The polarity of the eluent is not suitable for separating the target compound from impurities.- Normal-Phase Chromatography: Use a non-polar stationary phase (e.g., silica gel) and a mobile phase of appropriate polarity. The polarity of the mobile phase can be adjusted by varying the ratio of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). - Reverse-Phase Chromatography: Use a polar stationary phase (e.g., C18) and a polar mobile phase. The addition of a small amount of an acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape for acidic compounds.
Presence of Starting Materials or Reagents in Final Product Incomplete reaction or inadequate work-up and purification.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure completion. - Employ an appropriate aqueous work-up to remove water-soluble starting materials and reagents. For an acidic product like this compound, extraction with a suitable organic solvent under acidic conditions, followed by washing, is a standard procedure.
Identification of Unknown Impurities Byproducts from the synthesis or degradation of the target compound.- Utilize analytical techniques such as HPLC, LC-MS, and NMR to identify the structure of the impurities.[5] - For the related 2,4,5-Trifluorophenylacetic acid, residual malonic acid from the synthesis has been identified as a potential impurity.[5] Consider potential side reactions in your synthesis to predict likely impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

While specific data for this compound is limited, the isomeric 2,4,5-Trifluorophenylacetic acid is a white to off-white solid with a melting point of 121-125 °C.[6][7] It is expected that this compound will have similar properties.

Q2: How can I assess the purity of my this compound?

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of trifluorophenylacetic acid isomers.[5] A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol) can be used. Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Q3: What are some recommended storage conditions for this compound?

The related 2,4,5-Trifluorophenylacetic acid is stable under recommended storage conditions, which typically involve keeping it in a tightly sealed container in a cool, dry place.[8]

Q4: My compound is difficult to purify by recrystallization. What other methods can I try?

If recrystallization is not effective, column chromatography is a powerful alternative for purification. Depending on the nature of the impurities, you can use normal-phase (e.g., silica gel) or reverse-phase chromatography. Preparative HPLC can be used for purifying smaller quantities to a high degree of purity.

Experimental Protocols

General Recrystallization Protocol (Single Solvent)
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. A good solvent will show low solubility.

  • Dissolution: Heat the test tube and continue adding the solvent dropwise until the solid completely dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Scaling Up: Once a suitable solvent is identified, scale up the procedure with the bulk of the material in an Erlenmeyer flask.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

General HPLC Analysis Protocol
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate adjusted to pH 3.5 with trifluoroacetic acid) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

  • Injection Volume: 10-20 µL of a dilute solution of the sample in the mobile phase.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Alternative HPLC HPLC Analysis Recrystallization->HPLC Column_Chromatography->HPLC HPLC->Recrystallization If Impure HPLC->Column_Chromatography If Impure Pure_Product Pure Product HPLC->Pure_Product If Purity > 98% NMR NMR Spectroscopy Melting_Point Melting Point Analysis Pure_Product->NMR Pure_Product->Melting_Point

Caption: General purification and analysis workflow for this compound.

troubleshooting_recrystallization Start Low Purity after Recrystallization Check_Solvent Is the solvent system optimal? Start->Check_Solvent Single_Solvent Test single solvents of varying polarity Check_Solvent->Single_Solvent No Oiling_Out Is the compound oiling out? Check_Solvent->Oiling_Out Yes Single_Solvent->Oiling_Out Alternative_Method Consider Column Chromatography Single_Solvent->Alternative_Method Two_Solvent Try a two-solvent system Two_Solvent->Oiling_Out Two_Solvent->Alternative_Method Lower_Boiling_Solvent Use a lower boiling point solvent Oiling_Out->Lower_Boiling_Solvent Slow_Cooling Cool the solution more slowly Oiling_Out->Slow_Cooling Lower_Boiling_Solvent->Alternative_Method Slow_Cooling->Alternative_Method

Caption: Troubleshooting decision tree for recrystallization issues.

References

stability of 2,3,5-Trifluorophenylacetic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2,3,5-Trifluorophenylacetic acid. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution

Symptoms:

  • Loss of parent compound peak intensity in HPLC analysis.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Change in the physical appearance of the solution (e.g., color change).

Possible Causes & Solutions:

CauseRecommended Action
Hydrolysis This compound may be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to maintain the pH of the solution within a neutral range (pH 6-8) if possible. If the experimental conditions require acidic or basic environments, consider performing time-point analyses to monitor the rate of degradation.
Oxidation The presence of oxidizing agents, even atmospheric oxygen over extended periods, can lead to degradation. To mitigate this, consider de-gassing solvents before use and storing solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid using solvents that may contain peroxide impurities.
Photodegradation Exposure to light, particularly UV light, can induce degradation of photosensitive compounds. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions whenever possible.
Solvent Incompatibility While generally soluble in many organic solvents, certain solvents may react with the compound over time. Verify the compatibility of your chosen solvent with this compound. If in doubt, perform a preliminary stability study in the selected solvent.

Troubleshooting Workflow:

cluster_ph pH-Related Issues cluster_storage Storage-Related Issues cluster_solvent Solvent-Related Issues start Unexpected Degradation Observed check_ph Check Solution pH start->check_ph check_storage Review Storage Conditions start->check_storage check_solvent Verify Solvent Compatibility start->check_solvent ph_extreme pH is strongly acidic or basic? check_ph->ph_extreme light_exposure Exposed to light? check_storage->light_exposure oxygen_exposure Exposed to air? check_storage->oxygen_exposure solvent_reactive Is solvent potentially reactive? check_solvent->solvent_reactive adjust_ph Adjust to neutral pH if possible ph_extreme->adjust_ph Yes time_study Conduct time-point stability study ph_extreme->time_study Yes protect_light Use amber vials or foil light_exposure->protect_light Yes inert_atmosphere Store under N2 or Ar oxygen_exposure->inert_atmosphere Yes prelim_study Perform solvent stability study solvent_reactive->prelim_study Yes

Caption: Troubleshooting workflow for unexpected degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. Storage at room temperature is typically acceptable.

Q2: How can I assess the stability of this compound in my specific formulation?

A2: To assess the stability in your formulation, a forced degradation study is recommended. This involves subjecting the compound in your formulation to various stress conditions more severe than accelerated stability testing.[1][2][3] The goal is to induce degradation to identify potential degradation products and pathways.[4][5]

Q3: What are the typical conditions for a forced degradation study of a small molecule like this compound?

A3: Typical forced degradation conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[1][2]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[1][2]

  • Oxidation: 3% to 30% hydrogen peroxide at room temperature.[1]

  • Thermal Stress: Dry heat (e.g., 80-100°C) for a specified duration.[1]

  • Photostability: Exposure to a combination of UV and visible light, as per ICH Q1B guidelines.[2]

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the stability of this compound.[6][7] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of unknown degradation products.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Treatment:

    • In a clean vial, add a known volume of the stock solution.

    • Add an equal volume of 1 M HCl.

    • The final concentration of the compound will be approximately 0.5 mg/mL in 0.5 M HCl.

  • Incubation: Incubate the solution at 60°C.

  • Time-Point Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the acidic samples with an equivalent amount of 1 M NaOH.

  • Analysis: Dilute the neutralized samples with the mobile phase and analyze by a validated stability-indicating HPLC method.

Forced Degradation Experimental Workflow:

start Prepare Stock Solution (1 mg/mL) stress Apply Stress Condition (e.g., Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points (0, 2, 4, 8, 24h) stress->sampling neutralize Neutralize/Quench Reaction (if applicable) sampling->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze

Caption: General workflow for forced degradation studies.

Data Presentation

The results of a forced degradation study are typically presented in a table summarizing the percentage of degradation under each condition.

Example Data Table:

Stress ConditionDuration (hours)Temperature (°C)% Assay of this compound% DegradationNumber of Degradants
0.5 M HCl246085.214.82
0.5 M NaOH246078.521.53
10% H₂O₂242592.17.91
Dry Heat488098.61.41
Photostability (ICH Q1B)-2599.10.90

References

troubleshooting peak tailing in HPLC analysis of 2,3,5-Trifluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as 2,3,5-Trifluorophenylacetic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified? A1: Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value close to 1.0 is optimal.[2][3] Values greater than 1.2 often indicate significant tailing, which can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1][3]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound? A2: The most common cause of peak tailing is the occurrence of more than one retention mechanism for the analyte.[4] For an acidic compound like this compound, this often involves unwanted secondary interactions with the stationary phase. Key causes include:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can become deprotonated (SiO-) at higher pH levels.[2][4] These negatively charged sites can interact strongly with polar analytes like carboxylic acids, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[5][6] Metal impurities within the silica can further "activate" these silanol groups, worsening the effect.[7][8][9]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the compound can exist in both its ionized (more polar) and un-ionized (less polar) forms.[2][10] This dual state leads to inconsistent retention and results in a broad, tailing peak.[11] The predicted pKa for the structurally similar 2,4,5-Trifluorophenylacetic acid is approximately 3.78, which serves as a crucial reference point.[12][13]

  • Column Voids or Contamination: A physical gap or void at the head of the column, or a partially blocked inlet frit, can disrupt the flow path and cause peak distortion.[3] Accumulation of sample matrix components can also lead to contamination and poor peak shape.[14][15]

  • Extra-Column Effects: Issues outside of the column, such as excessively long or wide-diameter tubing between the injector, column, and detector, can cause the separated analyte band to spread, contributing to peak tailing.[2][5]

Q3: How does the mobile phase pH affect the peak shape of this compound? A3: The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds.[16][17] For an acidic analyte, setting the pH well below its pKa (a general rule is at least 2 pH units below) ensures that the carboxylic acid group is fully protonated (COOH).[3] This un-ionized form is less polar and interacts more consistently with the reversed-phase stationary phase through the desired hydrophobic mechanism.[16] It also minimizes the unwanted ionic interactions with residual silanol groups, leading to sharper, more symmetrical peaks.[4][17]

Q4: Can my sample preparation and injection solvent cause peak tailing? A4: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause the initial analyte band to spread on the column, leading to peak distortion.[5][18] It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible to minimize this effect.[3] Additionally, injecting too high a concentration of the analyte can overload the column, another common cause of peak tailing.[3][5]

Troubleshooting Guide

A systematic approach is the key to efficiently diagnosing the root cause of peak tailing. The following workflow provides a step-by-step process to identify and resolve the issue.

G start Peak Tailing Observed for This compound decision1 Do ALL peaks in the chromatogram show tailing? start->decision1 cause_physical Likely a Physical or System Issue decision1->cause_physical Yes cause_chemical Likely a Chemical or Method-Specific Issue decision1->cause_chemical No check_connections Check for loose fittings and minimize tubing length/ID to reduce extra-column volume. cause_physical->check_connections check_column_phys Inspect for column void. Consider replacing the column inlet frit or the entire column. check_connections->check_column_phys check_guard If using a guard column, replace it. Contamination often accumulates here. check_column_phys->check_guard check_ph Verify Mobile Phase pH. Is it at least 1.5-2 units below the analyte's pKa (~3.78)? cause_chemical->check_ph check_buffer Check Buffer Capacity. Is the concentration adequate (10-50 mM)? Is the pH within the buffer's effective range? cause_chemical->check_buffer check_sample Review Sample Preparation. Is the sample dissolved in the mobile phase? Is the concentration too high (overload)? cause_chemical->check_sample check_column_chem Consider Column Chemistry. Older, non-end-capped columns have more active silanol sites. cause_chemical->check_column_chem adjust_ph Solution: Adjust pH to 2.5 - 3.0 using an appropriate acid (e.g., phosphoric or formic acid). check_ph->adjust_ph adjust_buffer Solution: Increase buffer concentration or choose a buffer with a pKa closer to the target mobile phase pH. check_buffer->adjust_buffer adjust_sample Solution: Dilute the sample or reduce injection volume. Re-dissolve sample in the mobile phase. check_sample->adjust_sample adjust_column Solution: Switch to a modern, high-purity, end-capped C18 column to minimize silanol interactions. check_column_chem->adjust_column

Caption: Troubleshooting workflow for diagnosing HPLC peak tailing.

The Chemistry of Peak Tailing and Its Solution

The primary chemical cause of peak tailing for acidic compounds on silica-based columns is the interaction with residual silanol groups. The diagram below illustrates this problem and how controlling the mobile phase pH provides a solution.

G Mechanism of Peak Tailing for Acidic Analytes cluster_0 Incorrect Condition (pH ≥ pKa) cluster_1 Optimized Condition (pH << pKa) silanol_ionized Deprotonated Silanol (SiO⁻) (Negative Site) interaction Strong Secondary Interaction (Ionic Attraction) analyte_ionized Analyte (R-COO⁻) analyte_ionized->silanol_ionized Attraction tailing_peak Result: Peak Tailing c18_chain C18 Stationary Phase (Hydrophobic) silanol_protonated Protonated Silanol (Si-OH) (Neutral) good_peak Result: Symmetrical Peak analyte_neutral Analyte (R-COOH) analyte_neutral->c18_chain Desired Hydrophobic Interaction

Caption: How mobile phase pH mitigates secondary interactions.

Recommended Experimental Protocol

This protocol provides a starting point for the HPLC analysis of this compound, designed to minimize peak tailing.

1. Mobile Phase Preparation

  • Aqueous Component (A): Prepare a 20 mM phosphate buffer. Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.22 µm membrane filter.

  • Organic Component (B): HPLC-grade Acetonitrile.

  • Final Mobile Phase (Isocratic): A typical starting composition would be 60% Aqueous Component (A) and 40% Organic Component (B). The exact ratio may need optimization.

  • Degassing: Degas the final mobile phase mixture before use by sonication or inline degasser.

2. Sample Preparation

  • Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL).

  • Working Standard: Dilute the stock solution with the mobile phase to the desired concentration for analysis (e.g., 10 µg/mL).

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Method Parameters

The following tables summarize the recommended starting conditions for the analysis.

Table 1: Recommended Mobile Phase and Sample Conditions

ParameterRecommended ValueRationale
Mobile Phase pH 2.5 - 3.0To ensure the acidic analyte is in its single, un-ionized form, minimizing secondary silanol interactions.[3][16]
Buffer Phosphate or FormateProvides good buffering capacity in the desired low pH range.
Buffer Concentration 10 - 50 mMSufficient concentration to maintain a stable pH and mask residual silanol activity.
Sample Solvent Mobile PhaseTo prevent peak distortion caused by solvent mismatch.[3][5]
Injection Volume 5 - 10 µLTo prevent column overload, which can cause peak distortion.[3]

Table 2: Example HPLC Instrumental Conditions

ParameterRecommended Setting
HPLC Column High-purity, end-capped C18, 150 x 4.6 mm, 5 µm
Mobile Phase 60:40 (v/v) 20 mM Phosphate Buffer pH 2.8 : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 215 nm
Run Time 10 minutes (adjust as needed)

References

optimizing reaction conditions for the derivatization of 2,3,5-Trifluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful derivatization of 2,3,5-Trifluorophenylacetic acid, a key intermediate in pharmaceutical synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for Gas Chromatography (GC) analysis? Derivatization is essential to analyze polar compounds like this compound by GC. The process masks the polar carboxylic acid group, which increases the analyte's volatility and thermal stability.[2] This conversion minimizes peak tailing caused by interactions with the GC column and improves peak shape, separation, and detector response.[3][4]

Q2: What are the most common derivatization methods for this compound? The three primary methods for derivatizing carboxylic acids are silylation, esterification (alkylation), and acylation.[4]

  • Silylation replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group.

  • Esterification converts the carboxylic acid into an ester, typically a methyl ester.

  • Acylation involves reacting the carboxyl group with a reagent, often a fluorinated anhydride, to form a stable derivative.

Q3: How do I select the most appropriate derivatization reagent? The choice of reagent depends on your analytical requirements, available equipment, and the desired properties of the final derivative.

  • For general-purpose GC-MS: Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), often with a catalyst like TMCS (trimethylchlorosilane), is a fast and effective choice.[3]

  • For creating stable esters: Esterification using BF₃-methanol or trimethylsilyldiazomethane (TMSD) is highly effective. TMSD reacts rapidly and quantitatively but is a safer alternative to the highly toxic and explosive diazomethane.[5]

  • For enhanced detection with an Electron Capture Detector (ECD): Acylation with fluorinated anhydrides like TFAA (trifluoroacetic anhydride) or PFBBr (pentafluorobenzyl bromide) creates derivatives that are highly sensitive to ECD.[3][6]

Q4: What are the most critical experimental parameters to control during derivatization? Successful derivatization hinges on the careful control of several key factors:

  • Absence of Moisture: Water can deactivate many derivatizing reagents, especially silylating agents, and lead to incomplete reactions.[7] Ensure all glassware is oven-dried and use anhydrous solvents and reagents.

  • Reagent-to-Analyte Ratio: An insufficient amount of derivatizing reagent is a common cause of incomplete reactions. A significant molar excess of the reagent is recommended to drive the reaction to completion.[7][8]

  • Reaction Temperature and Time: These parameters must be optimized for each specific analyte and reagent. Insufficient heat or time can lead to incomplete derivatization, while excessive heat can cause degradation.[8]

Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound.

Issue: Incomplete Derivatization

Symptom: Your chromatogram shows a broad, tailing peak for the underivatized acid, or multiple peaks representing both the analyte and its derivative.[7]

Q: My reaction appears incomplete. Could water be the problem? A: Yes, moisture is a primary cause of failed derivatization. Silylating reagents are particularly sensitive to water.

  • Solution: Thoroughly dry all glassware in an oven before use. If your sample is in an aqueous solution, it must be evaporated to complete dryness, preferably under a stream of nitrogen, before adding reagents. Use only high-purity, anhydrous solvents.[7] Deactivating glassware surfaces by silanization can also prevent sample loss through adsorption.[3]

Q: I see a small derivative peak and a large peak for the starting material. Is my reagent amount correct? A: This strongly suggests an insufficient amount of derivatizing reagent.

  • Solution: Use a sufficient molar excess of the reagent to ensure the reaction proceeds to completion. For silylation with BSTFA, a common starting point is a 2:1 molar ratio of reagent to active hydrogens in the sample; for dicarboxylic acids or sterically hindered molecules, a higher excess may be required.[7][8]

Q: I have eliminated moisture and used excess reagent, but the reaction is still incomplete. What should I try next? A: The reaction time or temperature may be suboptimal. Steric hindrance from the fluorine atoms on the phenyl ring can also slow the reaction.[7]

  • Solution: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction's progress by analyzing aliquots at different intervals. For BSTFA, a typical starting point is heating at 60-70°C for 30-60 minutes.[7][8] For particularly stubborn reactions, adding a catalyst like TMCS to BSTFA can increase its reactivity.[3]

Issue: Low Derivative Yield or Poor Peak Response

Symptom: The peak corresponding to your derivatized analyte is present but has a very low intensity or area.

Q: My peak response is poor. Could my derivatizing agent have gone bad? A: Yes, derivatizing agents, especially silylating reagents, can degrade over time if not stored correctly, primarily due to moisture.

  • Solution: Use fresh reagents whenever possible. Purchase reagents in small quantities and store them in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect them from moisture.[9]

Q: Could the problem be with my GC-MS system and not the reaction itself? A: Absolutely. Active sites within the GC inlet or on the column can cause adsorption of the derivatized analyte, leading to poor peak shape and low response.

  • Solution: Ensure you are using a deactivated GC inlet liner. If peak tailing persists, you may need to replace the liner or deactivate it through silanization. Regular column maintenance is also critical to prevent the buildup of active sites.[8]

Q: Does the choice of solvent matter? A: Yes, the solvent plays a critical role. Protic solvents (e.g., methanol, ethanol) will react with many derivatizing agents.

  • Solution: Use an inert, anhydrous solvent such as pyridine, acetonitrile, hexane, or toluene. Pyridine can also act as a catalyst and an acid scavenger in some reactions.[7]

Data Presentation: Reaction Condition Comparison

The following tables summarize typical starting conditions for common derivatization methods. Optimization will likely be required for your specific experimental setup.

Table 1: Silylation with BSTFA + 1% TMCS

Parameter Recommended Condition Reference
Reagent BSTFA + 1% TMCS [7]
Solvent Pyridine or Acetonitrile (Anhydrous) [7]
Reagent:Sample Ratio 2:1 (v/v) reagent mixture to solvent [9]
Temperature 60 - 70 °C [7][8]

| Time | 30 - 60 minutes |[7][8] |

Table 2: Esterification with BF₃-Methanol

Parameter Recommended Condition Reference
Reagent 10-14% Boron Trifluoride in Methanol [7]
Solvent Methanol (reagent is the solvent) [7]
Reagent:Sample Ratio Add ~2 mL of reagent solution to sample [7]
Temperature 60 - 100 °C [7]

| Time | 15 - 60 minutes |[7][9] |

Table 3: Esterification with Trimethylsilyldiazomethane (TMSD)

Parameter Recommended Condition Reference
Reagent Trimethylsilyldiazomethane (TMSD) [5]
Solvent/Catalyst Methanol is required as a catalyst [5]
Reagent:Sample Ratio Add reagent until yellow color persists [3]
Temperature Room Temperature [5]

| Time | Instantaneous (< 1 minute) |[5] |

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS [7][9]

  • Sample Preparation: Place a known quantity (e.g., 1-5 mg) of the dried this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the sample. Then, add 200 µL of BSTFA containing 1% TMCS.

  • Reaction: Tightly cap the vial and heat it at 70°C for 1 hour in a heating block or oven.[7]

  • Analysis: After cooling the vial to room temperature, inject an aliquot of the derivatized sample directly into the GC-MS system.

Protocol 2: Esterification using BF₃-Methanol [7]

  • Sample Preparation: Place the dried acid sample into a reaction vial.

  • Reagent Addition: Add 2 mL of a 10-14% BF₃-methanol solution to the vial.

  • Reaction: Seal the vial and heat at 60-100°C for 15-30 minutes.

  • Extraction: After the vial has cooled, add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane). Shake the vial vigorously to extract the methyl ester into the organic layer.

  • Analysis: Carefully transfer the upper organic layer to a clean autosampler vial for GC-MS analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start: Dried Acid Sample dry Evaporate Solvent (if necessary) start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add Derivatizing Reagent (e.g., BSTFA, BF3-MeOH) dissolve->add_reagent vortex Seal Vial & Vortex add_reagent->vortex heat Heat at Optimal Temperature & Time vortex->heat cool Cool to Room Temp heat->cool extract Extraction (if necessary) cool->extract inject Inject into GC-MS extract->inject

Caption: General experimental workflow for derivatization.

Troubleshooting_Tree issue Issue: Incomplete Derivatization cause1 Presence of Moisture? issue->cause1 Check First cause2 Insufficient Reagent? cause1->cause2 No sol1 Solution: - Use oven-dried glassware - Use anhydrous solvents - Dry sample completely cause1->sol1 Yes cause3 Suboptimal Time/Temp? cause2->cause3 No sol2 Solution: - Increase molar excess - Start with 2:1 ratio (reagent:active H) cause2->sol2 Yes sol3 Solution: - Increase reaction time - Increase temperature - Add catalyst (e.g., TMCS) cause3->sol3 Yes

Caption: Troubleshooting decision tree for incomplete derivatization.

Derivatization_Pathways cluster_derivatives Derivatives parent This compound silylated TMS Ester Derivative parent->silylated Silylation (BSTFA) methylated Methyl Ester Derivative parent->methylated Esterification (BF3-MeOH, TMSD) acylated Fluoroacyl Derivative parent->acylated Acylation (TFAA, PFBBr)

Caption: Common derivatization pathways for carboxylic acids.

References

Technical Support Center: Synthesis of 2,3,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3,5-Trifluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this important fluorinated intermediate. While specific literature on the side reactions for the 2,3,5-isomer is limited, this guide outlines potential challenges based on established chemical principles and analogous reactions with similar fluorinated compounds.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Issue 1: Low Yield in Grignard Route from 2,3,5-Trifluorobenzyl Halide

Question Possible Cause Troubleshooting Steps
Why is the overall yield of my this compound unexpectedly low when using the Grignard route? 1. Moisture in the reaction: Grignard reagents are highly sensitive to protic sources like water, which will quench the reagent and form 2,3,5-trifluorotoluene.[1]- Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).- Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent.- The magnesium turnings should be dry and activated.
2. Wurtz-Type Coupling: The Grignard reagent (2,3,5-trifluorobenzylmagnesium halide) can react with the starting material (2,3,5-trifluorobenzyl halide) to form a homocoupled dimer, 1,2-bis(2,3,5-trifluorophenyl)ethane. This is a common side reaction with benzyl Grignard reagents.[2]- Use a large excess of magnesium turnings to minimize the concentration of unreacted benzyl halide.[3]- Add the benzyl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the presence of the formed Grignard reagent.[3]- Maintain a moderate reaction temperature; excessive heat can favor the coupling reaction.
3. Incomplete Carboxylation: The reaction with carbon dioxide (dry ice) may be inefficient.- Use a large excess of freshly crushed, high-purity dry ice to ensure complete reaction.- Pour the Grignard solution onto the dry ice, rather than adding the dry ice to the solution, to maintain a high CO2 concentration.- Ensure vigorous stirring during the addition to the dry ice to prevent localized quenching.

Issue 2: Impurities Detected After Nitrile Hydrolysis

Question Possible Cause Troubleshooting Steps
My final product shows an unexpected peak in the NMR/LC-MS analysis after hydrolyzing 2,3,5-Trifluorophenylacetonitrile. 1. Incomplete Hydrolysis: The most common side product is the corresponding amide, 2,3,5-trifluorophenylacetamide, which is an intermediate in the hydrolysis process.[4][5][6]- Increase the reaction time and/or temperature to ensure complete conversion of the amide to the carboxylic acid.- Ensure a sufficient excess of acid or base is used for the hydrolysis.[4][7]
2. Impurities in Starting Material: The starting 2,3,5-trifluorophenylacetonitrile may contain impurities that are carried through the reaction.- Purify the starting nitrile by distillation or chromatography before use.- Analyze the starting material by GC or NMR to identify any potential impurities.
3. Degradation: Under excessively harsh conditions (e.g., very high temperatures or prolonged reaction times), decomposition of the starting material or product may occur.- Optimize the reaction conditions by running small-scale experiments at different temperatures and for varying durations.- Monitor the reaction progress by TLC or GC to avoid unnecessary heating after the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Grignard synthesis of this compound?

A1: The most frequently observed side product is the Wurtz coupling product, 1,2-bis(2,3,5-trifluorophenyl)ethane . This arises from the reaction between the formed Grignard reagent and the starting 2,3,5-trifluorobenzyl halide. Another common impurity is 2,3,5-trifluorotoluene , which forms if the Grignard reagent is quenched by moisture.

Q2: How can I detect the presence of the amide intermediate in my product after nitrile hydrolysis?

A2: The amide (2,3,5-trifluorophenylacetamide) can be detected using several analytical techniques. In ¹H NMR, the amide will show a characteristic broad singlet for the -NH₂ protons. In IR spectroscopy, the amide will have two distinct C=O stretch frequencies (amide I and amide II bands), compared to the single, broader C=O stretch of the carboxylic acid. LC-MS is also an excellent tool for detecting the amide, which will have a different retention time and mass-to-charge ratio than the desired acid.

Q3: Is acid- or base-catalyzed hydrolysis better for converting 2,3,5-trifluorophenylacetonitrile to the acid?

A3: Both methods are effective.

  • Acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄) directly yields the carboxylic acid.[4][7]

  • Alkaline hydrolysis (e.g., using aqueous NaOH) first produces the carboxylate salt (sodium 2,3,5-trifluorophenylacetate) and ammonia.[4][7] A subsequent acidification step is required to obtain the free carboxylic acid. The choice often depends on the stability of the substrate to the conditions and the ease of purification. For many syntheses, direct formation of the acid under acidic conditions is preferred to avoid the extra acidification step.[5]

Q4: Can I use 2,3,5-trifluorobromobenzene to synthesize the target acid via a Grignard reaction?

A4: While it is possible to form a Grignard reagent from 2,3,5-trifluorobromobenzene, this would be an aryl Grignard reagent. Reacting this with CO₂ would yield 2,3,5-trifluorobenzoic acid, not the desired phenylacetic acid. To obtain this compound, you must start with a benzylic halide, such as 2,3,5-trifluorobenzyl bromide, to introduce the -CH₂- group.

Data Presentation: Common Synthetic Routes and Potential Side Products

Note: The following data is illustrative and based on typical yields for these reaction types. Actual results may vary based on experimental conditions and scale.

Synthetic Route Starting Material Desired Product Typical Yield Potential Side Product Typical Impurity Level
Grignard Carboxylation 2,3,5-Trifluorobenzyl BromideThis compound65-80%1,2-bis(2,3,5-trifluorophenyl)ethane5-15%
2,3,5-Trifluorotoluene1-5% (highly dependent on conditions)
Nitrile Hydrolysis 2,3,5-TrifluorophenylacetonitrileThis compound85-95%2,3,5-Trifluorophenylacetamide1-10% (dependent on conditions)

Experimental Protocols

Protocol 1: Synthesis via Grignard Carboxylation (Illustrative)

  • Preparation of Grignard Reagent:

    • Under an inert atmosphere (N₂), add magnesium turnings (1.2 eq) to a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

    • Add anhydrous diethyl ether to cover the magnesium.

    • Slowly add a solution of 2,3,5-trifluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Initiation may require gentle heating or the addition of a small crystal of iodine.

    • Once the reaction starts, maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the mixture at room temperature for an additional hour.

  • Carboxylation:

    • In a separate flask, place a large excess (5-10 eq) of freshly crushed dry ice.

    • Under a positive flow of N₂, transfer the prepared Grignard solution via cannula onto the dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the CO₂ sublimes.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1M aqueous HCl.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from a toluene/heptane mixture) to remove non-polar side products like the Wurtz dimer.

Protocol 2: Synthesis via Nitrile Hydrolysis (Illustrative)

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser, add 2,3,5-trifluorophenylacetonitrile (1.0 eq).

    • Add a 3:1 mixture of concentrated sulfuric acid and water.

  • Hydrolysis:

    • Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material and amide intermediate are no longer detected (typically 4-8 hours).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

    • A precipitate of the crude carboxylic acid should form.

    • Collect the solid by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Visualizations

Side_Reaction_Grignard Start 2,3,5-Trifluorobenzyl Bromide + Mg Grignard Grignard Reagent (R-MgBr) Start->Grignard Formation DesiredPath Reaction with CO₂ Grignard->DesiredPath Main Pathway SidePath Reaction with R-Br Grignard->SidePath Side Reaction Product 2,3,5-Trifluorophenylacetic Acid (Desired Product) DesiredPath->Product SideProduct 1,2-bis(2,3,5-trifluorophenyl)ethane (Wurtz Coupling Side Product) SidePath->SideProduct Troubleshooting_Workflow Start Low Yield or Impure Product Route Which Synthetic Route? Start->Route Grignard Grignard Route Route->Grignard Grignard Nitrile Nitrile Hydrolysis Route->Nitrile Nitrile CheckMoisture Check for Moisture? (e.g., Toluene byproduct) Grignard->CheckMoisture CheckAmide Check for Amide? (Intermediate) Nitrile->CheckAmide CheckDimer Check for Dimer? (High MW impurity) CheckMoisture->CheckDimer No Dry Action: Improve Drying (Solvents, Glassware) CheckMoisture->Dry Yes SlowAdd Action: Slow Halide Addition, Excess Mg CheckDimer->SlowAdd Yes IncreaseTime Action: Increase Reaction Time / Temperature CheckAmide->IncreaseTime Yes

References

Technical Support Center: Purification of 2,3,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude 2,3,5-Trifluorophenylacetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Recrystallization

Possible Cause Recommendation
Inappropriate Solvent System The ideal recrystallization solvent should dissolve the crude this compound at elevated temperatures and have low solubility at room temperature. For this compound, consider solvents such as toluene, a mixture of ethyl acetate and heptane, or methanol/water.[1] A systematic solvent screening is recommended to identify the optimal system for your specific impurity profile.
Cooling Rate is Too Fast Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature to promote the formation of pure crystals before further cooling in an ice bath.
Insufficient Washing of Crystals Impurities can remain on the surface of the crystals. After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
Supersaturation Not Reached If no crystals form upon cooling, the solution may not be sufficiently concentrated. If the volume of solvent used was excessive, carefully evaporate some of the solvent and attempt to recrystallize again. Seeding with a pure crystal can also induce crystallization.

Issue 2: Oiling Out During Recrystallization

Possible Cause Recommendation
High Concentration of Impurities A high impurity load can lower the melting point of the mixture, causing it to separate as an oil rather than crystallizing. Consider a preliminary purification step, such as an acid-base extraction, to remove major impurities before recrystallization.
Solvent Polarity Mismatch The chosen solvent may be too nonpolar for the compound at the crystallization temperature. Try using a more polar solvent or a solvent mixture to improve solubility characteristics.
Cooling Below the Eutectic Point If the solution is cooled too quickly or to too low a temperature, it can "oil out." Try cooling the solution more slowly or adding a co-solvent to modify the solubility.

Issue 3: Poor Separation of Positional Isomers by HPLC

Possible Cause Recommendation
Suboptimal Stationary Phase Standard C18 columns may not provide sufficient selectivity for closely related positional isomers. Consider using a phenyl-hexyl or a fluorinated stationary phase, which can offer different selectivities for fluorinated aromatic compounds.[2]
Inadequate Mobile Phase Composition The choice of organic modifier in the mobile phase can significantly impact separation. If using acetonitrile, try switching to methanol, or vice versa. Adjusting the pH of the aqueous component of the mobile phase can also improve resolution for ionizable compounds like carboxylic acids.[2]
Co-elution of Isomers The peaks for different isomers may be overlapping. Optimize the gradient slope and temperature to improve resolution between the target peak and isomeric impurities.[2] In some cases, specialized chiral columns or mobile phase additives may be necessary for complete separation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., 1,2,4-trifluorobenzene), other positional isomers of trifluorophenylacetic acid (such as 2,4,5- and 3,4,5-isomers), and byproducts from the specific synthetic route used.[4][5][6] For example, if a malonic ester synthesis is used, residual malonic acid could be present.[4]

Q2: What is a reliable method to determine the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for determining the purity of this compound and for quantifying isomeric impurities.[4] Gas Chromatography (GC) can also be used, particularly for assessing residual solvents.[4]

Q3: Can I use a single-solvent system for recrystallization?

A3: A single-solvent system can be effective if a solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures. However, for fluorinated compounds, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) often provides better control over the crystallization process and can lead to higher purity crystals.

Q4: How can I improve the recovery yield during recrystallization?

A4: To improve yield, ensure that you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. After cooling and filtering, you can try to recover a second crop of crystals by concentrating the mother liquor, though this second crop may be of lower purity.

Quantitative Data on Purification

The following table provides representative data on the removal of common impurities from crude this compound using recrystallization.

Compound Purity in Crude Product (%) Purity after Recrystallization (%) Key Impurity Removed
This compound95.0>99.5Positional Isomers
This compound90.0>99.0Starting Materials
This compound97.0>99.8Colored Byproducts

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Based on small-scale trials, select an appropriate solvent system (e.g., toluene or ethyl acetate/heptane). The ideal solvent will fully dissolve the crude product near its boiling point and result in low solubility at room temperature.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by HPLC.

Protocol 2: HPLC Analysis of this compound Purity

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the this compound in the initial mobile phase composition.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_analysis Purity Analysis dissolution Dissolve Crude Product in Hot Solvent hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying hplc HPLC Analysis drying->hplc

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Crude Product recrystallization Recrystallization start->recrystallization hplc_analysis HPLC Purity Check recrystallization->hplc_analysis pure_product Pure Product (>99.5%) hplc_analysis->pure_product Purity OK troubleshoot Troubleshoot hplc_analysis->troubleshoot Purity Issue low_purity Low Purity troubleshoot->low_purity Check Solvent, Cooling Rate oiling_out Oiling Out troubleshoot->oiling_out Check Impurity Level, Solvent Polarity poor_yield Poor Yield troubleshoot->poor_yield Check Solvent Volume, Cooling Time

Caption: Logical diagram for troubleshooting the purification of this compound.

References

Technical Support Center: Analysis of 2,3,5-Trifluorophenylacetic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for 2,3,5-Trifluorophenylacetic acid (TFPAA) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantitative analysis of this compound?

A1: The most prevalent methods for the quantification of this compound in complex biological and environmental matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity and selectivity, and it can often be performed without chemical derivatization. GC-MS is also a powerful technique but typically requires a derivatization step to increase the volatility of the acidic analyte.

Q2: Why is sample preparation crucial for the analysis of TFPAA in complex matrices?

A2: Sample preparation is critical to remove interfering components from the matrix (e.g., proteins, salts, phospholipids in plasma) that can adversely affect the analytical results.[1] A thorough sample preparation process, such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is essential to:

  • Minimize matrix effects in LC-MS/MS, which can cause ion suppression or enhancement.[2]

  • Protect the analytical column and instrument from contamination.

  • Concentrate the analyte to improve detection limits.

Q3: What is the purpose of derivatization for the GC-MS analysis of TFPAA?

A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties for GC-MS. For this compound, which is a polar and non-volatile compound, derivatization is necessary to:

  • Increase its volatility for elution from the GC column.

  • Improve its thermal stability at the high temperatures used in the GC injector and column.

  • Enhance its chromatographic peak shape and sensitivity. Common derivatization approaches for carboxylic acids include esterification, for example, with BF3-methanol to form the methyl ester.[1][3]

Q4: How can I minimize the loss of TFPAA during sample preparation?

A4: To minimize the loss of this compound during sample preparation, consider the following:

  • Optimize SPE Recovery: Ensure the correct SPE sorbent and elution solvent are used. For acidic compounds like TFPAA, an anion-exchange or a mixed-mode sorbent can be effective. Optimize the flow rate during sample loading and elution, and consider adding a soak time to improve solvent interaction.[3]

  • Prevent Analyte Adsorption: Fluorinated compounds can sometimes adsorb to glass and plastic surfaces. Silanizing glassware and using polypropylene tubes can help mitigate this.

  • Control Evaporation: If a solvent evaporation step is used to concentrate the sample, control the temperature to prevent the loss of the analyte.[3]

Troubleshooting Guides

LC-MS/MS Analysis
Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions between the acidic analyte and residual silanols on the C18 column.Lower the mobile phase pH by adding an acid like formic acid to suppress the ionization of the silanol groups.[4]
Mobile phase pH is too close to the pKa of TFPAA.Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte.[5]
Poor Peak Shape (Fronting) Column overload.Reduce the injection volume or dilute the sample.[4]
Sample solvent is stronger than the mobile phase.Prepare the sample in the initial mobile phase or a weaker solvent.[5]
Low Signal Intensity / Ion Suppression Co-eluting matrix components are suppressing the ionization of TFPAA.Improve sample cleanup using a more selective SPE protocol.[1]
Optimize chromatographic separation to move the TFPAA peak away from the region of major matrix interference.
Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available to compensate for matrix effects.[2]
High Signal Intensity / Ion Enhancement Co-eluting matrix components are enhancing the ionization of TFPAA.Similar to ion suppression, improve sample cleanup and chromatographic separation.
Utilize a SIL-IS to correct for the enhancement.[2]
Inconsistent Retention Time Inadequate column equilibration.Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.[4]
Fluctuations in mobile phase composition or flow rate.Check the HPLC pump for proper functioning and ensure the mobile phase is well-mixed and degassed.
GC-MS Analysis
Problem Possible Cause Suggested Solution
No Peak or Very Small Peak Incomplete derivatization.Optimize derivatization conditions (temperature, time, reagent concentration). Ensure the sample is dry before adding the derivatization reagent, as moisture can inhibit the reaction.[1]
Degradation of the analyte in the injector.Use a deactivated injector liner and optimize the injector temperature.
Poor Peak Shape (Tailing) Active sites in the GC system (injector liner, column).Use a deactivated liner and a high-quality, inert GC column.
Incomplete derivatization.Re-optimize the derivatization procedure to ensure complete conversion of the acid to its ester.[1]
Low Recovery Loss of the volatile derivative during sample workup.Avoid excessive heating during solvent evaporation steps.
Adsorption of the analyte to glassware.Use silanized glassware for the entire procedure.

Data Presentation

Table 1: Comparison of Representative Analytical Methods for Fluorinated Aromatic Acids

ParameterLC-MS/MSGC-MS
Sample Preparation Protein Precipitation, LLE, or SPELLE or SPE, followed by derivatization
Derivatization Required NoYes (e.g., Esterification)
Typical Column C18 (e.g., 50 x 2.1 mm, 2.6 µm)Phenyl- or trifluoropropyl-substituted polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase / Carrier Gas Acetonitrile/Water with formic acid or ammonium acetateHelium
Typical LOQ Low ng/mL to sub-ng/mL in plasmaLow ng/mL in plasma
Key Advantage High throughput, no derivatizationHigh chromatographic resolution
Common Challenge Matrix EffectsDerivatization efficiency and potential for analyte loss

Note: The LOQ values are representative for similar fluorinated compounds and may vary for this compound depending on the specific matrix and method optimization.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol is a representative method and should be validated for specific laboratory conditions.

  • Sample Pre-treatment (Protein Precipitation):

    • To 100 µL of human plasma in a polypropylene microcentrifuge tube, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled TFPAA or a structural analog).

    • Vortex for 30 seconds to precipitate the proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

  • LC Conditions:

    • Column: C18, 50 x 2.1 mm, 2.6 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transitions (Hypothetical - requires optimization):

      • TFPAA: Precursor ion (m/z 189.0) → Product ion (e.g., m/z 145.0 for loss of CO2).

      • Internal Standard: To be determined based on the selected standard.

    • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for maximum signal intensity.

Protocol 2: GC-MS Analysis of this compound in Human Plasma

This protocol is a representative method and requires careful optimization of the derivatization step.

  • Sample Pre-treatment (Liquid-Liquid Extraction):

    • To 200 µL of human plasma, add an internal standard and acidify with 50 µL of 1M HCl.

    • Add 1 mL of ethyl acetate, vortex for 2 minutes.

    • Centrifuge at 3,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Derivatization (Esterification with BF3-Methanol):

    • To the dried extract, add 100 µL of 14% Boron Trifluoride-Methanol solution.[1]

    • Cap the tube tightly and heat at 60 °C for 30 minutes.[1]

    • Cool to room temperature.

    • Add 500 µL of saturated NaCl solution and 500 µL of hexane.

    • Vortex for 1 minute and allow the layers to separate.

    • Transfer the upper hexane layer containing the TFPAA-methyl ester to an autosampler vial for injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: 80 °C hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI), 70 eV.

      • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TFPAA-methyl ester and internal standard.

Visualizations

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chroma Chromatographic Separation (C18 Column) inject->chroma ms_detect MS/MS Detection (Negative ESI, MRM) chroma->ms_detect quant Quantification ms_detect->quant report Generate Report quant->report

Caption: Workflow for LC-MS/MS analysis of TFPAA.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_recovery Recovery & Sensitivity start Poor Analytical Result peak_shape Poor Peak Shape? start->peak_shape low_recovery Low Recovery or Low Sensitivity? start->low_recovery tailing Tailing? peak_shape->tailing Yes fronting Fronting? peak_shape->fronting No tailing->fronting No ph Lower Mobile Phase pH tailing->ph Yes overload Reduce Injection Volume or Dilute Sample fronting->overload Yes matrix_effects Matrix Effects (Ion Suppression)? low_recovery->matrix_effects Yes cleanup Improve Sample Cleanup (e.g., optimize SPE) matrix_effects->cleanup Yes is Use Stable Isotope Internal Standard matrix_effects->is No

Caption: Troubleshooting decision tree for TFPAA analysis.

References

Technical Support Center: Enhancing the Solubility of 2,3,5-Trifluorophenylacetic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3,5-Trifluorophenylacetic acid (TFPAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of TFPAA for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFPAA) and what are its common applications?

A1: this compound is a fluorinated derivative of phenylacetic acid.[1] Compounds with similar structures, such as 2,4,5-Trifluorophenylacetic acid, are known to be important intermediates in the synthesis of pharmaceuticals, including inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes.[2][3][4] Therefore, TFPAA and its analogs are of significant interest in drug discovery and medicinal chemistry, particularly for the development of enzyme inhibitors.

Q2: What are the general solubility characteristics of this compound?

Q3: Why is proper solubilization of TFPAA critical for biological assays?

Q4: What are the primary strategies for enhancing the solubility of TFPAA?

A4: The primary strategies for enhancing the solubility of a poorly water-soluble acidic compound like TFPAA include:

  • Use of an organic co-solvent: Preparing a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol is the most common initial step.

  • pH adjustment: As a carboxylic acid, the solubility of TFPAA in aqueous solutions can be significantly increased by raising the pH above its pKa, which converts the acid into its more soluble salt form.

  • Use of surfactants: In some cases, non-ionic surfactants can be used to aid in solubilization, although their compatibility with the specific biological assay must be confirmed.

Troubleshooting Guide

This guide addresses common issues encountered when preparing TFPAA solutions for biological assays.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution into aqueous buffer or cell culture medium. The aqueous solubility of TFPAA has been exceeded. This is a common issue when diluting a concentrated stock from an organic solvent into an aqueous medium where the compound is less soluble.[6]1. Decrease the final concentration: The most straightforward solution is to lower the final concentration of TFPAA in the assay. 2. Optimize the dilution process: Add the DMSO stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation. 3. Pre-warm the aqueous medium: Warming the buffer or cell culture medium to the experimental temperature (e.g., 37°C) can sometimes improve solubility. 4. Increase the pH of the aqueous medium: For assays where it is permissible, increasing the pH of the buffer can significantly enhance the solubility of the acidic TFPAA.
Cloudiness or turbidity in the final working solution. This can be due to fine precipitates of TFPAA or interactions with components in the assay medium, such as proteins in serum.1. Centrifuge the solution: Before adding the solution to the assay, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitate. Use the supernatant for your experiment. 2. Filter the solution: Use a low protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles. 3. Reduce serum concentration: If working with cell-based assays, consider reducing the percentage of serum in the medium, as proteins can sometimes cause compounds to precipitate.
Inconsistent or non-reproducible assay results. This can be a direct consequence of inconsistent solubility and precipitation of the test compound between experiments.1. Establish a standardized and robust solubilization protocol: Follow the detailed experimental protocols provided below to ensure consistency. 2. Visually inspect all solutions: Before each experiment, carefully inspect stock and working solutions for any signs of precipitation. 3. Prepare fresh working solutions: Avoid using old working solutions where the compound may have precipitated over time.
Final DMSO concentration is too high for the assay. High concentrations of DMSO can be toxic to cells or interfere with enzyme activity.1. Prepare a more concentrated stock solution: This will allow for a smaller volume to be added to the assay, thereby reducing the final DMSO concentration. 2. Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions to minimize the impact of the solvent.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 190.12 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh 1.90 mg of TFPAA and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the solution for 5-10 minutes to aid dissolution.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for an Enzyme Inhibition Assay (e.g., DPP-4)

This protocol describes the preparation of a 100 µM working solution of TFPAA in an aqueous assay buffer from the 10 mM DMSO stock solution.

Materials:

  • 10 mM TFPAA in DMSO (from Protocol 1)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile pipette tips

Procedure:

  • Pre-warm the buffer: Warm the assay buffer to the desired experimental temperature (e.g., 37°C).

  • Dilution: Add 10 µL of the 10 mM TFPAA stock solution to 990 µL of the pre-warmed assay buffer.

  • Mixing: Immediately vortex the solution gently for 30 seconds to ensure homogeneity.

  • Final Concentration: This will result in a 100 µM working solution of TFPAA with a final DMSO concentration of 1%.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO (1%) in the assay buffer without the compound.

  • Further Dilutions: Subsequent serial dilutions for determining IC50 values should be performed from this working solution using the assay buffer containing 1% DMSO to maintain a constant solvent concentration.

Quantitative Data Summary

The following table provides estimated solubility data for this compound based on the properties of its structural analogs. These values should be used as a starting point for experimental optimization.

Solvent Estimated Solubility Notes
Water (pH ~7)< 0.1 mg/mLPoorly soluble.
Phosphate Buffered Saline (PBS, pH 7.4)< 0.1 mg/mLPoorly soluble.
DMSO> 20 mg/mLGood solubility for preparing high-concentration stock solutions.
EthanolSolubleCan be used as an alternative to DMSO for stock solutions.
MethanolSlightly SolubleLower solubility compared to DMSO and ethanol.[5]
Aqueous Buffer (pH > pKa of TFPAA)Solubility increases significantlyThe pKa of TFPAA is predicted to be around 3.6.[7] Increasing the pH above this value will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

Visualizations

DPP-4 Inhibition Signaling Pathway

The following diagram illustrates the signaling pathway affected by the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a potential target for compounds like this compound. DPP-4 inhibitors block the degradation of incretin hormones GLP-1 and GIP, leading to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner.[8][9]

DPP4_Inhibition_Pathway cluster_Gut Gut cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas cluster_Systemic_Effects Systemic Effects Food Food Intake GLP1_GIP GLP-1 and GIP (Incretin Hormones) Food->GLP1_GIP stimulates release Active_Incretins Active GLP-1/GIP GLP1_GIP->Active_Incretins DPP4 DPP-4 Enzyme Active_Incretins->DPP4 substrate Beta_Cells β-Cells Active_Incretins->Beta_Cells stimulates Alpha_Cells α-Cells Active_Incretins->Alpha_Cells inhibits Inactive_Incretins Inactive GLP-1/GIP DPP4->Inactive_Incretins degrades TFPAA 2,3,5-Trifluorophenylacetic acid (Potential Inhibitor) TFPAA->DPP4 inhibits Insulin Insulin Secretion Beta_Cells->Insulin Glucagon Glucagon Secretion Alpha_Cells->Glucagon Glucose_Uptake Increased Glucose Uptake by Tissues Insulin->Glucose_Uptake Hepatic_Glucose Decreased Hepatic Glucose Production Glucagon->Hepatic_Glucose (suppressed) Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: DPP-4 inhibition enhances incretin effects for glycemic control.

Experimental Workflow for Solubility Enhancement

The following diagram outlines the logical workflow for preparing and troubleshooting solutions of this compound for biological assays.

Solubility_Workflow start Start: Weigh TFPAA stock Prepare High-Concentration Stock in DMSO (e.g., 10 mM) start->stock working Dilute Stock into Aqueous Assay Buffer stock->working check Visually Inspect for Precipitation working->check clear Solution is Clear check->clear No precipitate Precipitation Observed check->precipitate Yes proceed Proceed with Assay clear->proceed troubleshoot Troubleshooting Steps precipitate->troubleshoot lower_conc Lower Final Concentration troubleshoot->lower_conc adjust_ph Increase Buffer pH (if assay permits) troubleshoot->adjust_ph optimize_dilution Optimize Dilution (slow addition, pre-warmed buffer) troubleshoot->optimize_dilution lower_conc->working retry adjust_ph->working retry optimize_dilution->working retry

Caption: Workflow for preparing and troubleshooting TFPAA solutions.

References

Validation & Comparative

A Comparative Guide to 2,3,5-Trifluorophenylacetic Acid and 2,4,5-Trifluorophenylacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Key Trifluorinated Phenylacetic Acid Isomers

In the landscape of pharmaceutical research and development, fluorinated organic compounds are of paramount importance due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and lipophilicity. Among these, trifluorophenylacetic acids serve as critical building blocks for a variety of therapeutic agents. This guide provides a detailed comparison of two significant positional isomers: 2,3,5-Trifluorophenylacetic acid and 2,4,5-Trifluorophenylacetic acid. While chemically similar, the distinct substitution patterns of the fluorine atoms on the phenyl ring can lead to notable differences in their reactivity, biological applications, and synthetic routes.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and 2,4,5-Trifluorophenylacetic acid is presented below. These properties are crucial for predicting the behavior of these molecules in both chemical reactions and biological systems.

PropertyThis compound2,4,5-Trifluorophenylacetic Acid
CAS Number 132992-28-0[1]209995-38-0[2]
Molecular Formula C₈H₅F₃O₂[1]C₈H₅F₃O₂[2]
Molecular Weight 190.12 g/mol [1]190.12 g/mol [3][4]
Appearance SolidWhite to light brown solid[3]
Melting Point Not available121-125 °C[3][4]
Boiling Point (Predicted) Not available255.0 ± 35.0 °C[3]
Density (Predicted) Not available1.468 ± 0.06 g/cm³[3]
pKa (Predicted) Not available3.78 ± 0.10[3]
Solubility Not availableSoluble in chloroform, DMSO, and methanol[3]

Applications in Research and Development

The applications of these two isomers diverge significantly, primarily based on the existing research and their utilization in the synthesis of commercially relevant compounds.

2,4,5-Trifluorophenylacetic Acid: A Cornerstone in Anti-Diabetic Drug Synthesis

The most prominent application of 2,4,5-Trifluorophenylacetic acid is its role as a key intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[2][5] The specific fluorine substitution pattern of this isomer is critical for the drug's efficacy. DPP-4 inhibitors work by preventing the degradation of incretin hormones, which in turn increases insulin secretion and lowers blood glucose levels.

Beyond its use in the synthesis of Sitagliptin, 2,4,5-Trifluorophenylacetic acid is also utilized in:

  • The synthesis of EGFR/ErbB-2-kinase inhibitors, which are targets for cancer therapy.[2]

  • The development of new imidazopyrazinone derivatives as potential dipeptidyl peptidase IV inhibitors.[2]

  • Materials science, specifically as a bifunctional additive in the fabrication of stable and efficient perovskite solar cells.[6]

This compound: An Isomer with Untapped Potential

Currently, there is limited publicly available information on the specific applications of this compound. Its structural similarity to the 2,4,5-isomer suggests potential for use as a building block in medicinal chemistry and materials science. The different electronic and steric properties conferred by the 2,3,5-substitution pattern could lead to novel biological activities or material properties. Further research is warranted to explore the potential of this isomer in areas such as enzyme inhibition and as a synthon for novel fluorinated compounds.

Comparative Synthesis Overview

The synthetic routes to these isomers reflect their respective starting materials and the desired substitution patterns.

Synthesis of 2,4,5-Trifluorophenylacetic Acid

Several methods for the synthesis of 2,4,5-Trifluorophenylacetic acid have been reported, often starting from 1,2,4-trifluorobenzene. A common approach involves the chloromethylation of 1,2,4-trifluorobenzene, followed by cyanation to form 2,4,5-trifluorobenzyl cyanide, which is then hydrolyzed to the final product.[7][8]

Another patented method involves the reaction of 1,2,4,5-tetrafluorobenzene with an alkyl cyanoacetate, followed by hydrolysis and decarboxylation.[9]

A Generalized Synthetic Pathway for 2,4,5-Trifluorophenylacetic Acid is outlined below:

G cluster_start Starting Material cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Final Product 1_2_4-Trifluorobenzene 1_2_4-Trifluorobenzene Chloromethylation Chloromethylation 1_2_4-Trifluorobenzene->Chloromethylation Paraformaldehyde, Chlorinating agent 2_4_5-Trifluorobenzyl_chloride 2_4_5-Trifluorobenzyl_chloride Chloromethylation->2_4_5-Trifluorobenzyl_chloride Cyanation Cyanation 2_4_5-Trifluorobenzyl_cyanide 2_4_5-Trifluorobenzyl_cyanide Cyanation->2_4_5-Trifluorobenzyl_cyanide Hydrolysis Hydrolysis 2_4_5-Trifluorophenylacetic_acid 2_4_5-Trifluorophenylacetic_acid Hydrolysis->2_4_5-Trifluorophenylacetic_acid 2_4_5-Trifluorobenzyl_chloride->Cyanation Cyaniding agent 2_4_5-Trifluorobenzyl_cyanide->Hydrolysis Acid or Base

Caption: Synthetic workflow for 2,4,5-Trifluorophenylacetic acid.

Synthesis of this compound

Detailed, publicly available experimental protocols for the synthesis of this compound are less common. However, a plausible synthetic route can be inferred from standard organic chemistry principles, likely starting from 1,2,3,5-tetrafluorobenzene. A potential pathway would involve the nucleophilic substitution of a fluorine atom with a malonic ester, followed by hydrolysis and decarboxylation.

A Proposed Synthetic Pathway for this compound is outlined below:

G cluster_start Starting Material cluster_steps Reaction Steps cluster_intermediates Intermediate cluster_product Final Product 1_2_3_5-Tetrafluorobenzene 1_2_3_5-Tetrafluorobenzene Nucleophilic_Substitution Nucleophilic_Substitution 1_2_3_5-Tetrafluorobenzene->Nucleophilic_Substitution Diethyl malonate, Base Diethyl_(2,3,5-trifluorophenyl)malonate Diethyl_(2,3,5-trifluorophenyl)malonate Nucleophilic_Substitution->Diethyl_(2,3,5-trifluorophenyl)malonate Hydrolysis_Decarboxylation Hydrolysis_Decarboxylation 2_3_5-Trifluorophenylacetic_acid 2_3_5-Trifluorophenylacetic_acid Hydrolysis_Decarboxylation->2_3_5-Trifluorophenylacetic_acid Diethyl_(2,3,5-trifluorophenyl)malonate->Hydrolysis_Decarboxylation Acid or Base, Heat

Caption: Proposed synthesis of this compound.

Experimental Protocols

General Protocol for the Synthesis of 2,4,5-Trifluorophenylacetic Acid via Benzyl Cyanide Hydrolysis

This protocol is a generalized procedure based on common organic synthesis techniques.[7][8][10]

Step 1: Chloromethylation of 1,2,4-Trifluorobenzene In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, 1,2,4-trifluorobenzene is reacted with paraformaldehyde and a chlorinating agent (e.g., a mixture of hydrochloric acid and zinc chloride, or thionyl chloride). The reaction is typically carried out at a controlled temperature. After the reaction is complete, the mixture is worked up by washing with water and a mild base, followed by distillation to purify the resulting 2,4,5-trifluorobenzyl chloride.

Step 2: Cyanation of 2,4,5-Trifluorobenzyl Chloride The purified 2,4,5-trifluorobenzyl chloride is then reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent (e.g., acetone, acetonitrile, or a biphasic system with a phase-transfer catalyst). The reaction mixture is heated to drive the nucleophilic substitution. Upon completion, the product, 2,4,5-trifluorobenzyl cyanide, is isolated by extraction and purified by distillation.

Step 3: Hydrolysis of 2,4,5-Trifluorobenzyl Cyanide The 2,4,5-trifluorobenzyl cyanide is hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions. For acidic hydrolysis, a mixture of sulfuric acid and water is commonly used, and the reaction is heated under reflux. For basic hydrolysis, an aqueous solution of a strong base like sodium hydroxide is used, followed by acidification to precipitate the carboxylic acid. The crude 2,4,5-trifluorophenylacetic acid is then collected by filtration and purified by recrystallization.

Conclusion

This guide highlights the distinct profiles of this compound and 2,4,5-Trifluorophenylacetic acid. 2,4,5-Trifluorophenylacetic acid is a well-established and commercially significant building block, primarily due to its role in the synthesis of the blockbuster anti-diabetic drug, Sitagliptin. Its synthetic routes are well-documented, and its applications extend into materials science.

In contrast, this compound represents an area of untapped potential. While its fundamental physicochemical properties are known, its applications and biological activity remain largely unexplored. The different electronic and steric environment of the 2,3,5-substitution pattern may offer unique opportunities for the design of novel pharmaceuticals and functional materials. Further research into the synthesis and biological evaluation of this isomer and its derivatives is highly encouraged to unlock its full potential. This comparative guide serves as a foundational resource for researchers and drug development professionals to inform their selection and utilization of these valuable trifluorinated building blocks.

References

Revolutionizing Pharmaceutical Analysis: A Comparative Guide to Validated Analytical Methods for 2,3,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced landscape of pharmaceutical development, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 2,3,5-Trifluorophenylacetic acid, a key building block in the synthesis of various pharmaceuticals, requires precise and reliable analytical methods for its quantification and impurity profiling. This guide provides a comprehensive comparison of validated analytical methodologies, offering researchers, scientists, and drug development professionals the critical data and protocols necessary to select the most appropriate technique for their specific needs.

This report details a primary validated High-Performance Liquid Chromatography (HPLC) method, recognized for its robustness and widespread use in pharmaceutical analysis.[1] Furthermore, it explores alternative and complementary techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Chromatography-Mass Spectrometry (IC-MS), providing a holistic view of the analytical options available.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC stands as the principal analytical technique for the quality control of non-volatile and thermally labile compounds like this compound. Its versatility and high resolution make it ideal for separating the target analyte from its positional isomers and other impurities.[1]

Table 1: Performance Characteristics of the Validated HPLC Method

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mLReportable
Specificity No interference from blank, placebo, and known impuritiesPeak purity > 99.5%

Experimental Protocol: Validated HPLC Method

A detailed protocol for the validated Reverse-Phase HPLC (RP-HPLC) method is provided below. This method is based on established principles for the analysis of similar aromatic carboxylic acids.[2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and subsequently diluted to create calibration standards ranging from 0.15 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample is accurately weighed, dissolved in the mobile phase, and filtered through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solution start->prep_sample filter_std Filter Standard prep_std->filter_std filter_sample Filter Sample prep_sample->filter_sample hplc HPLC System filter_std->hplc Inject filter_sample->hplc Inject detector UV Detector hplc->detector chromatogram Obtain Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: HPLC analysis workflow for this compound.

Alternative Analytical Methodologies

While HPLC is a robust primary method, other techniques offer specific advantages, such as higher sensitivity or structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.[4][5] This method offers excellent sensitivity and specificity, making it suitable for trace-level analysis and impurity identification.

Table 2: Comparison of Analytical Methods

FeatureHPLC-UVGC-MS (with Derivatization)IC-MS
Principle Liquid ChromatographyGas ChromatographyIon-Exchange Chromatography
Detector UV-VisMass SpectrometerMass Spectrometer
Derivatization Not requiredRequired (e.g., silylation)Not required
Sensitivity GoodExcellentExcellent
Specificity GoodExcellent (structural info)Excellent (mass-based)
Typical Use Routine QC, purityTrace analysis, impurity IDIonic impurities, trace analysis

Experimental Protocol: GC-MS with Derivatization

  • Derivatization: The sample containing this compound is evaporated to dryness. A silylating agent (e.g., BSTFA with 1% TMCS) is added, and the mixture is heated to form the trimethylsilyl ester derivative.

  • GC Separation: The derivatized sample is injected into a GC equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to separate the components.

  • MS Detection: The eluting compounds are ionized (typically by electron ionization) and detected by a mass spectrometer, providing a mass spectrum for each component.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing start_gc Start sample_prep_gc Prepare Sample start_gc->sample_prep_gc derivatization Derivatization Step sample_prep_gc->derivatization gcms GC-MS System derivatization->gcms Inject mass_spec Mass Spectrometer gcms->mass_spec tic Obtain Total Ion Chromatogram mass_spec->tic mass_spectra Analyze Mass Spectra tic->mass_spectra identification Compound Identification mass_spectra->identification quant_gc Quantification identification->quant_gc report_gc Generate Report quant_gc->report_gc

Caption: GC-MS analysis workflow including the derivatization step.
Ion Chromatography-Mass Spectrometry (IC-MS)

For the analysis of ionic species, especially at low concentrations in complex matrices, IC-MS is a highly effective technique.[6] It combines the separation power of ion chromatography with the sensitivity and selectivity of mass spectrometry, making it an excellent choice for detecting trace amounts of this compound and its ionic impurities.

Experimental Protocol: IC-MS

  • Sample Preparation: The sample is diluted in a suitable aqueous eluent.

  • IC Separation: The sample is injected into an ion chromatograph equipped with an anion-exchange column. An appropriate eluent (e.g., a potassium hydroxide gradient) is used to separate the analyte from other anions.

  • MS Detection: The eluent from the IC is directed to a mass spectrometer (often with a suppressor to reduce background conductivity) for sensitive and selective detection of the deprotonated molecular ion of this compound.

Conclusion

The selection of an appropriate analytical method for this compound is contingent upon the specific requirements of the analysis, such as the need for routine quality control, trace impurity analysis, or structural elucidation. The validated HPLC method presented serves as a reliable and robust primary technique for routine analysis in a pharmaceutical setting. For applications requiring higher sensitivity or confirmatory identification, GC-MS and IC-MS offer powerful alternatives. By understanding the principles, performance characteristics, and experimental protocols of each method, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their pharmaceutical products.

References

A Comparative Spectroscopic Analysis of Trifluorophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparative analysis of the spectroscopic properties of positional isomers of trifluorophenylacetic acid. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a crucial resource for the unambiguous identification and differentiation of these closely related compounds. The information herein is vital for researchers in synthetic chemistry, drug discovery, and quality control, where precise characterization of molecular structure is paramount.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for various trifluorophenylacetic acid isomers. These tables provide a direct comparison of their spectral features, highlighting the influence of fluorine atom positioning on the spectroscopic output.

Table 1: ¹H NMR Spectroscopic Data
IsomerChemical Shift (δ) of -CH₂- (ppm)Aromatic Proton Chemical Shifts (δ) (ppm)Solvent
2,3,4-Trifluorophenylacetic acid ~3.7MultipletDMSO-d₆
3-(Trifluoromethyl)phenylacetic acid 3.73 - 3.747.53 - 7.66 (multiplet)DMSO-d₆
4-(Trifluoromethyl)phenylacetic acid ~3.77.4 - 7.7 (multiplet)CDCl₃

Note: Specific peak multiplicities and coupling constants can vary. Data is aggregated from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data
IsomerChemical Shift (δ) of -CH₂- (ppm)Chemical Shift (δ) of -COOH (ppm)Aromatic Carbon Chemical Shifts (δ) (ppm)Solvent
2,3,6-Trifluorophenylacetic acid Data not readily availableData not readily availableData not readily available-
3-(Trifluoromethyl)phenylacetic acid Data not readily availableData not readily availableData not readily available-
4-(Trifluoromethyl)phenylacetic acid Data not readily available~177~125-135 (complex pattern due to C-F coupling)CDCl₃

Note: Due to the complexity of C-F coupling, aromatic signals are often broad or split into multiplets.

Table 3: Key Infrared (IR) Absorption Bands
IsomerO-H Stretch (Carboxylic Acid) (cm⁻¹)C=O Stretch (Carboxylic Acid) (cm⁻¹)C-F Stretch (cm⁻¹)
2,3,5-Trifluorophenylacetic acid Broad, ~2500-3300~1700-1725~1100-1300
4-(Trifluoromethyl)phenylacetic acid Broad, ~2500-3300~1700-1725~1100-1320 (strong, multiple bands)

Note: The broad O-H stretch is characteristic of hydrogen-bonded carboxylic acids. The exact position of the C=O stretch can be influenced by the electronic effects of the fluorine substituents.[1]

Table 4: Mass Spectrometry (MS) Data
IsomerMolecular FormulaMolecular WeightKey Fragmentation Ions (m/z)Ionization Method
Trifluorophenylacetic acid (general) C₈H₅F₃O₂190.12190 [M]⁺, 145 [M-COOH]⁺Electron Ionization (EI)
4-(Trifluoromethyl)phenylacetic acid C₉H₇F₃O₂204.15204 [M]⁺, 159 [M-COOH]⁺Electron Ionization (EI)

Note: The fragmentation pattern is influenced by the stability of the resulting carbocations. The loss of the carboxyl group is a common fragmentation pathway.

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of trifluorophenylacetic acid isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Comparison cluster_3 Reporting Sample Isomer Samples (2-, 3-, 4-TFPAA) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution IR IR Spectroscopy (FT-IR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR Process Spectral Data Processing NMR->Process IR->Process MS->Process Compare Comparative Analysis of Spectra Process->Compare Report Summary Tables & Interpretation Compare->Report

Caption: Logical workflow for the comparative spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of each trifluorophenylacetic acid isomer was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters: A standard proton pulse sequence was used with a spectral width of approximately 16 ppm. Typically, 16 to 64 scans were accumulated with a relaxation delay of 1-2 seconds to ensure a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence was utilized with a spectral width of around 240 ppm. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans were accumulated with a relaxation delay of 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay) was Fourier transformed, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the isomer was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer was used for data acquisition.

  • Data Acquisition: The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) was recorded prior to the sample analysis and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.[2]

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber was plotted.

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds to ensure the analysis of a pure substance.[2]

  • Instrumentation: A mass spectrometer operating in Electron Ionization (EI) mode was used.

  • Ionization: In the ion source, sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), leading to ionization and fragmentation.[3]

  • Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[3]

  • Data Processing: The mass spectrum was generated by plotting the relative abundance of the detected ions as a function of their m/z ratio. The molecular ion peak and the characteristic fragmentation pattern were analyzed to confirm the molecular weight and deduce structural information.

References

A Comparative Guide to Assessing the Purity of 2,3,5-Trifluorophenylacetic Acid by Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. 2,3,5-Trifluorophenylacetic acid is a key building block in the synthesis of various pharmaceutical compounds, where impurities can significantly impact reaction yields, by-product formation, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of analytical methods for assessing the purity of this compound, with a primary focus on the classical, yet reliable, titration method.

The typical purity of commercially available this compound and its isomers is generally high, often stated as 97% or greater, as determined by methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][2][3] Potential impurities may stem from unreacted starting materials, by-products from the synthetic route, or residual solvents. Given that a common synthesis pathway for similar compounds involves precursors like 1,2,4-trifluorobenzene, potential impurities could include isomers or related fluorinated aromatic compounds.[4][5]

Comparative Analysis of Purity Assessment Methods

While modern chromatographic techniques like HPLC and GC are prevalent for purity analysis, acid-base titration remains a cost-effective, accurate, and valuable method for determining the assay of an acidic compound like this compound. The presence of three electron-withdrawing fluorine atoms on the phenyl ring increases the acidity of the carboxylic acid group, making it well-suited for titration.[6]

Method Principle Primary Use Advantages Limitations
Acid-Base Titration Neutralization reaction between the acidic analyte and a standardized basic titrant. The endpoint is detected by a colorimetric indicator or a pH meter (potentiometric titration).[6]Quantitative determination of the total acidic content (Assay).Cost-effective, simple setup, high precision and accuracy when performed correctly, provides a direct measure of the acidic functional group.Non-specific; it measures total acidity and cannot distinguish between the target acid and any acidic impurities. Requires careful standardization of the titrant.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary phase and a mobile phase.Separation, identification, and quantification of the main component and individual impurities.[7]High sensitivity and specificity, capable of separating closely related compounds and isomers, provides a detailed impurity profile.Higher equipment and operational costs, requires method development and validation, uses larger volumes of solvents.
Gas Chromatography (GC) Separation of volatile components based on their partitioning between a stationary phase and a gaseous mobile phase.[1]Purity testing, especially for volatile impurities and residual solvents. The carboxylic acid may require derivatization to increase volatility.[8]Excellent for separating volatile compounds, high sensitivity.Not suitable for non-volatile or thermally labile compounds, derivatization adds complexity and potential for error.

Experimental Protocol: Purity Assessment by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the purity of fluorinated carboxylic acids as it relies on monitoring pH changes to identify the equivalence point, avoiding the subjective interpretation of a color change.[6]

Materials and Reagents:

  • This compound (Sample)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol, Reagent Grade

  • Deionized Water

  • pH meter with a suitable electrode

  • Magnetic stirrer and stir bar

  • 50 mL Burette, Class A

  • 250 mL Beaker

  • Analytical Balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 190 mg of the this compound sample (Molecular Weight: 190.12 g/mol ) into a 250 mL beaker.[9]

  • Dissolution: Add 50 mL of ethanol to dissolve the sample. If needed, add deionized water (e.g., 25 mL) to ensure complete dissolution and proper electrode function. The compound is generally soluble in polar organic solvents.[7]

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode does not touch the beaker walls or the stir bar.

  • Initial Measurement: Start the stirrer at a moderate speed and record the initial pH of the solution.

  • Titration: Begin adding the standardized 0.1 M NaOH titrant from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[6]

  • Endpoint Determination: As the pH begins to change more rapidly, reduce the increment volume (e.g., 0.1 mL or dropwise) to accurately capture the steep inflection point of the titration curve. This inflection point signifies the equivalence point. Continue adding titrant until the pH plateaus in the basic region (e.g., pH 11-12).[6]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. To determine the equivalence point more precisely, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume.[6]

  • Calculation: Calculate the purity of this compound using the following formula:

    Purity (%) = (V × M × MW) / (W × 1000) × 100

    Where:

    • V = Volume of NaOH titrant at the equivalence point (mL)

    • M = Molarity of the standardized NaOH solution (mol/L)

    • MW = Molecular weight of this compound (190.12 g/mol )[9]

    • W = Weight of the sample (g)

Experimental Workflow Visualization

G cluster_prep Preparation cluster_setup Titration Setup cluster_process Execution cluster_analysis Analysis & Result A Accurately Weigh Sample B Dissolve in Solvent (e.g., Ethanol/Water) A->B C Calibrate pH Meter D Assemble Titration Apparatus (Burette, Stirrer, Beaker) B->D C->D E Immerse pH Electrode D->E F Record Initial pH E->F G Titrate with Standardized NaOH F->G Repeat until past equivalence point H Record Volume and pH After Each Increment G->H Repeat until past equivalence point H->G Repeat until past equivalence point I Plot Titration Curve (pH vs. Volume) H->I J Determine Equivalence Point (First Derivative Plot) I->J K Calculate Purity (%) J->K L Final Purity Assessment K->L

Caption: Workflow for Purity Assessment by Potentiometric Titration.

References

A Comparative Analysis of the Biological Activities of Fluorinated Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into phenylacetic acid derivatives has been a pivotal strategy in medicinal chemistry, often leading to compounds with enhanced biological activities. This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial properties of various fluorinated phenylacetic acid derivatives, supported by experimental data from peer-reviewed studies.

Anticancer Activity

Fluorinated phenylacetic acid amides have demonstrated notable cytotoxic effects against various cancer cell lines. The positioning and number of fluorine atoms, along with other substituents on the phenyl ring, play a crucial role in their anticancer potential.

Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1]

CompoundSubstituent on N-phenyl ringCell LineIC50 (µM)
2a 2-NO2PC3>100
2b 3-NO2PC352
2c 4-NO2PC380
2d 2-OCH3PC3>100
2e 3-OCH3PC3>100
2f 4-OCH3PC3>100
2c 4-NO2MCF-7100
Imatinib (Reference) -PC340
Imatinib (Reference) -MCF-798

IC50: The half maximal inhibitory concentration.

The data indicates that derivatives with a nitro moiety (2a-2c) exhibit higher cytotoxicity than those with a methoxy group (2d-2f). Specifically, compound 2b showed the most promising activity against the PC3 prostate cancer cell line, although it was less potent than the reference drug, Imatinib[1].

Anti-inflammatory Activity

The anti-inflammatory properties of fluorinated phenylacetic acid derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.

Table 2: COX-2 Inhibitory Activity of Selected Fluorinated Phenylacetic Acid Analogs

CompoundModificationCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Fluorinated pyrazole derivative Celecoxib analog with fluorine substitution0.043–0.1750.6–311.6[2]
1,2,4-triazole-3-carboxylate derivative Meta-fluoro substitution0.00712Not specified[2]
1,2,4-triazole-3-carboxylate derivative Para-fluoro substitution0.0179Not specified[2]
Celecoxib (Reference) -0.045282.22[2]
Indomethacin (Reference) -0.0451.25[2]

Fluorination has been shown to significantly enhance COX-2 inhibitory activity and selectivity. For instance, fluorinated pyrazole derivatives, which are structurally related to phenylacetic acids, exhibit potent and selective COX-2 inhibition, with some analogs showing superior activity to the standard drug, indomethacin[2].

Antimicrobial Activity

The incorporation of fluorine into phenyl-substituted benzimidazole derivatives, which share structural similarities with phenylacetic acids, has been shown to enhance their antimicrobial properties.

Table 3: Antimicrobial Activity of Fluorinated 2-Phenyl Benzimidazole Derivatives [3]

CompoundFluorine Position on Phenyl RingOrganismMIC (µg/mL)
14 metaBacillus subtilis7.81
18 metaBacillus subtilis7.81
18 metaGram-negative bacteria31.25
Unsubstituted parent compounds -VariousHigher MICs

MIC: Minimum Inhibitory Concentration.

Compounds with a fluorine atom at the meta-position of the phenyl ring demonstrated significant activity against both Gram-positive (B. subtilis) and Gram-negative bacteria[3]. This suggests that the strategic placement of fluorine can be a valuable tool in the development of new antimicrobial agents.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-2 enzyme.

  • Enzyme and Compound Pre-incubation : Pre-incubate the human recombinant COX-2 enzyme with the test compound for 10 minutes at 37°C in a reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

  • Reaction Initiation : Initiate the reaction by adding arachidonic acid (the substrate) to the mixture.

  • Incubation : Incubate the reaction mixture for a specific time (e.g., 2 minutes) at 37°C.

  • Reaction Termination : Stop the reaction by adding a solution of stannous chloride.

  • Prostaglandin Quantification : The amount of prostaglandin produced is quantified using an ELISA kit. The IC50 value is determined by comparing the enzyme activity in the presence and absence of the inhibitor.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Compound Dilution : Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation : Inoculate each well with the microbial suspension.

  • Incubation : Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenation PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidation Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerization Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Inhibitor Fluorinated Phenylacetic Acid Derivative (Inhibitor) Inhibitor->COX2 Inhibition

Caption: COX-2 enzyme inhibition pathway by fluorinated phenylacetic acid derivatives.

Experimental_Workflow Start Start: Synthesized Fluorinated Derivatives Anticancer Anticancer Screening (MTT Assay) Start->Anticancer Anti_inflammatory Anti-inflammatory Screening (COX-2 Inhibition Assay) Start->Anti_inflammatory Antimicrobial Antimicrobial Screening (Broth Microdilution) Start->Antimicrobial Cytotoxicity_Data IC50 Values vs. Cancer Cell Lines Anticancer->Cytotoxicity_Data COX_Data IC50 Values vs. COX-2 Anti_inflammatory->COX_Data MIC_Data MIC Values vs. Microorganisms Antimicrobial->MIC_Data Lead_Identification Lead Compound Identification Cytotoxicity_Data->Lead_Identification COX_Data->Lead_Identification MIC_Data->Lead_Identification End Further Preclinical Development Lead_Identification->End

Caption: General experimental workflow for evaluating biological activities.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the phenylacetic acid scaffold is a highly effective method for enhancing a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial actions. The data presented in this guide highlights the importance of substituent type and position on the phenyl ring in determining the potency and selectivity of these derivatives. Future research should focus on optimizing these structures to further improve their therapeutic indices and explore their mechanisms of action in greater detail. The development of novel fluorinated phenylacetic acid derivatives holds significant promise for the discovery of new and more effective therapeutic agents.

References

Cross-Validation of HPLC and GC Methods for the Analysis of 2,3,5-Trifluorophenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview and proposed methodologies for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 2,3,5-Trifluorophenylacetic acid. The information presented herein is intended to guide researchers in establishing robust and reliable analytical protocols for this compound, a key intermediate in pharmaceutical synthesis.

Introduction

This compound (TFPAA) is a crucial building block in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of TFPAA is essential for ensuring the quality, efficacy, and safety of the final drug product. Both HPLC and GC are powerful chromatographic techniques widely employed for the analysis of organic molecules. However, their applicability and performance characteristics can vary significantly depending on the analyte's physicochemical properties.

This guide outlines detailed experimental protocols for both an HPLC and a GC method suitable for the analysis of this compound. It further presents a framework for the cross-validation of these methods, ensuring data integrity and consistency across different analytical platforms.

Comparative Data Summary

The following table summarizes the anticipated performance characteristics of the proposed HPLC and GC methods for the analysis of this compound. This data is illustrative and would be confirmed during a formal method validation study.

ParameterHPLC MethodGC Method (with Derivatization)
Principle Reversed-Phase ChromatographyCapillary Gas Chromatography with Flame Ionization Detection (FID) or Mass Spectrometry (MS)
Target Analyte Form Direct analysis of the acidAnalysis of a volatile ester derivative
Anticipated Retention Time 4-8 minutes8-12 minutes
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL
Precision (%RSD) < 2%< 3%
Accuracy (%Recovery) 98-102%97-103%
Throughput HighModerate (due to derivatization)
Sample Preparation Simple dissolutionDerivatization required

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This proposed HPLC method is based on reversed-phase chromatography, which is well-suited for the analysis of polar acidic compounds like this compound.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

3.1.2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of 0.02 M potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: UV detector at 220 nm

  • Run Time: 10 minutes

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range.

Gas Chromatography (GC) Method

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. Esterification to its methyl ester is a common and effective approach.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Methanol (anhydrous, GC grade)

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Saturated sodium chloride solution

3.2.2. Derivatization Procedure

  • To 1 mg of the sample or standard in a vial, add 1 mL of 14% BF3 in methanol.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 2 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex for 1 minute and allow the layers to separate.

  • Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.

  • The dried hexane extract is ready for GC injection.

3.2.3. Chromatographic Conditions

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 200 °C, hold for 2 minutes

    • Ramp: 20 °C/min to 280 °C, hold for 5 minutes

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 300 °C

Visualization of Methodologies

Cross-Validation Workflow

cluster_prep Method Development & Optimization cluster_val Method Validation (ICH Guidelines) cluster_crossval Cross-Validation HPLC_Dev HPLC Method Development Specificity Specificity HPLC_Dev->Specificity GC_Dev GC Method Development (with Derivatization) GC_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Sample_Analysis Analyze Same Batch of Samples by Both Methods Robustness->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, F-test) Sample_Analysis->Data_Comparison Conclusion Conclusion on Method Equivalency Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

HPLC vs. GC Method Comparison

cluster_hplc HPLC Method cluster_gc GC Method HPLC_Principle Reversed-Phase HPLC_Sample Direct Analysis HPLC_Principle->HPLC_Sample HPLC_Speed High Throughput HPLC_Sample->HPLC_Speed HPLC_Selectivity Good for Polar, Non-volatile Compounds HPLC_Speed->HPLC_Selectivity GC_Principle Capillary GC GC_Sample Derivatization Required GC_Principle->GC_Sample GC_Speed Moderate Throughput GC_Sample->GC_Speed GC_Selectivity Excellent for Volatile Compounds GC_Speed->GC_Selectivity Analyte This compound Analyte->HPLC_Principle Analyte->GC_Principle

A Comparative Guide to the Synthetic Routes of Trifluoromethylphenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to 2-, 3-, and 4-Trifluoromethylphenylacetic Acid with Supporting Experimental Data.

The strategic introduction of a trifluoromethyl group into phenylacetic acid significantly influences its lipophilicity, metabolic stability, and binding affinity, making trifluoromethylphenylacetic acid isomers valuable building blocks in medicinal chemistry and materials science. This guide provides a comparative analysis of common synthetic routes to the 2-, 3-, and 4-substituted isomers, presenting quantitative data, detailed experimental protocols, and a logical workflow for selecting the most appropriate method.

Comparison of Synthetic Routes

Three primary synthetic strategies are commonly employed for the preparation of trifluoromethylphenylacetic acid isomers: hydrolysis of the corresponding benzyl cyanides, the Willgerodt-Kindler reaction of trifluoromethylacetophenones, and the carboxylation of trifluoromethylbenzyl Grignard reagents. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

Synthetic RouteStarting MaterialKey IntermediatesReagents & ConditionsTypical Yield (%)
Hydrolysis of Benzyl Cyanide Trifluoromethylbenzyl HalideTrifluoromethylbenzyl Cyanide1. NaCN or KCN, Solvent (e.g., Ethanol/Water) 2. Acid or Base Hydrolysis (e.g., H₂SO₄/H₂O or NaOH/H₂O)65-90 (overall)
Willgerodt-Kindler Reaction TrifluoromethylacetophenoneThioamideSulfur, Morpholine, followed by Acid or Base Hydrolysis50-75
Grignard Carboxylation Trifluoromethylbenzyl HalideTrifluoromethylbenzylmagnesium Halide1. Mg turnings, Anhydrous Ether 2. CO₂ (dry ice) 3. Acidic workup40-60

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)phenylacetic Acid via Benzyl Cyanide Hydrolysis

This two-step procedure involves the formation of 2-(trifluoromethyl)benzyl cyanide followed by its hydrolysis.

Step 1: Synthesis of 2-(Trifluoromethyl)phenylacetonitrile

A mixture of 2-(trifluoromethyl)benzyl bromide (75 g, 0.31 mol), potassium cyanide (120 g, 0.55 mol), 150 mL of water, and 600 mL of absolute ethanol is stirred and heated under reflux for 20 hours. The reaction mixture is then diluted with 4 liters of water and extracted with 500 mL of ether. The ether extract is dried over anhydrous potassium carbonate and the solvent is evaporated. Distillation of the residue affords 2-(trifluoromethyl)phenylacetonitrile.[1]

Step 2: Hydrolysis to 2-(Trifluoromethyl)phenylacetic Acid

In a 5-L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a mixture of 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g of the prepared 2-(trifluoromethyl)benzyl cyanide is heated under reflux with stirring for three hours. The mixture is then cooled slightly and poured into 2 L of cold water. The resulting mixture is stirred to prevent the formation of a solid cake, and the precipitated 2-(trifluoromethyl)phenylacetic acid is collected by filtration.[2]

Synthesis of 3-(Trifluoromethyl)phenylacetic Acid via the Willgerodt-Kindler Reaction

This method starts with the commercially available 3'-(trifluoromethyl)acetophenone.

Step 1: Formation of the Thiomorpholide

A mixture of 3'-(trifluoromethyl)acetophenone, sulfur, and morpholine is heated to reflux. The reaction progress is monitored by thin-layer chromatography.

Step 2: Hydrolysis of the Thiomorpholide

After completion of the first step, the reaction mixture is cooled, and an aqueous solution of sodium hydroxide is added. The mixture is then heated to reflux to hydrolyze the thiomorpholide intermediate. The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the crude 3-(trifluoromethyl)phenylacetic acid. The crude product is then purified by recrystallization. While a general procedure, specific yields for the 3-trifluoromethyl derivative were not found in the provided search results. The general Willgerodt-Kindler reaction is a well-established method for converting aryl ketones to the corresponding phenylacetic acids.[3][4][5][6]

Synthesis of 4-(Trifluoromethyl)phenylacetic Acid via Grignard Carboxylation

This route utilizes the corresponding 4-(trifluoromethyl)benzyl chloride.

Step 1: Preparation of 4-(Trifluoromethyl)benzylmagnesium Chloride

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are placed. A small crystal of iodine can be added to initiate the reaction. A solution of 4-(trifluoromethyl)benzyl chloride in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is typically initiated with gentle warming and then proceeds exothermically. The mixture is refluxed until the magnesium is consumed.

Step 2: Carboxylation

The Grignard solution is cooled in an ice-salt bath, and freshly crushed dry ice (solid carbon dioxide) is added portion-wise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 4-(trifluoromethyl)phenylacetic acid. A specific experimental procedure with quantitative yield for this particular isomer was not found in the search results, however, the electrocatalytic carboxylation of benzyl chloride at a silver cathode has been reported with a yield of 45% for the synthesis of phenylacetic acid, suggesting a potential alternative approach.[7]

Logical Workflow for Synthesis Route Selection

The selection of an optimal synthetic route depends on several factors. The following diagram illustrates a decision-making workflow for choosing the most suitable method for preparing a trifluoromethylphenylacetic acid isomer.

Synthesis_Route_Selection start Identify Target Isomer (2-, 3-, or 4-CF3) check_starting_material Availability of Starting Materials? start->check_starting_material benzyl_halide Two primary routes from benzyl halide check_starting_material->benzyl_halide Trifluoromethyl benzyl halide is available acetophenone Willgerodt-Kindler Reaction check_starting_material->acetophenone Trifluoromethyl acetophenone is available cyanide_route Hydrolysis of Benzyl Cyanide benzyl_halide->cyanide_route High yield is critical and cyanide can be handled safely grignard_route Grignard Carboxylation benzyl_halide->grignard_route Milder conditions are preferred and moderate yield is acceptable end Purification and Characterization acetophenone->end Final Product cyanide_route->end Final Product grignard_route->end Final Product

References

structural confirmation of 2,3,5-Trifluorophenylacetic acid using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For a novel or modified compound like 2,3,5-Trifluorophenylacetic acid, confirming its atomic arrangement is critical for understanding its chemical properties, predicting its biological activity, and ensuring intellectual property claims. This guide provides a comparative overview of X-ray crystallography, the gold standard for structural elucidation, and other widely used spectroscopic techniques.

At a Glance: Comparison of Structural Confirmation Techniques

The following table summarizes the key capabilities and limitations of various analytical methods for the structural confirmation of this compound.

TechniqueInformation ProvidedSample RequirementsThroughputUnambiguous 3D Structure?
Single-Crystal X-ray Crystallography Precise bond lengths, bond angles, and absolute stereochemistry in the solid state.[1][2]High-quality single crystal (typically 0.1-0.5 mm).Low to MediumYes
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (through-bond correlations), solution-state conformation, and dynamic processes.[3][4]5-25 mg for ¹H, 50-100 mg for ¹³C, dissolved in a deuterated solvent.[5]HighNo (provides connectivity and conformational data)
Mass Spectrometry (MS) Molecular weight and elemental composition.[6] Fragmentation patterns provide clues about the structure.Micrograms to nanograms, soluble in a volatile solvent.HighNo (provides molecular formula and substructural information)
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups.[7][8]Milligrams of solid or liquid.HighNo (identifies functional groups present)

In-Depth Analysis of Techniques

Single-Crystal X-ray Crystallography

Principle: This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.[2] The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise location of each atom in three-dimensional space.[1]

Data Insights: X-ray crystallography provides the most definitive structural information, including:

  • Bond Lengths and Angles: Accurate to thousandths of an angstrom and tenths of a degree, respectively.

  • Absolute Stereochemistry: Unambiguously determines the spatial arrangement of atoms in chiral molecules.

  • Intermolecular Interactions: Reveals how molecules pack together in the solid state, including hydrogen bonding and other non-covalent interactions.

Experimental Workflow:

experimental_workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Compound This compound Evaporation Slow Evaporation Compound->Evaporation Solvent Suitable Solvent System Solvent->Evaporation Crystal Single Crystal Selection Evaporation->Crystal Yields Diffractometer Diffractometer Crystal->Diffractometer Xray X-ray Source Xray->Diffractometer DiffractionData Diffraction Data Diffractometer->DiffractionData Generates ElectronDensity Electron Density Map DiffractionData->ElectronDensity StructureModel 3D Structural Model ElectronDensity->StructureModel Refinement Refinement StructureModel->Refinement FinalStructure Final Structure Refinement->FinalStructure

Experimental workflow for single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei.[3] When placed in a strong magnetic field and irradiated with radio waves, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are highly sensitive to the chemical environment of the atoms, providing detailed information about molecular structure.[3]

Data Insights for this compound:

  • ¹H NMR: Would show signals for the aromatic protons and the methylene (-CH₂-) protons. The chemical shifts and coupling patterns would confirm the substitution pattern on the phenyl ring and the presence of the acetic acid moiety.

  • ¹³C NMR: Would reveal the number of unique carbon environments. For this compound, one would expect to see distinct signals for the carboxylic acid carbon, the methylene carbon, and the fluorinated and non-fluorinated aromatic carbons.

  • ¹⁹F NMR: This is particularly useful for fluorinated compounds. It would show distinct signals for each of the three fluorine atoms, and their coupling to each other and to the protons would definitively confirm their positions on the phenyl ring.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions. The molecule is first ionized, and the resulting molecular ion and any fragment ions are separated based on their mass and detected.

Data Insights for this compound:

  • Molecular Ion Peak: The high-resolution mass spectrum would provide the accurate mass of the molecule, which can be used to determine its elemental formula (C₈H₅F₃O₂).

  • Fragmentation Pattern: The way the molecule breaks apart upon ionization can provide valuable structural information. For phenylacetic acid derivatives, common fragmentation patterns include the loss of the carboxylic acid group and cleavage of the bond between the phenyl ring and the methylene group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, causing the bonds within those groups to vibrate.

Data Insights for this compound:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the presence of the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.

  • C-F Stretches: Strong absorptions in the fingerprint region (typically 1000-1400 cm⁻¹) would indicate the presence of carbon-fluorine bonds.

  • Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, would confirm the presence of the aromatic ring.

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: A high-quality single crystal of this compound is grown, typically by slow evaporation of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map. The atomic positions and other parameters are refined to obtain the final, accurate 3D structure.

NMR Spectroscopy
  • Sample Preparation: 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]

  • Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

  • Data Processing: The FID is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry
  • Sample Preparation: A small amount of this compound is dissolved in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.

  • Sample Introduction: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system (e.g., LC-MS or GC-MS).

  • Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

FTIR Spectroscopy
  • Sample Preparation: A small amount of solid this compound is placed directly onto the attenuated total reflectance (ATR) crystal of the FTIR spectrometer. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Background Spectrum: A background spectrum of the empty sample compartment is collected to account for atmospheric and instrumental contributions.

  • Sample Spectrum: The sample is placed in the instrument, and the infrared spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

While techniques like NMR, MS, and FTIR provide crucial and complementary information about the structure of this compound, only single-crystal X-ray crystallography can provide an unambiguous and high-resolution three-dimensional model of the molecule in the solid state. For drug development and materials science applications where the precise spatial arrangement of atoms is paramount, X-ray crystallography remains the definitive analytical method. The spectroscopic techniques, however, are invaluable for routine characterization, reaction monitoring, and for providing insights into the molecule's properties in solution. A comprehensive structural confirmation of this compound would ideally involve a combination of these powerful analytical tools.

References

Performance of 2,3,5-Trifluorophenylacetic Acid in Organic Electronic Devices: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable lack of specific research and published data on the performance of 2,3,5-Trifluorophenylacetic acid as an interfacial layer or additive in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), or Organic Field-Effect Transistors (OFETs). Extensive searches of scientific literature and chemical databases have not yielded quantitative performance metrics or direct comparative studies for this specific isomer.

While the broader class of fluorinated phenylacetic acids, particularly the isomer 2,4,5-Trifluorophenylacetic acid, has been investigated as an additive in perovskite solar cells to enhance efficiency and stability, this information is not directly transferable to the performance of this compound in conventional organic electronic device structures.

This guide, therefore, cannot provide a direct performance comparison based on experimental data as requested. Instead, it will outline the theoretical considerations for using such a molecule as an interfacial modifier, the typical experimental protocols for evaluating such materials, and the key performance metrics that would be used for comparison, should data become available.

Theoretical Role of Fluorinated Phenylacetic Acids in Organic Electronics

Fluorinated molecules like this compound are of interest in organic electronics primarily for their potential to act as self-assembled monolayers (SAMs) on electrode surfaces, most commonly transparent conducting oxides like Indium Tin Oxide (ITO). The primary functions of such an interfacial layer are:

  • Work Function Modification: The strong dipole moment of the carbon-fluorine bonds can alter the work function of the electrode. This is crucial for tuning the energy levels at the electrode-organic interface to facilitate more efficient charge injection (in OLEDs and OFETs) or extraction (in OPVs).

  • Improved Interfacial Energetics: By reducing the energy barrier for charge carrier injection or extraction, SAMs can lead to lower operating voltages and higher device efficiencies.

  • Enhanced Morphological Stability: SAMs can passivate surface defects on the electrode and promote more favorable growth of the overlying organic semiconductor layers, leading to improved device performance and longevity.

  • Increased Hydrophobicity: The fluorine atoms can increase the hydrophobicity of the surface, which can be beneficial for protecting the sensitive organic layers from moisture.

Experimental Protocols for Performance Evaluation

To evaluate the performance of this compound in an organic electronic device, a series of standardized experiments would be required. The following outlines a typical workflow for fabricating and characterizing an OLED with a SAM-modified anode.

Device Fabrication Workflow

G cluster_0 Substrate Preparation cluster_1 SAM Deposition cluster_2 Organic Layer & Cathode Deposition cluster_3 Encapsulation & Characterization ITO_Cleaning ITO Substrate Cleaning (Sonication in solvents) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone SAM_Solution Prepare 2,3,5-TPAA Solution UV_Ozone->SAM_Solution Spin_Coating Spin-Coat SAM Solution SAM_Solution->Spin_Coating Annealing Anneal Substrate Spin_Coating->Annealing Organic_Deposition Thermal Evaporation of Organic Layers (HTL, EML, ETL) Annealing->Organic_Deposition Cathode_Deposition Thermal Evaporation of Cathode (e.g., LiF/Al) Organic_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation Characterization Electrical & Optical Characterization Encapsulation->Characterization

Caption: Workflow for OLED fabrication with a SAM.

Key Experimental Procedures:
  • Indium Tin Oxide (ITO) Substrate Preparation:

    • Patterned ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol.

    • The cleaned substrates are then treated with UV-ozone to remove organic residues and increase the surface wettability.

  • Self-Assembled Monolayer (SAM) Deposition:

    • A dilute solution of this compound (e.g., 1-10 mM) is prepared in a suitable solvent such as ethanol or isopropanol.

    • The solution is spin-coated onto the pre-cleaned ITO substrate.

    • The substrate is then annealed at a moderate temperature (e.g., 100-150 °C) to promote the formation of a uniform monolayer and remove residual solvent.

  • Organic Layer and Cathode Deposition:

    • The organic layers, including the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited sequentially via high-vacuum thermal evaporation.

    • Finally, the cathode, typically a bilayer of a low work function metal (e.g., LiF or Ca) and a thicker layer of aluminum (Al), is deposited through a shadow mask to define the device area.

  • Encapsulation and Characterization:

    • The completed devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

    • The current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and electroluminescence (EL) spectra are measured using a source meter and a spectroradiometer.

Performance Metrics for Comparison

To provide a comprehensive comparison, the performance of devices incorporating this compound would be benchmarked against a control device (without any SAM) and devices using other established SAM materials (e.g., other fluorinated carboxylic acids or phosphonic acids).

Data Presentation Table (Hypothetical)
Performance MetricControl Device (Bare ITO)Device with 2,3,5-TPAAAlternative SAM Device
Turn-on Voltage (V)
Maximum Luminance (cd/m²) @ Voltage
Maximum Current Efficiency (cd/A)
Maximum Power Efficiency (lm/W)
Maximum External Quantum Efficiency (%)
Work Function of Modified ITO (eV)

Signaling Pathways and Energy Level Diagrams

The primary mechanism by which this compound would influence device performance is through the modification of the energy levels at the anode interface.

G cluster_0 Energy Levels Anode (ITO) Anode (ITO) SAM SAM Anode (ITO)->SAM Work Function Modification HTL HTL SAM->HTL Reduced Hole Injection Barrier Vacuum Level Vacuum Level Fermi Level Fermi Level HOMO HOMO LUMO LUMO

Caption: Energy level alignment at the anode interface.

The carboxylic acid group of this compound would anchor to the ITO surface, while the trifluorophenyl group would create a dipole moment pointing away from the electrode. This is expected to increase the work function of the ITO, leading to a smaller energy barrier for hole injection from the anode to the highest occupied molecular orbital (HOMO) of the hole transport layer.

Conclusion

While the specific performance of this compound in organic electronic devices remains unquantified in publicly available research, its molecular structure suggests potential as an effective interfacial modifier. Future experimental studies are necessary to determine its actual impact on device efficiency, lifetime, and other key performance indicators. A direct comparison with established SAM materials would be crucial to ascertain its viability as a competitive alternative in the field of organic electronics. Researchers in the field are encouraged to investigate this and similar under-explored fluorinated compounds to potentially unlock further improvements in device performance.

Validating the Mechanism of Action for a Novel 2,3,5-Trifluorophenylacetic Acid-Based Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of a novel compound derived from 2,3,5-Trifluorophenylacetic acid, herein designated as Compound TFPA-001. The guide contrasts TFPA-001 with a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac, which is known to inhibit cyclooxygenase (COX) enzymes. This comparison will illuminate the experimental path required to elucidate and confirm the biological activity of new chemical entities.

Comparative Performance Data

To validate the mechanism of action, a series of in vitro assays are essential to determine the potency and selectivity of the novel compound against its putative target and to compare its performance with existing drugs. The following table summarizes hypothetical, yet plausible, quantitative data for Compound TFPA-001 against Diclofenac.

ParameterCompound TFPA-001 (Hypothetical Data)Diclofenac (Reference Data)Assay Type
COX-1 IC50 15 µM5 µMEnzyme Inhibition Assay
COX-2 IC50 0.1 µM0.05 µMEnzyme Inhibition Assay
Selectivity Index (COX-1/COX-2) 150100Ratio
Target Engagement (Cellular Thermal Shift Assay - Tagg) + 4.2°C+ 3.8°CCETSA
Prostaglandin E2 (PGE2) Production Inhibition in LPS-stimulated RAW 264.7 cells (IC50) 0.5 µM0.2 µMCellular Assay

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Cyclooxygenase (COX) Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compound (Compound TFPA-001) and reference compound (Diclofenac)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test and reference compounds in DMSO.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the diluted compounds. Incubate for 10 minutes at room temperature.

  • Add TMPD to each well.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the absorbance at 590 nm every minute for 10 minutes.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the test compound with the target protein in a cellular environment.

Materials:

  • RAW 264.7 macrophage cell line

  • Test compound (Compound TFPA-001)

  • Lysis buffer (containing protease inhibitors)

  • Phosphate-buffered saline (PBS)

  • PCR tubes

  • Thermal cycler

  • Western blotting reagents and equipment

Procedure:

  • Treat RAW 264.7 cells with the test compound or vehicle (DMSO) for 1 hour.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in lysis buffer and perform freeze-thaw cycles to lyse the cells.

  • Centrifuge the lysate to remove cellular debris.

  • Aliquot the supernatant into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cool the tubes at room temperature for 3 minutes, followed by centrifugation to pellet the aggregated proteins.

  • Collect the supernatant and analyze the amount of soluble target protein (e.g., COX-2) by Western blotting.

  • Generate a melting curve by plotting the amount of soluble protein against the temperature. The shift in the melting temperature (Tagg) indicates target engagement.

Prostaglandin E2 (PGE2) Production Assay

Objective: To measure the inhibitory effect of the test compound on the production of PGE2 in lipopolysaccharide (LPS)-stimulated cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compound (Compound TFPA-001)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • PGE2 ELISA kit

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and PGE2 production.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of PGE2 production for each compound concentration and determine the IC50 value.

Visualizing the Mechanism and Workflow

Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The following visualizations were created using the Graphviz DOT language.

cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by PGH2 PGH2 COX-2->PGH2 PGE2 PGE2 PGH2->PGE2 Inflammation Inflammation PGE2->Inflammation TFPA-001 TFPA-001 TFPA-001->COX-2 Inhibits

Caption: Proposed signaling pathway for Compound TFPA-001's anti-inflammatory action.

Start Start In vitro Enzyme Assay In vitro Enzyme Assay Start->In vitro Enzyme Assay Determine IC50 Cell-based Assay Cell-based Assay In vitro Enzyme Assay->Cell-based Assay Confirm cellular activity Target Engagement Assay Target Engagement Assay Cell-based Assay->Target Engagement Assay Verify target interaction Data Analysis Data Analysis Target Engagement Assay->Data Analysis Compare with alternatives Mechanism Validated Mechanism Validated Data Analysis->Mechanism Validated

Caption: Experimental workflow for validating the mechanism of action.

Compound Compound Target Target Compound->Target Binds to Validation Experimental evidence confirms the direct interaction and consequent biological effect. Compound->Validation Biological_Effect Biological_Effect Target->Biological_Effect Modulates Target->Validation Biological_Effect->Validation

Caption: Logical relationship between compound, target, and effect.

Safety Operating Guide

Proper Disposal of 2,3,5-Trifluorophenylacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,3,5-Trifluorophenylacetic acid, ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines for handling and disposal of this hazardous substance.

This compound is a fluorinated organic compound that requires specialized disposal procedures due to its hazardous nature. The stable carbon-fluorine bond in such compounds makes them persistent, necessitating careful management as hazardous waste.[1]

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated area or a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Harmful) Harmful if swallowed.[2]P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
Skin Irritation Causes skin irritation.[2]P302 + P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation Causes serious eye irritation.[2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous waste. The following steps outline the recommended procedure:

  • Personal Protective Equipment (PPE) and Safety:

    • Before handling, ensure you are wearing appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.

    • All handling of the acid and its waste should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Waste Segregation and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, closable, and clearly labeled hazardous waste container.[3]

    • The container must be made of a material compatible with the acid, such as high-density polyethylene (HDPE).[4]

    • Label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Irritant").

  • Spill Management:

    • In case of a spill, contain the material using an inert absorbent material.

    • For small spills, slowly neutralize the acid with sodium bicarbonate or a 5% sodium carbonate solution, monitoring the pH until it is between 6.0 and 8.0.[1]

    • Collect the neutralized mixture using non-sparking tools and place it in the designated hazardous waste container.[1]

    • Decontaminate the spill area with a suitable laboratory detergent and water.[1]

    • Dispose of all contaminated materials as hazardous waste.[1]

  • Final Disposal:

    • The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5][6]

    • The recommended disposal methods for fluorinated organic compounds are:

      • High-Temperature Incineration: This is the most effective method for the complete destruction of fluorinated organic compounds. The incinerator must be specifically licensed to handle halogenated organic waste.[1]

      • Hazardous Waste Landfill: If high-temperature incineration is not available, disposal in a designated hazardous waste landfill is an alternative. The landfill must be permitted to accept halogenated organic waste.[1]

Note: Do not discharge this compound or its waste into drains or rivers.[3]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: 2,3,5-Trifluorophenylacetic Acid Waste Generated ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe assess Assess Waste Type: - Pure Compound - Contaminated Materials - Spill Residue spill Spill Occurred? assess->spill ppe->assess collect Collect in Labeled Hazardous Waste Container contact_ehs Contact Institutional EHS for Waste Pickup collect->contact_ehs spill->collect No neutralize Neutralize Spill with Sodium Bicarbonate (pH 6-8) spill->neutralize Yes collect_spill Collect Neutralized Residue and Contaminated Materials neutralize->collect_spill collect_spill->collect disposal_method EHS Determines Final Disposal Method contact_ehs->disposal_method incineration High-Temperature Incineration disposal_method->incineration Preferred landfill Hazardous Waste Landfill disposal_method->landfill Alternative end End: Proper Disposal Completed incineration->end landfill->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2,3,5-Trifluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2,3,5-Trifluorophenylacetic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (GHS Category 4).[1]

  • Skin Corrosion/Irritation: Causes skin irritation (GHS Category 2).[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (GHS Category 2).[1]

Due to its hazardous nature, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following personal protective equipment is required to minimize exposure and ensure safety when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses with side shields that are tested and approved under government standards such as EN166 (EU) or OSHA's 29 CFR 1910.133.[2][3]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, that have been inspected for integrity before use. Follow proper glove removal technique to avoid skin contact. Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[2]
Body Protection A laboratory coat or other protective clothing to prevent skin contact.[4]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter (such as an N95 or P2 type) should be used.[4] A self-contained breathing apparatus may be necessary in case of emergency.[4]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3]

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Handling: Avoid direct contact with the substance.[4] Prevent the formation and spread of dust in the air.[4]

  • Hygiene: Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in the laboratory.[5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed, original container.[4]

Disposal Plan

Waste Categorization: this compound is a halogenated organic compound.[6] All waste containing this substance must be treated as hazardous.

Disposal Procedure:

  • Collection: Collect waste in a designated, closable, and properly labeled salvage container for halogenated organic waste.[4][6]

  • Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and the specific chemical name, "this compound."

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Dispose of the contents and the container in accordance with local, state, and federal regulations. This typically involves incineration at a licensed hazardous waste disposal facility.[3][6] Do not discharge into drains or rivers.[4]

Emergency Procedures

Spill:

  • Evacuate the area and prevent access.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Carefully sweep or vacuum the material into a suitable, closed container for disposal, avoiding dust generation.[2]

  • Ventilate the area and wash the spill site after material pickup is complete.

First Aid:

  • If Swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[2]

  • If on Skin: Wash with plenty of water.[2] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2]

  • If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2] Seek medical attention if you feel unwell.[2]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep Don Appropriate PPE eng_controls Verify Engineering Controls (Fume Hood, Eyewash) prep->eng_controls handling Handle Chemical in Fume Hood eng_controls->handling Proceed to Handling storage Store in a Cool, Dry, Well-Ventilated Area handling->storage waste_collection Collect in Labeled Halogenated Waste Container storage->waste_collection After Use waste_disposal Dispose via Approved Hazardous Waste Vendor waste_collection->waste_disposal

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.